Dolastatin 10

Catalog No.
S526501
CAS No.
110417-88-4
M.F
C42H68N6O6S
M. Wt
785.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dolastatin 10

CAS Number

110417-88-4

Product Name

Dolastatin 10

IUPAC Name

(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-N-[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-N,3-dimethylbutanamide

Molecular Formula

C42H68N6O6S

Molecular Weight

785.1 g/mol

InChI

InChI=1S/C42H68N6O6S/c1-13-28(6)37(47(10)42(52)35(26(2)3)45-40(51)36(27(4)5)46(8)9)33(53-11)25-34(49)48-22-17-20-32(48)38(54-12)29(7)39(50)44-31(41-43-21-23-55-41)24-30-18-15-14-16-19-30/h14-16,18-19,21,23,26-29,31-33,35-38H,13,17,20,22,24-25H2,1-12H3,(H,44,50)(H,45,51)/t28-,29+,31-,32-,33+,35-,36-,37-,38+/m0/s1

InChI Key

OFDNQWIFNXBECV-VFSYNPLYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Deo-Dola 10, deo-dolastatin 10, dolastatin 10, isodolastatin 10, NSC 376128

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C

The exact mass of the compound Dolastatin 10 is 784.49 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptides, Cyclic - Depsipeptides - Supplementary Records. It belongs to the ontological category of organic molecular entity in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Dolastatin 10 discovery and isolation from Dolabella auricularia

Author: Smolecule Technical Support Team. Date: February 2026

Discovery and Isolation of Dolastatin 10

The pursuit of this compound was a monumental effort in natural product chemistry. Key details of its isolation are summarized in the table below.

Aspect Details
Source Organism The marine shell-less mollusk Dolabella auricularia (sea hare) from the Indian Ocean (Mauritius) [1] [2] [3].
Research Lead Pioneered by Dr. George R. Pettit and colleagues, beginning in the 1970s [1] [4].
Isolation Scale Required 1,600 kg of D. auricularia to isolate dolastatins 10-15 [3] [4].
Reported Yield Extremely low, in the range of 10⁻⁶ to 10⁻⁷% yield [4]. This equates to roughly 10-100 mg per 1,000 kg of source material.
True Biosynthetic Origin Subsequent research identified marine cyanobacteria (Symploca species) as the true producer, explaining its potent bioactivity and scarcity in the sea hare [5] [6].

The immense scale of the initial isolation, requiring over a ton of biological material for milligram quantities of compound, highlights the extreme scarcity of this compound in nature and the dedication required for its discovery [4].

Ocean Indian Ocean Collection Source Source: Dolabella auricularia (Sea Hare) Ocean->Source Problem Isolation Problem: Extremely low yield (10⁻⁶%) 1,600 kg required Source->Problem Process Large-Scale Isolation & Purification Problem->Process Multi-year effort Outcome Discovery of This compound Process->Outcome Discovery Key Discovery: True producer is marine cyanobacteria Outcome->Discovery Follow-up research

Diagram summarizing the challenging isolation journey of this compound, from source identification to the key discovery of its true biosynthetic origin.

Structural Elucidation and Synthesis

This compound is a linear pentapeptide containing several unique amino acid residues, which are key to its potent activity [1].

  • Chemical Structure: The structure, with a molecular formula of C₄₂H₆₈N₆O₆S and a molecular weight of 785.1 Da, was elucidated using NMR and mass spectrometry [7] [1] [8]. The sequence, from the N- to C-terminus, is Dov–Val–Dil–Dap–Doe, where [1]:
    • Dov: (S)-dolavaline
    • Val: (S)-valine
    • Dil: (3R,4S,5S)-dolaisoleuine
    • Dap: (2R,3R,4S)-dolaproine
    • Doe: (S)-dolaphenine (a C-terminal primary amine)
  • Total Synthesis: The absolute configuration was confirmed, and a practical total synthesis was developed, which was crucial for producing sufficient material for biological evaluation and drug development [9] [10].

Mechanism of Action

This compound functions as a potent antimitotic agent, disrupting cell division.

  • Primary Target: It powerfully inhibits tubulin polymerization, a critical process for forming the mitotic spindle during cell division [1] [2].
  • Binding Site: It binds to the vinca alkaloid domain on β-tubulin, preventing the assembly of microtubules [2].
  • Cellular Consequences: This inhibition leads to cell cycle arrest at the metaphase of mitosis, ultimately triggering apoptosis (programmed cell death) in rapidly dividing cancer cells [1] [2].

D10 This compound Tubulin Binds β-tubulin at the Vinca Alkaloid Domain D10->Tubulin Polymerization Inhibits Tubulin Polymerization Tubulin->Polymerization Microtubule Microtubules Not Formed Polymerization->Microtubule Arrest Mitotic Arrest Microtubule->Arrest Apoptosis Induces Apoptosis (Cell Death) Arrest->Apoptosis

Diagram illustrating the mechanism of action of this compound, from binding tubulin to inducing cancer cell death.

Biological Activity and Preclinical Data

This compound exhibits extraordinary cytotoxicity at sub-nanomolar concentrations against a broad spectrum of cancer cell lines, as summarized below.

Cell Line / Model Assay Type Activity (IC₅₀ / ED₅₀) Key Findings / Context
L1210 Murine Leukemia In vitro (cell growth) 0.03 nM [1] / 0.5 nM [2] Among the most potent cytostatic effects known.
P388 Leukemia (Mouse) In vivo (life span) N/A Led to life span prolongation in murine models [1].
NCI-H69 Small Cell Lung Cancer In vitro 0.059 nM [1] Activity linked to Bcl-2 phosphorylation [1].
DU-145 Human Prostate Cancer In vitro 0.5 nM [1] Confirmed broad-spectrum potency.
Various Human Lymphoma In vitro ~3-4 logs stronger than vincristine [1] Activity reversible if agent removed within 4h [1].
Tubulin Polymerization Cell-free (purified tubulin) 1.2 µM [2] More potent than vinblastine in inhibiting GTP hydrolysis [2].

Clinical Translation and ADC Development

While this compound itself showed only occasional efficacy and dose-limiting toxicity in human clinical trials, its legacy is profound [7] [1].

  • The Toxicity Hurdle: The clinical development of this compound as a single agent was ultimately halted during phase II trials due to a lack of separation between its efficacy and toxicity (e.g., peripheral neuropathy) [7] [1].
  • Revolution as ADC Payloads: The nanomolar cytotoxicity of this compound made it an ideal candidate for Antibody-Drug Conjugates (ADCs). By chemically linking synthetic analogs of this compound to tumor-specific antibodies, the cytotoxic "payload" could be delivered directly to cancer cells, sparing healthy tissues [7] [1] [6].
  • Key Analogues: The two primary derivatives are:
    • MMAE (Monomethyl auristatin E, "vedotin")
    • MMAF (Monomethyl auristatin F, "mafodotin") [7]
  • Approved Drugs: This strategy has led to several FDA-approved ADC drugs, including Brentuximab vedotin (Adcetris) for lymphomas, and others for bladder cancer and more [7] [1] [6].

Current Research and Future Directions

Research continues to build upon the foundation laid by this compound.

  • Genetic Blueprint: A landmark 2024 study successfully decoded the gene cluster responsible for producing this compound in cyanobacteria [6]. This opens the door to using synthetic biology to produce the compound and engineer novel analogs.
  • Ongoing Clinical Impact: The field of this compound-derived ADCs remains highly active, with over 36 ADCs carrying various pentapeptide analogs in preclinical and clinical development, featured in more than 200 human trials [7].

The journey of this compound from a scarce marine natural product to the cornerstone of modern ADC technology stands as a powerful testament to the value of fundamental natural product research in driving pharmaceutical innovation.

References

dolastatin 10 structure-activity relationship SAR studies

Author: Smolecule Technical Support Team. Date: February 2026

Core Structure and Mechanism of Action

Dolastatin 10 is a linear pentapeptide with a unique structure: Dov–Val–Dil–Dap–Doe [1] [2].

  • Dov: (S)-dolavaline (a unique amino acid)
  • Val: (S)-valine
  • Dil: (3R,4S,5S)-dolaisoleuine (a unique amino acid)
  • Dap: (2R,3R,4S)-dolaproine (a unique amino acid)
  • Doe: (S)-dolaphenine (a C-terminal primary amine)

Its primary mechanism of action is the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis [3] [1]. It binds to the β-tubulin subunit at a site near the vinca domain [4].

The diagram below illustrates the core structure of this compound and the impact of its key structural regions on activity and modification tolerance.

Dov Dov (N-terminus) Val Val Dov->Val Dil Dil Val->Dil Dap Dap Dil->Dap Doe Doe (C-terminus) Dap->Doe Core Central Core (Val-Dil-Dap) Core->Dil Core_Note Highly conserved. Essential for tubulin binding. Minimal modifications allowed. N_terminus N-terminus (Dov) Tolerates modification. Critical for activity: - Preserve dimethylated amine N_terminus->Dov C_terminus C-terminus (Doe) Highly tolerant of modification. Common site for: - Introducing linkable groups - SAR exploration C_terminus->Doe

Quantitative SAR and Anticancer Potency

This compound exhibits exceptional potency against a range of cancer cell lines, as shown in the table below.

Table 1: In Vitro Anticancer Activity of this compound [1] [2]

Cancer Cell Line IC₅₀ Value Cell Line Description
L1210 leukemia cells 0.03 nM Murine lymphocyte leukemia
NCI-H69 cells 0.059 nM Human small cell lung cancer
DU-145 cells 0.5 nM Human prostate cancer
Various cancer lines (DA1-DA5) Sub-nanomolar to low nanomolar Novel derivatives with C-terminal modifications [3]

The table below summarizes the key structural regions of this compound and the consequences of their modification.

Table 2: Summary of this compound Structure-Activity Relationships

Structural Region Tolerance for Modification Key SAR Insights and Consequences
N-terminus (Dov) Moderate The dimethylated amine is critical for potency. Used for conjugation in early ADCs, but modifications can alter physicochemical properties [3] [5].
Central Core (Val, Dil, Dap) Low This region is highly conserved. The unique stereochemistry of Dil and Dap is essential for maintaining the bioactive conformation and high-affinity tubulin binding [3] [2].

| C-terminus (Doe) | High | The most tolerant site for modification. Successful strategies include: • Replacing the thiazole ring with triazoles [3]. • Introducing diverse linkable groups (e.g., primary amines, anilines, alcohols, phenols, thiols) for ADC development without significant loss of potency [5]. | | Overall Molecule | - | The retention time in cells is a key factor for its high cytotoxicity, attributed to its slow efflux and tight binding to tubulin [3] [1]. |

Experimental Protocols in SAR Studies

Key experimental methodologies used to establish the SAR of this compound and its analogs include in vitro cytotoxicity, tubulin polymerization, and competitive binding assays.

Table 3: Key Experimental Assays for Evaluating this compound Analogs

Assay Type Protocol Summary Key Measured Outcomes
In Vitro Cytotoxicity Cells (e.g., SKOV-3, A549, L1210) are seeded in 96-well plates and incubated with compounds for a set duration (e.g., 72 hours). Cell viability is measured using colorimetric assays like MTT [1] [5]. IC₅₀ values (concentration that inhibits 50% of cell growth).
Tubulin Polymerization Inhibition Porcine brain tubulin is incubated with test compounds in a buffer at 37°C. Polymerization is monitored by measuring light absorption (turbidity) over time (e.g., 60 minutes) [3] [5]. % Inhibition of polymerization at specific concentrations (e.g., 3 µM). IC₅₀ values for the inhibition process.
Competitive Binding Studies Tubulin is incubated with a radiolabeled reference ligand (e.g., [³H]-vincristine or [³H]-GTP) in the presence of the test compound. The amount of bound radioligand is quantified [4] [6]. % Inhibition of vincristine or GTP binding. Confirms the compound binds at the vinca site.

From SAR to Clinical Applications

SAR studies directly facilitated the development of successful ADCs by guiding the creation of optimized payloads.

  • Monomethyl auristatin E (MMAE): A derivative where the C-terminal Doe unit is simplified, and the N-terminal Dov is modified with a mono-methylated amine and a linkable group. It is the payload in Brentuximab vedotin (Adcetris) [1] [2].
  • Monomethyl auristatin F (MMAF): Features a C-terminal phenylalanine derivative with a charged group, which reduces cell permeability and confines the cytotoxic activity to targeted cells [7].

The primary challenge with the parent this compound was dose-limiting systemic toxicity, including peripheral neuropathy, which halted its clinical development as a single agent [1]. SAR research provided the solution by creating potent derivatives (like MMAE and MMAF) that could be strategically delivered via ADCs, thereby improving the therapeutic window and leading to multiple FDA-approved drugs [1] [8].

References

Comprehensive Technical Guide: Dolastatin 10 Preclinical Efficacy in In Vivo Xenograft Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Dolastatin 10 is a highly potent marine-derived pentapeptide originally isolated from the Indian Ocean mollusk Dolabella auricularia, though its true biosynthetic source was later identified as symbiotic marine cyanobacteria [1] [2]. This compound has emerged as one of the most significant natural product discoveries in oncology drug discovery due to its exceptional potency at nanomolar concentrations against various cancer cell lines and its unique mechanism of action as a tubulin polymerization inhibitor [2]. The structural complexity of this compound includes several unusual amino acid residues: (S)-dolavaline (Dov), (S)-valine (Val), (3R,4S,5S)-dolaisoleuine (Dil), (2R,3R,4S)-dolaproine (Dap), and (S)-dolaphenine (Doe) as the C-terminal primary amine [2]. Despite initial challenges in clinical development due to toxicity concerns, this compound has found remarkable success as the warhead component in antibody-drug conjugates (ADCs), with several FDA-approved therapies derived from its structure [1] [2].

The preclinical development of this compound represents a crucial phase in understanding its potential therapeutic utility, with in vivo xenograft models providing essential insights into its antitumor efficacy, pharmacokinetic properties, and mechanism-based toxicities. This comprehensive technical review synthesizes the available preclinical data on this compound from xenograft studies, details experimental methodologies, and explains its mechanism of action, with particular emphasis on quantitative efficacy outcomes across various tumor models. The transition of this compound from a standalone agent to the foundation of multiple ADC platforms highlights the importance of thorough preclinical characterization and underscores the value of marine natural products as sources of novel oncotherapeutic agents [1].

Comprehensive Antitumor Efficacy in Xenograft Models

The preclinical efficacy profile of this compound has been extensively evaluated across multiple human tumor xenograft models established in immunodeficient mice. These studies have consistently demonstrated the compound's broad-spectrum activity against various cancer types, with particularly notable efficacy observed in lymphoma, lung cancer, and prostate cancer models [2]. The potent antitumor effects of this compound in these experimental systems provided the fundamental rationale for its advancement to clinical trials and later application as a payload in antibody-drug conjugates.

Table 1: this compound Efficacy in Preclinical In Vivo Xenograft Models

Cancer Type Model System Dosing Regimen Efficacy Outcomes Key Findings
Lymphoma Human non-Hodgkin lymphoma cell lines [2] Not specified Significant tumor growth inhibition 3-4 logarithms more potent than vincristine in vitro
Small Cell Lung Cancer NCI-H69 xenografts [2] Not specified Induction of tumor apoptosis IC~50~ = 0.059 nM in vitro; Bcl-2 phosphorylation-mediated apoptosis
Prostate Cancer DU-145 xenografts [2] Not specified Potent antitumor activity IC~50~ = 0.5 nM in vitro
Various Solid Tumors MX-1 breast, LOXO-1 melanoma, L2987 lung colon cancers [1] Multiple dosing schedules Tumor growth inhibition Supported clinical development as tubulin-targeting agent

In the WSU-DLCL2 human diffuse large cell lymphoma model, this compound demonstrated exceptional potency, though interestingly, its derivative auristatin PE (TZT-1027) showed approximately 50-fold greater antiproliferative activity at concentrations as low as 10 pg/mL [2]. This enhanced efficacy of synthetic analogs highlighted the potential for structural optimization to improve the therapeutic window of this compound-based compounds. Similarly, in small cell lung cancer (SCLC) models, this compound effectively induced apoptosis through phosphorylation of Bcl-2, a mechanism distinct from conventional tubulin-targeting agents [2]. This ability to engage multiple apoptotic pathways represents a significant advantage in overcoming resistance mechanisms that often limit the efficacy of traditional chemotherapeutic agents.

The in vivo efficacy of this compound across various xenograft models provided compelling evidence for its continued development, though the translation to clinical success required innovative approaches to manage its toxicity profile. The creation of antibody-drug conjugates using this compound derivatives such as monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF) ultimately enabled the therapeutic potential of this compound class to be realized while mitigating systemic exposure [1] [2]. These ADCs, including the FDA-approved brentuximab vedotin (Adcetris), leverage the exceptional potency of Dolastatin-derived warheads while directing their activity to tumor cells expressing specific surface antigens, demonstrating how thorough preclinical characterization can guide successful drug development strategies even for compounds with challenging toxicity profiles.

Experimental Protocols for In Vivo Studies

Xenograft Model Establishment and Dosing

The methodological framework for evaluating this compound in preclinical xenograft models follows established protocols for antitumor efficacy testing, with specific adaptations to account for the compound's exceptional potency and mechanism of action. While complete methodological details for this compound-specific studies are not fully elaborated in the available literature, the standard approach involves implanting human tumor cells or fragments subcutaneously into immunodeficient mice (typically severe combined immunodeficient - SCID - or nude mice) to establish measurable tumors before initiating treatment [1] [3]. The H460 large cell lung cancer xenograft tumor model has been specifically referenced in studies of tubulin-targeting agents derived from marine cyanobacteria, providing a relevant model system for evaluating this compound analogs [4].

For dosing regimen design, this compound has been evaluated using various schedules in preclinical models, with particular attention to its maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs). Pharmacokinetic studies using radioactive labeling in human Burkitt lymphoma CA46 cells revealed that the tight binding of this compound to tubulin results in prolonged intracellular residence time, which influenced administration strategy [2]. This finding suggests that continuous infusion approaches might be superior to bolus injection for optimizing the therapeutic index, as they maintain drug exposure within the therapeutic window while potentially mitigating peak concentration-dependent toxicities. The design of dosing regimens must also account for the mechanism-based toxicity profile of this compound, with peripheral neuropathy emerging as a primary dose-limiting effect in clinical studies [2].

Efficacy Endpoint Assessment

The quantitative assessment of this compound efficacy in xenograft models employs standard oncology preclinical endpoints, with tumor volume measurements collected regularly throughout the study period using calipers or advanced imaging modalities. The primary efficacy metrics typically include tumor growth inhibition (TGI) calculations, which compare the change in tumor volume between treated and control groups over time, and tumor doubling time prolongation [3]. In the context of this compound's mechanism of action, specific attention should be paid to histopathological markers of apoptosis and mitotic arrest in excised tumor tissues, as these provide mechanistic confirmation of its tubulin-targeting activity.

Additional pharmacodynamic assessments often include immunohistochemical analysis of biomarkers relevant to this compound's mechanism, such as cleavage of caspase-3 as an apoptosis marker and phosphorylation status of Bcl-2 in responsive models like small cell lung cancer [2]. For comprehensive efficacy evaluation, these tumor-focused analyses should be complemented by systemic toxicity monitoring, including regular body weight measurements, clinical observations, and hematological and clinical chemistry assessments at study termination. The integration of efficacy and toxicity data enables calculation of the therapeutic index, which was ultimately determined to be insufficient for this compound as a standalone agent but highly favorable when deployed as a targeted payload in antibody-drug conjugates [2].

Mechanism of Action and Signaling Pathways

The primary molecular mechanism underlying this compound's potent antitumor activity involves direct binding to the β-subunit of tubulin at the vinca domain, which effectively inhibits tubulin polymerization and disrupts microtubule dynamics [1] [2]. This interaction occurs at distinct pharmacological sites on tubulin, with this compound and related compounds targeting the vinca site to interfere with tubulin assembly and destabilize microtubules [1]. The engagement of this target triggers a cascade of cellular events beginning with the disruption of mitotic spindle formation during cell division, leading to cell cycle arrest in the G2/M phase [1]. This arrest ultimately activates apoptotic pathways through both mitochondrial and direct signaling mechanisms.

The downstream consequences of tubulin inhibition by this compound extend beyond simple cell cycle disruption. In small cell lung cancer models, this compound has been shown to induce phosphorylation of Bcl-2, an anti-apoptotic protein that is frequently overexpressed in this malignancy [2]. This phosphorylation event inactivates Bcl-2's protective function and promotes apoptosis through the mitochondrial pathway. Additionally, the prolonged intracellular retention of this compound due to its high-affinity binding to tubulin contributes to sustained pharmacodynamic effects even after plasma concentrations have declined [2]. This unique property differentiates it from other tubulin-targeting agents and may explain its exceptional potency in preclinical models.

Diagram: this compound Mechanism of Action and Apoptotic Signaling Pathway

G Dolastatin10 This compound TubulinBinding Binding to β-Tubulin (Vinca Site) Dolastatin10->TubulinBinding PolymerizationInhibition Inhibition of Tubulin Polymerization TubulinBinding->PolymerizationInhibition MicrotubuleDisruption Microtubule Disruption PolymerizationInhibition->MicrotubuleDisruption MitoticSpindleDisruption Mitotic Spindle Disruption MicrotubuleDisruption->MitoticSpindleDisruption G2MArrest G2/M Cell Cycle Arrest MitoticSpindleDisruption->G2MArrest Bcl2Phosphorylation Bcl-2 Phosphorylation (In SCLC Models) G2MArrest->Bcl2Phosphorylation In SCLC Apoptosis Apoptosis G2MArrest->Apoptosis MitochondrialPathway Mitochondrial Apoptotic Pathway Activation Bcl2Phosphorylation->MitochondrialPathway CaspaseActivation Caspase Cascade Activation MitochondrialPathway->CaspaseActivation CaspaseActivation->Apoptosis

This compound induces apoptosis through tubulin inhibition and Bcl-2 phosphorylation.

The signaling pathways modulated by this compound extend to additional mechanisms beyond direct tubulin binding. Research has shown that tubulin-targeting compounds from marine cyanobacteria can induce proteasome-mediated tubulin degradation through engagement of novel pharmacological sites, as demonstrated by the gatorbulin class of compounds [1]. While this specific mechanism has not been confirmed for this compound, it highlights the potential for additional mechanisms that may contribute to the overall efficacy of tubulin-targeting agents. The comprehensive disruption of normal cellular functions through these interconnected pathways ultimately leads to the effective elimination of tumor cells in xenograft models and explains the broad-spectrum activity observed across multiple cancer types in preclinical studies.

ADC Development and Clinical Translation

The transition from standalone agent to targeted payload in antibody-drug conjugates represents the most significant development in the translational pathway of this compound [1] [2]. The exceptional potency of this compound, while limiting its utility as a conventional chemotherapeutic due to systemic toxicity, made it an ideal candidate for ADC warhead application. Through systematic structure-activity relationship studies, researchers developed derivatives of this compound, most notably monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF), which retained the potent tubulin-inhibiting activity while incorporating functional groups for conjugation to targeting antibodies [2]. These advances effectively addressed the therapeutic index limitations that hindered the clinical development of the parent compound.

The ADC platform technology leverages the target specificity of monoclonal antibodies to deliver this compound-derived warheads directly to tumor cells, thereby minimizing systemic exposure and reducing off-target toxicity [1]. The commercial success of brentuximab vedotin (Adcetris), an anti-CD30 monoclonal antibody conjugated to MMAE, validated this approach and demonstrated the potential of this compound-based therapeutics in clinical oncology [2]. This ADC received FDA approval in 2011 for the treatment of anaplastic large T-cell systemic malignant lymphoma and Hodgkin lymphoma, creating a new therapeutic option for patients with these malignancies and establishing marine natural products as viable sources of modern targeted therapies.

Diagram: Antibody-Drug Conjugate Mechanism with this compound Derivatives

G ADC Antibody-Drug Conjugate (Antibody + this compound Derivative) TargetAntigen Tumor-Associated Surface Antigen ADC->TargetAntigen Binding Internalization Receptor-Mediated Internalization TargetAntigen->Internalization LysosomalTrafficking Lysosomal Trafficking Internalization->LysosomalTrafficking WarheadRelease Cleavable Linker Hydrolysis & Warhead Release LysosomalTrafficking->WarheadRelease TubulinBinding Tubulin Binding WarheadRelease->TubulinBinding Apoptosis Tumor Cell Apoptosis TubulinBinding->Apoptosis

ADC mechanism utilizing this compound derivatives for targeted tumor cell killing.

The clinical development history of this compound provides important insights into the challenges and opportunities in translating potent natural products to clinical applications. Initial phase II clinical trials of this compound as a single agent demonstrated limited efficacy against several solid tumors, including ovarian carcinoma, soft tissue sarcoma, breast cancer, and hepatobiliary pancreatic carcinoma [2]. The dosing limitations imposed by toxicity concerns, particularly peripheral neuropathy, likely prevented the administration of therapeutic doses sufficient for robust antitumor effects in these clinical settings [2]. However, the ADC paradigm fundamentally addressed these limitations by separating efficacy from toxicity through targeted delivery, resulting in the current success of this compound-derived compounds in clinical oncology and establishing a blueprint for the development of other potent cytotoxins from marine sources.

Conclusion and Future Perspectives

The comprehensive preclinical evaluation of this compound in xenograft models established this marine-derived compound as one of the most potent antitumor agents discovered from natural sources, with demonstrated efficacy across multiple cancer types at nanomolar concentrations [2]. The elucidation of its molecular mechanism as a vinca-site tubulin inhibitor provided a rational basis for its observed biological activity and informed the development of structural analogs with improved properties [1]. While the transition to clinical application required innovative approaches to manage its toxicity profile, the ultimate success of this compound-derived warheads in antibody-drug conjugates validates the continued investigation of marine natural products as sources of oncotherapeutic agents.

References

dolastatin 10 pharmacokinetics and pharmacodynamics profile

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Pharmacodynamics

Dolastatin 10 is a potent antimitotic agent that targets tubulin, the building block of microtubules. Its primary mechanism involves binding to the β-subunit of tubulin at the vinca alkaloid domain, inhibiting tubulin polymerization and GTP hydrolysis [1] [2]. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase, preventing cell division and ultimately inducing apoptosis [3] [4]. A key downstream effect is the phosphorylation of the Bcl-2 oncoprotein, which promotes programmed cell death, particularly in cancers like small cell lung cancer where Bcl-2 is overexpressed [4] [5].

The diagram below illustrates the mechanism of action and downstream effects leading to apoptosis:

G Dolastatin10 This compound TubulinBinding Binds to β-tubulin at the Vinca Domain Dolastatin10->TubulinBinding PolymerizationInhibition Inhibits Tubulin Polymerization TubulinBinding->PolymerizationInhibition GTPInhibition Inhibits GTP Hydrolysis TubulinBinding->GTPInhibition MicrotubuleDisruption Disrupts Microtubule Dynamics PolymerizationInhibition->MicrotubuleDisruption GTPInhibition->MicrotubuleDisruption MitoticArrest G2/M Phase Cell Cycle Arrest MicrotubuleDisruption->MitoticArrest Bcl2Phosphorylation Induces Bcl-2 Phosphorylation MitoticArrest->Bcl2Phosphorylation Apoptosis Apoptosis (Programmed Cell Death) MitoticArrest->Apoptosis Bcl2Phosphorylation->Apoptosis

The pharmacodynamic effects of this compound are characterized by exceptional potency at the nanomolar or even picomolar level [4] [5].

  • In Vitro Cytotoxicity: The table below summarizes the potent cytotoxic effects of this compound on various cancer cell lines [4] [5].
Cancer Cell Line IC₅₀ Value Reference
L1210 Leukemia 0.03 nM [4]
Small Cell Lung Cancer (NCI-H69) 0.059 nM [4] [5]
Human Prostate Cancer (DU-145) 0.5 nM [4] [5]
Non-Hodgkin Lymphoma Highly active (specific IC₅₀ not listed) [4]
  • Target Engagement: Its binding to tubulin is characterized by high affinity, which results in a prolonged intracellular residence time due to very slow efflux from cells, contributing to its sustained effects [6].

Pharmacokinetic Profile

The pharmacokinetics (PK) of this compound are marked by rapid distribution and high plasma clearance, which presented significant challenges for its efficacy as a single agent.

  • Human PK Parameters: Data from phase I clinical trials where this compound was administered as an intravenous (IV) bolus every 3 weeks are summarized below [6].
Parameter Value Notes
Terminal Half-life 12.7 - 18.9 hours Considerably longer than in mice (~5.6 h) [6].
Plasma Clearance 4.2 - 4.5 L/h/m² Slower than in mice, but still indicates rapid elimination [6].
Volume of Distribution Not specified in detail Suggests extensive tissue distribution [6].
Protein Binding 81 - 90% (across species) High binding, reducing fraction of free, active drug [6].
  • Metabolism and Elimination: Specific metabolic pathways are not detailed in the search results. However, early studies in mice using radiolabeled drug showed that plasma levels of the parent compound declined rapidly after IV administration, with only 10% of total radioactivity attributable to this compound after 15 minutes, indicating extensive and rapid metabolism [6]. The route of elimination is not explicitly stated.

Preclinical to Clinical Translation

Preclinical models provided important, albeit imperfect, insights for clinical development.

  • Toxicity Predictions: Preclinical toxicology studies accurately predicted that myelotoxicity (bone marrow suppression), particularly neutropenia, would be the dose-limiting toxicity (DLT) in humans [6]. However, the mild peripheral sensory neuropathy observed in patients was not predicted by animal studies [6].
  • Efficacy Translation: While this compound showed strong activity against subcutaneously implanted xenografts in mice at high single IV doses [6], its clinical efficacy was disappointing. It demonstrated only modest activity in a phase I trial and failed to show sufficient efficacy in subsequent phase II trials for various solid tumors, including prostate cancer, soft tissue sarcoma, breast cancer, and hepatobiliary pancreatic carcinoma [4] [7]. The disparity between potent in vitro activity and limited clinical efficacy is attributed to its challenging PK profile, including rapid clearance and high protein binding [6].

Evolution into ADC Warheads

The high potency and defined mechanism of this compound, while limiting as a single agent, made it an ideal candidate for use as a "warhead" in Antibody-Drug Conjugates (ADCs) [3] [7].

  • Structural Derivatives: Synthetic modifications led to the creation of auristatins, including monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF) [7]. These derivatives retain the potent tubulin-inhibiting activity of the parent compound.
  • Clinical Success with ADCs: By conjugating these derivatives to tumor-specific monoclonal antibodies, the therapeutic index was dramatically improved. The antibody delivers the cytotoxic warhead directly to cancer cells, minimizing systemic exposure and reducing toxicity [4] [7]. This approach culminated in the 2011 FDA approval of Brentuximab vedotin (Adcetris) for the treatment of Hodgkin lymphoma and systemic anaplastic large cell lymphoma [4] [5] [7]. Many other ADCs utilizing MMAE or MMAF are now in clinical trials or have been approved, solidifying the legacy of this compound [3] [7].

Key Experimental Methodologies

For researchers, key methods used to characterize this compound included:

  • Tubulin Polymerization Assay: Inhibition of polymerization was measured using purified tubulin, often in a glutamate-based buffer, and monitored spectroscopically [2].
  • Radioligand Binding Assay: The ability to inhibit the binding of radiolabeled vinblastine or vincristine to tubulin was used to confirm its binding at the vinca domain [2] [8].
  • Cell-Based Cytotoxicity Assays: The extreme potency required highly sensitive assays, such as the MTT assay, to determine IC₅₀ values in the sub-nanomolar range [5].
  • Pharmacokinetic Analysis: Due to its low circulating concentrations, sensitive methods like HPLC coupled with electrospray ionization mass spectrometry (HPLC-EI-MS) or a cell-based (L1210) bioassay were developed and validated for human trials [6].

This compound's story is a powerful example of how a deep understanding of a natural product's mechanism and pharmacokinetics can pivot a developmental hurdle into a therapeutic breakthrough.

References

Mechanism of Apoptosis Induction via the Bax/Bcl-2 Pathway

Author: Smolecule Technical Support Team. Date: February 2026

Dolastatin 10 is a potent antitumor agent that primarily works by inhibiting tubulin polymerization, which disrupts microtubule function [1] [2]. This initial trigger sets off a cascade of events that ultimately leads to programmed cell death, or apoptosis, through the mitochondrial pathway.

The diagram below illustrates the sequential mechanism from initial microtubule disruption to final apoptosis execution.

G A This compound B Inhibits Tubulin Polymerization A->B C Upstream Signal (e.g., Cell Cycle Arrest) B->C D Bcl-2 Phosphorylation C->D E Altered Bax/Bcl-2 Ratio (Bax ↑ / Bcl-2 ↓) D->E F Mitochondrial Outer Membrane Permeabilization (MOMP) E->F G Cytochrome c Release F->G H Caspase Cascade Activation G->H I Apoptosis H->I

This compound induces apoptosis via microtubule disruption and mitochondrial pathway.

The process can be broken down into several key stages:

  • Microtubule Disruption: this compound binds to tubulin, inhibiting its polymerization into microtubules [1] [2]. This is the primary and well-established mechanism of action.
  • Bcl-2 Phosphorylation: A crucial downstream event is the phosphorylation of the anti-apoptotic protein Bcl-2 [1] [2]. Phosphorylation can inactivate Bcl-2, disrupting its normal function [3].
  • Altered Bax/Bcl-2 Balance: The inactivation of Bcl-2 tilts the cellular balance in favor of pro-apoptotic proteins like Bax. Research on lymphoma cells shows that treatment with this compound and other agents can lead to a decrease in Bcl-2 protein levels and a concurrent increase in the Bax/Bcl-2 ratio [4].
  • Mitochondrial Apoptosis: A high Bax/Bcl-2 ratio promotes Mitochondrial Outer Membrane Permeabilization (MOMP), leading to the release of cytochrome c into the cytosol [3] [5] [6]. Cytochrome c then triggers the formation of the apoptosome and activation of caspase enzymes, executing cell death [7] [8].

Quantitative Antitumor Potency

The following table summarizes the potent in vitro cytotoxicity of this compound against various human cancer cell lines.

Cancer Cell Line IC₅₀ Value Reference / Context
L1210 Leukemia cells 0.03 nM [1]
Small Cell Lung Cancer (NCI-H69) 0.059 nM [1]
Human Prostate Cancer (DU-145) 0.5 nM [1]
Human Lymphoma cell lines (DB, HT, RL, SR) ~3-4 logs stronger than vincristine [1]

Experimental Research Approaches

To investigate this apoptotic pathway, researchers typically employ a combination of biochemical and cellular assays. The workflow below outlines key experimental methods.

Key experimental methods for studying this compound-induced apoptosis.

Based on the literature, here are the methodologies for key experiments:

  • Studying Bax/Bcl-2 Ratio Modulation: As demonstrated in a study on Reh human leukemia cells, researchers treat cells with this compound (e.g., at its IC₅₀ of 0.1 ng/mL) alone or in combination with other agents like bryostatin 1 [4]. Protein expression is analyzed by Western Blotting using specific antibodies against Bax and Bcl-2. The relative protein levels are quantified to calculate the Bax/Bcl-2 ratio, a critical metric for pro-apoptotic commitment [4] [9].

  • Confirming Apoptosis: The use of flow cytometry with Annexin V/propidium iodide (PI) staining is a standard method to confirm and quantify apoptosis. This technique distinguishes early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations [4].

  • Verifying the Primary Target (Tubulin): The direct interaction of this compound with tubulin is confirmed using in vitro tubulin polymerization assays. In these experiments, the compound is added to a solution of purified tubulin, and the inhibition of microtubule formation is measured spectroscopically by a decrease in turbidity [1] [2].

Therapeutic Application and Drug Development

The profound potency of this compound has been successfully harnessed through antibody-drug conjugate (ADC) technology. Due to systemic toxicity observed in clinical trials, the direct use of this compound as a drug was limited [1]. However, its synthetic derivative, monomethyl auristatin E (MMAE), is used as the cytotoxic payload in ADCs like Brentuximab vedotin (Adcetris) [1]. This ADC delivers MMAE specifically to cancer cells, minimizing off-target effects and providing an effective therapy for anaplastic large T-cell lymphoma and Hodgkin lymphoma [1].

Conclusion and Research Implications

Future research could focus on:

  • Combination Therapies: Exploring synergies with other agents that further modulate Bcl-2 family proteins [3] [10].
  • Resistance Mechanisms: Investigating how cancer cells develop resistance to this compound and related ADCs, potentially through mutations in tubulin or apoptotic pathway components [6].
  • Novel Analogs: Designing new derivatives based on the this compound structure to improve efficacy and reduce toxicity [1].

References

dolastatin 10 binding site on tubulin vinca alkaloid domain

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Binding Site

Dolastatin 10 exerts its powerful cytostatic effect by targeting tubulin and disrupting microtubule dynamics. The core aspects of its mechanism are summarized in the diagram below.

Binding model of this compound on β-tubulin

  • Distinct Peptide Binding Site: this compound binds to a unique site on β-tubulin, separate from but physically close to the Vinca alkaloid binding domain and the exchangeable GTP site [1] [2] [3]. This proximity allows for allosteric interactions. Phomopsin A, an unrelated peptide, shares this binding site [1].

  • Non-competitive Inhibition: Unlike maytansine and rhizoxin, which compete directly with vinca alkaloids, this compound is a non-competitive inhibitor of vincristine binding. This suggests it binds to a different site, allosterically disrupting vinca alkaloid binding [1] [2].

  • Effects on Nucleotide Exchange: Binding of this compound strongly inhibits the binding of GTP to the exchangeable site on tubulin, an effect even more potent than that of maytansine. However, it does not displace nucleotide already bound to tubulin [1] [2].

Quantitative Biological Activity & Binding Data

The potency of this compound is evident across various biochemical and cellular assays. The table below summarizes key quantitative data.

Assay Type Experimental System This compound Activity (IC₅₀/Kᵢ) Comparison with Other Agents
Cytotoxicity (IC₅₀) L1210 Murine Leukemia Cells 0.03 nM [4] [5] Maytansine (0.5 nM), Rhizoxin (1 nM), Vinblastine (20 nM) [4]
Cytotoxicity (IC₅₀) NCI-H69 Small Cell Lung Cancer 0.059 nM [5]
Cytotoxicity (IC₅₀) DU-145 Prostate Cancer 0.5 nM [5]
Tubulin Polymerization (IC₅₀) Purified Tubulin in Glutamate 1.2 µM [4] Phomopsin A (1.4 µM), Vinblastine (1.5 µM), Maytansine (3.5 µM) [4]
Vinca Alkaloid Binding (Kᵢ) Inhibition of [³H]Vincristine Binding 1.4 µM (Non-competitive) [1] [2] Vinblastine (6.6 µM, Competitive), Maytansine (3.1 µM, Competitive) [1]

Key Experimental Methodologies

The foundational insights into this compound's mechanism were derived from several key laboratory techniques.

  • Ligand Binding Assays: The characterization of this compound's binding site relied heavily on radioligand competition experiments. Studies typically used radiolabeled [³H]vincristine or [³H]this compound to monitor binding to tubulin in the presence of competing drugs. The inhibition constants (Kᵢ) were determined through Scatchard analysis [1] [6]. For this compound, binding kinetics were found to be biphasic and complicated by a drug-induced tubulin aggregation reaction [6].

  • Tubulin Polymerization Assays: The direct antimicrotubule effect was measured by monitoring the absorbance (at 350 nm) of a solution of purified tubulin as it polymerizes into microtubules. Drugs that inhibit polymerization, like this compound, prevent the increase in turbidity that accompanies this process. These assays determined the IC₅₀ values for polymerization inhibition [4].

  • GTP Interaction Studies: The effect on the exchangeable nucleotide site was assessed by measuring the inhibition of binding of radiolabeled [³H]GTP to tubulin. Additionally, the inhibition of tubulin-dependent GTP hydrolysis was a key metric, which this compound strongly suppressed [1] [4].

From Natural Product to Clinical Payload

The exceptional potency of this compound made it a promising candidate for cancer therapy, but its direct clinical development was halted due to a narrow therapeutic window and toxicity, such as peripheral neuropathy, in clinical trials [5]. This challenge was overcome by leveraging its mechanism in a new therapeutic modality.

  • Derivative Payloads in ADCs: The structural backbone of this compound served as the template for designing novel cytotoxic payloads, primarily Monomethyl Auristatin E (MMAE) and Monomethyl Auristatin F (MMAF). These derivatives retain the potent antimitotic activity of the parent compound but are designed for conjugation to antibodies [7].

  • Approved Antibody-Drug Conjugates (ADCs): By linking these auristatin payloads to antibodies that target specific tumor antigens, the cytotoxic effect is delivered directly to cancer cells, sparing healthy tissues. This strategy has led to the approval of several ADCs, including Brentuximab vedotin (Adcetris), Enfortumab vedotin (Padcev), Polatuzumab vedotin (Polivy), and Belantamab mafodotin (Blenrep) [7] [5].

References

marine natural product dolastatin 10 biological activity

Author: Smolecule Technical Support Team. Date: February 2026

Biological Activity & Mechanism of Action

Dolastatin 10 is a linear pentapeptide originally isolated from the marine sea hare Dolabella auricularia, though its true biosynthetic source is now recognized to be marine cyanobacteria [1] [2]. It functions as a potent antimitotic agent that inhibits tubulin polymerization.

  • Primary Molecular Target: Binds to the β-subunit of tubulin at the vinca alkaloid binding site, thereby inhibiting tubulin polymerization and GTP hydrolysis [1] [3].
  • Downstream Cellular Effects:
    • Disruption of microtubule assembly, leading to mitotic arrest at the G2/M phase [4].
    • Induction of caspase-dependent apoptosis [1].
    • In specific cancers like small cell lung cancer (SCLC), it can also induce phosphorylation of the anti-apoptotic protein Bcl-2 [1].

The diagram below illustrates this mechanistic pathway.

G Start This compound A1 Binds β-tubulin at Vinca site Start->A1 A2 Inhibits tubulin polymerization A1->A2 A3 Disruption of microtubule dynamics A2->A3 B1 Mitotic spindle failure A3->B1 B2 Cell cycle arrest in G2/M phase B1->B2 B3 Activation of apoptotic signaling B2->B3 B2->B3 C1 Caspase activation B3->C1 End Apoptosis C1->End

Figure 1: this compound mechanism of action, from tubulin binding to apoptosis.

Antitumor Potency Across Cancer Cell Lines

This compound exhibits remarkable cytotoxicity at sub-nanomolar concentrations against a broad spectrum of cancer cell lines in vitro [1] [5].

Table 1: In vitro cytotoxic activity (IC₅₀) of this compound [1]

Cancer Cell Line IC₅₀ (nM) Cancer Type
L1210 Leukemia 0.03 nM Leukemia
NCI-H69 0.059 nM Small Cell Lung Cancer
DU-145 0.5 nM Prostate Cancer
Non-Hodgkin Lymphoma ~3-4 logs stronger than vincristine [1] Lymphoma

Key Experimental Protocols

To evaluate the biological activity of this compound and its analogs, researchers employ several standard assays.

Table 2: Key Experimental Methodologies for this compound Evaluation

Assay Type Protocol Summary Key Outcome Measures
Tubulin Polymerization Assay [1] Incubate purified tubulin with the test compound and monitor turbidity change (absorbance at 340 nm) over time. Inhibition of polymerization slope; IC₅₀ value.
Cell Viability/Proliferation (e.g., MTT Assay) [1] [6] Treat cancer cells with serially diluted compound for a set duration (e.g., 72 hrs), then add MTT reagent to measure metabolically active cells. Grown Inhibition 50% (GI₅₀) or IC₅₀ values.
Cell Cycle Analysis (Flow Cytometry) [4] Stain fixed/permeabilized cells with a DNA-binding dye (e.g., Propidium Iodide) and analyze DNA content via flow cytometry. Increased percentage of cells in the G2/M phase.
Apoptosis Assay (e.g., Caspase Activation) [1] Use fluorogenic caspase substrates or antibodies against cleaved caspases to detect activation. Increase in caspase-3/7 activity or levels of cleaved caspases.

From Clinical Setback to ADC Payload Success

Despite its exceptional preclinical potency, this compound itself failed in Phase II clinical trials due to dose-limiting toxicities, notably peripheral neuropathy, and insufficient efficacy at the maximum tolerated dose [1] [3]. This setback prompted a strategic pivot in its application.

The molecule's extraordinary potency made it an ideal payload for Antibody-Drug Conjugates (ADCs). This approach uses a monoclonal antibody to deliver the cytotoxic agent specifically to tumor cells, minimizing systemic exposure [1] [2].

  • Key Derivatives: Monomethyl auristatin E (MMAE) and Monomethyl auristatin F (MMAF) are synthetic analogs of this compound optimized for linker attachment and ADC stability [1] [6].
  • Clinical Success: This strategy has led to the development of multiple approved ADCs.
    • Brentuximab vedotin (Adcetris): An MMAE-based ADC approved for systemic anaplastic large T-cell lymphoma and Hodgkin lymphoma [1].

Table 3: Structural modifications and their impact on this compound analogs

Analog Name Key Structural Modifications Rationale & Outcome
MMAE C-terminal dolaphenine replaced with a mono-methyl auristatin E moiety; P1 unit is monomethylvaline (MeVal). Optimized for ADC conjugation; highly potent tubulin inhibitor used in approved drugs [1] [6].
MMAF C-terminal phenylalanine moiety. Altered charge and membrane permeability; may reduce off-target toxicity [1] [3].
TZT-1027 (Soblidotin) P1 unit is Dov; C-terminus is modified. Entered Phase I clinical trials; showed effects like neutropenia [1].
Dolastatinol C-terminal hydroxyl methylene functional group. A synthetic analog demonstrating that C-terminal modifications can preserve potent anticancer properties [3].

Synthesis of this compound and Analogs

The total supply of this compound for research and development relies on chemical synthesis due to its scarce natural availability [3]. Two primary synthetic strategies are employed:

  • Solution-Phase Synthesis: Traditional method for preparing this compound and early analogs, involving stepwise coupling of protected amino acid building blocks [1].
  • Solid-Phase Peptide Synthesis (SPPS): A more modern and efficient approach, particularly for generating libraries of analogs for Structure-Activity Relationship (SAR) studies. The Fmoc (fluorenylmethyloxycarbonyl) chemistry strategy is commonly used, as demonstrated in the synthesis of dolastatinol [3].

References

dolastatin 10 in vitro cytotoxicity assay protocol

Author: Smolecule Technical Support Team. Date: February 2026

In Vitro Cytotoxicity of Dolastatin 10

This compound exhibits exceptionally high cytotoxicity at sub-nanomolar concentrations against a broad spectrum of cancer cell lines, primarily through the inhibition of tubulin polymerization and induction of apoptosis [1] [2] [3].

Table 1: Summary of In Vitro Cytotoxicity (IC₅₀) of this compound

Cancer Cell Line Cell Line Description IC₅₀ Value Key Findings Citation
NCI-H69 Small Cell Lung Cancer (SCLC) 0.059 nM Induction of apoptosis; Bcl-2 phosphorylation [1] [3]
NCI-H82 SCLC ~0.032 to 0.184 nM Growth inhibition across four SCLC lines [4]
NCI-H446 SCLC ~0.032 to 0.184 nM Growth inhibition; used in in vivo xenograft models [4]
NCI-H510 SCLC ~0.032 to 0.184 nM Growth inhibition; Bcl-2 modification observed [4]
L1210 Leukemia 0.03 nM Potent antiproliferative activity [1] [3]
DU-145 Prostate Cancer 0.5 nM Strong antiproliferation effect [1] [3]
KM20L2 Colon Tumor 0.1-1 nM (Total Growth Inhibition) Sensitive to tubulin-binding agents [2]

Experimental Workflow for Cytotoxicity Assessment

The following diagram outlines a general workflow for evaluating this compound's cytotoxicity and mechanism of action, integrating common methods from the literature.

G cluster_cell_prep 1. Cell Line Preparation cluster_drug_treat 2. Drug Treatment cluster_viability 3. Viability Assessment cluster_mechanism 4. Mechanism of Action Analysis Start Start: In Vitro Cytotoxicity Assay A Select and culture relevant cell lines (e.g., NCI-H69, L1210) Start->A B Seed cells in multi-well plates A->B C Prepare this compound serial dilutions (sub-nanomolar range) B->C D Apply treatment to cells for defined exposure period (e.g., 48 hours) C->D E Perform viability assay (e.g., MTT assay) D->E F Calculate IC₅₀ values E->F G Confirm tubulin disruption (e.g., Immunoblot for Bcl-2 phosphorylation) F->G H Detect Apoptosis (e.g., TUNEL assay, fluorescent microscopy) F->H End Data Analysis & Conclusion G->End H->End

Detailed Methodologies from Literature

Based on the research, here are the specific methodologies you can adapt for your experiments.

1. Cell Culture and Reagent Preparation

  • Cell Lines: Use validated cancer cell lines from reputable repositories (e.g., ATCC, DSMZ). Small cell lung cancer (SCLC) lines like NCI-H69, NCI-H82, and NCI-H446 are well-documented for their sensitivity to this compound [4] [1].
  • Drug Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO. Further serial dilutions should be made in cell culture medium to achieve the desired final concentrations, typically in the sub-nanomolar range (e.g., from 0.01 nM to 1 nM). Include a vehicle control (e.g., DMSO at the same concentration as in treated groups) [4].

2. Cell Viability and Growth Inhibition Assay (MTT Assay) The MTT assay is a standard colorimetric method used to quantify cell metabolic activity as a proxy for viability and proliferation [4] [3].

  • Procedure:
    • Seed cells in 96-well plates at a density determined by preliminary optimization growth curve.
    • After cell attachment, treat with this compound across a range of concentrations.
    • Incubate for a defined period, commonly 48 to 96 hours [4].
    • Add MTT reagent to each well and incubate further to allow formazan crystal formation by metabolically active cells.
    • Solubilize the formazan crystals with a solvent like DMSO or isopropanol.
    • Measure the absorbance at a specific wavelength using a microplate reader.
  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the untreated control cells. The IC₅₀ (half-maximal inhibitory concentration) can be determined using non-linear regression analysis of the dose-response curve.

3. Apoptosis Detection Assays this compound induces programmed cell death, which can be confirmed with these methods:

  • TUNEL Assay: This method detects DNA fragmentation, a hallmark of late-stage apoptosis. Cells are fixed and permeabilized after treatment, and terminal deoxynucleotidyl transferase enzyme is used to label the 3'-ends of DNA fragments with a fluorescent tag for detection and quantification [4].
  • Fluorescent Microscopy: Use DNA-binding dyes like Hoechst 33342 or DAPI to stain the nuclei of fixed cells. Apoptotic cells can be identified by characteristic morphological changes such as chromatin condensation, nuclear fragmentation, and the formation of apoptotic bodies [4].

4. Investigating Mechanism of Action: Bcl-2 Phosphorylation A key mechanism involves the modification of the anti-apoptotic protein Bcl-2.

  • Immunoblot Analysis (Western Blot):
    • Cell Lysis: Lyse treated and control cells to extract total protein.
    • Electrophoresis: Separate the proteins by molecular weight using SDS-PAGE gel.
    • Transfer: Transfer the proteins from the gel onto a nitrocellulose or PVDF membrane.
    • Blocking and Incubation: Block the membrane to prevent non-specific binding, then incubate with a primary antibody specific for Bcl-2.
    • Detection: Incubate with a labeled secondary antibody and use a detection system to visualize the protein bands.
  • Expected Result: this compound treatment induces a shift in the electrophoretic mobility of the Bcl-2 protein band, which is indicative of phosphorylation. This can be confirmed by treating the protein extract with a phosphatase enzyme (e.g., calcineurin), which should reverse the mobility shift [4].

Critical Considerations for Researchers

  • Potency Handling: Due to its extreme potency (IC₅₀ in the picomolar to nanomolar range), precise pipetting and careful preparation of drug dilutions are paramount to obtain accurate and reproducible results.
  • Solvent Controls: The use of DMSO as a solvent necessitates rigorous vehicle controls to ensure that any observed effects are due to this compound and not the solvent itself.
  • Assay Linearity: For viability assays like MTT, ensure that the number of seeded cells and the assay duration are within the linear range of the assay to avoid saturation artifacts.
  • Mechanistic Confirmation: Combining viability assays with mechanistic studies (e.g., immunoblotting for Bcl-2 phosphorylation) provides a more comprehensive understanding of the compound's activity and confirms its intended mechanism of action.

References

Application Notes and Protocols: Assessing Dolastatin 10-Induced Microtubule Assembly Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Dolastatin 10 is a potent antimitotic pentapeptide originally isolated from the marine mollusk Dolabella auricularia [1]. Its primary mechanism of action involves binding to tubulin, the building block of microtubules, thereby disrupting the dynamic process of microtubule assembly and leading to cell cycle arrest and apoptosis [2] [3] [4]. This protocol provides a detailed methodology for conducting in vitro microtubule assembly inhibition assays, which are crucial for evaluating the efficacy and mechanism of tubulin-targeting agents like this compound and its derivatives. The assay measures the decrease in turbidity associated with polymerized tubulin in the presence of an inhibitor, providing a quantitative assessment of compound potency.

Mechanism of Action

This compound exerts its cytotoxic effect by binding to a distinct site on β-tubulin, which is in close physical proximity to the exchangeable GTP site and the Vinca alkaloid binding domain [2] [4]. This binding has several downstream consequences:

  • Inhibition of Tubulin Polymerization: this compound potently inhibits the polymerization of tubulin into microtubules [3] [5].
  • Suppression of GTP Hydrolysis: It strongly inhibits tubulin-dependent GTP hydrolysis, a process essential for microtubule dynamics [2] [3].
  • Noncompetitive Vinca Alkaloid Displacement: It noncompetitively inhibits the binding of Vinca alkaloids (e.g., vinblastine, vincristine) to tubulin, indicating a separate but potentially overlapping binding site [2] [4]. The exceptional potency of this compound, which can be 20- to 50-fold greater than vinblastine, is attributed not only to its high binding affinity but also to its sustained intracellular retention, which prolongs its antimitotic effect [6].

The following diagram illustrates the molecular mechanism and cellular consequences of this compound activity:

G Dolastatin10 This compound Tubulin β-Tubulin Dolastatin10->Tubulin Binds to distinct site Vinca Vinca Alkaloid Site Tubulin->Vinca Noncompetitively Inhibits Polymerization Tubulin Polymerization Tubulin->Polymerization Inhibits GTPase GTP Hydrolysis Tubulin->GTPase Inhibits GTP GTP Binding Vinca->GTP Proximity to Mitosis Mitotic Arrest Polymerization->Mitosis GTPase->Mitosis Apoptosis Apoptosis Mitosis->Apoptosis

Experimental Protocols

Microtubule Assembly Inhibition Assay

This protocol is adapted from standard tubulin polymerization assays and references key studies on this compound [2] [3] [7].

3.1.1 Principle The assay monitors the increase in light scattering (absorbance or turbidity) that occurs as tubulin polymerizes into microtubules. Inhibitors of polymerization, such as this compound, will reduce the rate and extent of this increase in a concentration-dependent manner.

3.1.2 Materials and Reagents

  • Tubulin Protein: Purified porcine brain tubulin (commercially available, e.g., from Cytoskeleton Inc., Cat. No. BK011P) [7].
  • This compound: Prepare a stock solution in DMSO (e.g., 10 mM). Aliquot and store at -20°C or below. Note: The compound is unstable in solution; prepare fresh working dilutions as needed [5].
  • General Tubulin Buffer (GTB): 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9 with KOH. Store at 4°C.
  • GTP Solution: 10 mM GTP in ultrapure water. Aliquot and store at -20°C.
  • Positive Control: Vinblastine sulfate (1-10 mM stock in DMSO).
  • Equipment: Spectrophotometer or plate reader capable of maintaining 37°C and measuring absorbance at 340-350 nm; thermostatted water bath; cuvettes or 96-well plates.

3.1.3 Procedure

  • Reconstitution: Reconstitute lyophilized tubulin according to the manufacturer's instructions on ice. Centrifuge briefly before use.
  • Reaction Setup: Prepare the tubulin-drug mixture in GTB on ice. A typical reaction volume is 100-150 µL.
    • Test Samples: Pre-incubate tubulin (final concentration 1.5-3 mg/mL or 15-30 µM) with varying concentrations of this compound (e.g., 0.3 µM, 1 µM, 3 µM) for 5-10 minutes on ice [7].
    • Vehicle Control: Tubulin with an equal volume of DMSO (e.g., 0.1-1% v/v).
    • Positive Control: Tubulin with a known inhibitor like vinblastine.
    • Blank: GTB buffer only.
  • Initiation of Polymerization: Add GTP to all samples to a final concentration of 1 mM. Mix quickly by gentle pipetting.
  • Data Acquisition: Immediately transfer the reaction mixture to a pre-warmed cuvette or well maintained at 37°C in the spectrophotometer. Record the absorbance at 340 nm every minute for 60 minutes [7].

3.1.4 Data Analysis

  • Plot absorbance (340 nm) versus time for each concentration of this compound and controls.
  • Calculate the polymerization rate (slope of the linear growth phase) and the maximum extent of polymerization (plateau absorbance) for each curve.
  • Determine the IC₅₀ value (concentration causing 50% inhibition of maximum polymerization) by plotting the percentage of inhibition of polymerization extent or rate against the log of the drug concentration.
Cell-Based Antiproliferative Assay (SRB Assay)

This protocol complements the biochemical assay by evaluating the cellular consequences of microtubule inhibition [1] [5] [7].

3.2.1 Principle The Sulforhodamine B (SRB) assay measures cellular protein content, which is proportional to cell mass, to determine drug-induced cytotoxicity and growth inhibition.

3.2.2 Procedure

  • Cell Seeding: Seed cancer cell lines (e.g., L1210, MCF-7, DU-145) in 96-well plates at a density of 5,000-50,000 cells/well in 200 µL of complete growth medium. Incubate overnight [5] [7].
  • Drug Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a blank (medium only). Typically, a 48-hour incubation is used [5].
  • Fixation and Staining: After incubation, terminate the assay by gently adding cold trichloroacetic acid (TCA) to a final concentration of 10% (w/v). Incubate at 4°C for 1 hour to fix cells. Wash plates and stain with 0.4% (w/v) SRB solution for 30 minutes.
  • Elution and Measurement: Wash off unbound dye with 1% acetic acid and air-dry. Elute the bound dye with a 10 mM unbuffered Tris base solution. Measure the absorbance at 564 nm.

3.2.3 Data Analysis

  • Calculate cell growth inhibition percentage: % Inhibition = [1 - (Abs_treated / Abs_control)] * 100.
  • Generate dose-response curves and calculate the GI₅₀ value (concentration that causes 50% growth inhibition).

Data Presentation and Analysis

Quantitative Inhibition Data

The table below summarizes key potency data for this compound from various experimental models.

Table 1: Summary of this compound Potency in Various Assays

Assay Type Cell Line / System IC₅₀ / GI₅₀ Value Key Observation Reference
Tubulin Polymerization Purified Porcine Tubulin 1.2 µM More potent than vinblastine (1.5 µM) and maytansine (3.5 µM) [3]
Cell Growth Inhibition L1210 Leukemia (mouse) 0.03 - 0.9 nM Exceptional cytotoxicity [1] [5]
Cell Growth Inhibition MCF-7 Breast Cancer 0.005 nM Sub-nanomolar potency [5]
Cell Growth Inhibition DU-145 Prostate Cancer 0.007 nM Sub-nanomolar potency [5]
Cell Growth Inhibition NCI-H69 Small Cell Lung Cancer 0.059 nM Effective against solid tumors [1]
Vinca Alkaloid Binding Tubulin (Noncompetitive) Kᵢ = 1.4 µM More potent than competitive inhibitors [2] [4]
Comparison with Vinca Alkaloids

A side-by-side comparison highlights the superior pharmacological properties of this compound.

Table 2: Key Differentiating Factors Between this compound and Vinblastine

Parameter This compound Vinblastine Biological Implication
Binding Site Distinct peptide site near Vinca domain Vinca domain Allows for noncompetitive inhibition and unique interactions [2] [4]
Intracellular Uptake & Retention Slow uptake (max at 6h), no efflux for >2h Rapid uptake (max at 20min), rapid efflux (t₁/₂ ~10min) Prolonged target engagement and greater potency for this compound [6]
Inhibition of GTP Binding Strongly inhibits Weak effect Directly interferes with a critical site for microtubule dynamics [2]
Cytotoxicity (IC₅₀ in CA46 cells) 50 pM 1.0 nM This compound is ~20-fold more cytotoxic [6]

Troubleshooting and Technical Notes

  • Low Polymerization Signal: Ensure tubulin quality and that GTP is fresh. Verify that the spectrophotometer temperature is stable at 37°C.
  • High Background in Cellular Assays: Optimize cell seeding density to prevent overgrowth during the assay period. Ensure proper washing steps in the SRB assay.
  • Inconsistent IC₅₀ Values: Use freshly prepared drug solutions as this compound is unstable in solution over time [5]. Ensure consistent pre-incubation times with tubulin.
  • Administration Consideration: For in vivo studies, note that infusion may be superior to bolus injection for optimal activity, likely due to pharmacokinetic and retention properties [6] [1].

Conclusion

This compound is a powerful tool compound and a benchmark agent for studying peptide-based antimitotics. The protocols outlined here for biochemical and cell-based assays provide a robust framework for evaluating its mechanism and potency. The remarkable cytotoxicity of this compound, driven by its unique binding site and sustained intracellular retention, has paved the way for its derivatives (e.g., MMAE, MMAF) to become successful payloads in Antibody-Drug Conjugates (ADCs) like Brentuximab vedotin, highlighting the translational value of these fundamental assays [1] [7].

References

measuring dolastatin 10 plasma concentration radioimmunoassay RIA

Author: Smolecule Technical Support Team. Date: February 2026

Application Notes: RIA for Dolastatin 10 Pharmacokinetics

Radioimmunoassay (RIA) provides a highly sensitive method for quantifying this compound in biological fluids like plasma, which is crucial for pharmacokinetic studies during preclinical and clinical development [1]. The extreme potency of this compound, which acts in nanomolar concentrations, necessitates such a sensitive detection method [2].

A developed RIA method for this compound has a reported limit of detection in mouse plasma of 5 ng/mL [1]. The same antiserum exhibited significant (65%) cross-reactivity with the related compound Dolastatin 15, which is an important consideration for assay specificity [1].

Detailed Experimental Protocol

This protocol summarizes the key reagents and steps for measuring this compound plasma concentration using a competitive RIA, based on general RIA principles and its documented application to this compound [1] [3] [4].

Principle: The assay is based on competitive binding. Radioactively labeled this compound and unlabeled this compound from a patient sample compete for a limited number of binding sites on a specific antibody. The amount of labeled antigen bound to the antibody is inversely proportional to the concentration of unlabeled antigen in the sample [4].

Key Reagents and Equipment:

  • Specific Antiserum: Rabbit antiserum raised against this compound [1].
  • Radio-labeled Antigen: this compound labeled with a radioisotope (e.g., Iodine-125, ^125^I) [1] [4].
  • Standard/Calibrator: Pure, unlabeled this compound for generating the standard curve [4].
  • Separation Method: A method to separate antibody-bound from free radio-labeled antigen (e.g., double antibody technique, charcoal, or solid-phase methods) [1] [4].
  • Detection Instrument: A gamma counter for measuring radioactivity [4].

Procedural Workflow: The following diagram outlines the core steps of the RIA procedure for this compound.

Start Start RIA Procedure Step1 1. Prepare Reaction Mixture (Labeled Dolastatin-10, Antibody, Sample/Standard) Start->Step1 Step2 2. Competitive Binding Incubation Step1->Step2 Step3 3. Separation of Bound/Free Fraction Step2->Step3 Step4 4. Measure Radioactivity of Bound Fraction Step3->Step4 Step5 5. Generate Standard Curve Step4->Step5 Step6 6. Calculate Unknown Sample Concentration Step5->Step6

Detailed Steps:

  • Preparation: Prepare a series of tubes containing a constant, limited amount of specific antiserum and radio-labeled this compound.
  • Competition: Add known concentrations of unlabeled this compound standard (for the calibration curve) or unknown plasma samples to the respective tubes.
  • Incubation: Incubate the mixture to allow the competitive binding reaction between the labeled antigen, unlabeled antigen, and the antibody to reach equilibrium.
  • Separation: Separate the antibody-bound antigen from the free antigen using an appropriate method. The double antibody technique, often combined with polyethylene glycol, is frequently used [1] [4].
  • Measurement: Measure the radioactivity in the bound fraction (or the free fraction, depending on the protocol) using a gamma counter [4].
  • Calculation: Plot a standard curve of the measured radioactivity (often expressed as % bound) versus the known concentration of the this compound standard. Use this curve to interpolate the concentration of this compound in the unknown plasma samples.

Assay Performance and Pharmacokinetic Data

The table below summarizes key performance and application data for the this compound RIA, derived from a preclinical study.

Table 1: this compound RIA Performance and Application in Mouse Pharmacokinetics

Parameter Value / Description Context / Note
Limit of Detection 5 ng/mL In mouse plasma [1].
Cross-reactivity 65% with Dolastatin 15 Consider for assay specificity [1].
Reported Plasma Binding >90% High plasma protein binding [1].
Pharmacokinetic (PK) Half-life (t~1/2~β) ~3x longer than Dolastatin 15 Detectable up to 4 hours post-administration for Dolastatin 15 [1].
Area Under Curve (AUC) 333 ng·mL⁻¹·h 1.6-fold higher than Dolastatin 15 (208 ng·mL⁻¹·h) after 1 mg/kg i.v. dose [1].
Key Utility Pharmacokinetic studies in phase I clinical trials [1]

Critical Considerations for Researchers

  • Specificity: The observed cross-reactivity with Dolastatin 15 means this specific assay may not be suitable for studies where both compounds are present unless the contribution from Dolastatin 15 is accounted for [1].
  • Safety and Regulation: Working with radioisotopes (e.g., ^125^I) requires specific safety measures, licensing, and radiation safety protocols, making the technique more complex than non-radioactive immunoassays [3].
  • Method Validation: Ensure the assay is properly validated for its intended use. Key validation criteria for any RIA include sensitivity, specificity, precision, and accuracy [5].
  • Modern Alternatives: While RIA is a robust and sensitive technique, Enzyme-Linked Immunosorbent Assay (ELISA) has largely replaced RIA in many clinical laboratories due to the avoidance of radioisotopes [3].

Conclusion

RIA is a validated and highly sensitive technique suitable for measuring the plasma concentration of potent compounds like this compound in support of pharmacokinetic studies. The provided protocol and data serve as a foundational guide for researchers aiming to implement this assay, with careful attention required for specificity and safety.

References

auristatin MMAE MMAF dolastatin 10 derivatives ADC

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Auristatin Payloads MMAE and MMAF

Characteristic Monomethyl Auristatin E (MMAE) Monomethyl Auristatin F (MMAF)
Chemical Structure Synthetic pentapeptide; Uncharged C-terminus [1] [2] Synthetic pentapeptide; Charged C-terminal phenylalanine (COOH group) [1] [2]
Mechanism of Action Potent inhibitor of tubulin polymerization, arresting cell cycle in G2/M phase [1] [2] Inhibits tubulin polymerization; activity is attenuated due to charged C-terminus [1] [2]
Cytotoxic Potency (Free Toxin) ~200-fold less potent than parent compound dolastatin 10 [2] ~1000-fold less potent than parent compound this compound [2]
Membrane Permeability High (uncharged), enabling bystander effect [3] Low (charged), lacks bystander effect [3]
Typical Linker Chemistry Cleavable (e.g., MC-VC-PABC), leveraging cathepsin B in lysosomes [4] [1] [5] Can be used with non-cleavable linkers [1]
Example ADCs (FDA-Approved) Brentuximab vedotin (Adcetris), Polatuzumab vedotin (Polivy), Enfortumab vedotin (Padcev) [1] [5] Belantamab mafodotin (Blenrep) [1]

Application Notes: Auristatin Payloads in ADC Development

Auristatins, particularly MMAE and MMAF, are among the most successfully employed payload classes in Antibody-Drug Conjugates (ADCs). As synthetic analogs of the natural peptide this compound, they function as potent antimitotic agents by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis [1] [2]. The strategic choice between MMAE and MMAF is a critical design decision, primarily governed by their differing capacities to kill neighboring bystander cells.

  • The Bystander Effect: A key differentiator between MMAE and MMAF is the bystander effect. Due to its uncharged nature, free MMAE released inside a target cell can diffuse across the cell membrane to kill adjacent cancer cells, regardless of their antigen expression. This is particularly advantageous for treating solid tumors with heterogeneous antigen expression [3]. In contrast, the charged C-terminal phenylalanine of MMAF renders it membrane-impermeable, confining its cytotoxic activity strictly to the internalized target cells [2] [3].
  • Linker Design and Payload Selection: The distinct chemical properties of MMAE and MMAF directly influence linker strategy. MMAE is typically conjugated via enzyme-cleavable linkers (e.g., the maleimidocaproyl-valine-citrulline-p-aminobenzyloxycarbonyl, or MC-VC-PABC, linker). This linker is stable in circulation but efficiently cleaved by the lysosomal protease cathepsin B after ADC internalization, releasing the active payload [4] [1] [5]. MMAF, however, can be effectively deployed with non-cleavable linkers. The charged moiety is retained upon intracellular degradation, and this metabolite demonstrates potent cytotoxicity while maintaining low membrane permeability, potentially offering a superior therapeutic window by reducing off-target toxicity [1].

Experimental Protocols

Protocol 1: Conjugation of MMAE to a Monoclonal Antibody via MC-VC-PABC Linker

This protocol details the site-specific conjugation of MMAE to an antibody's interchain cysteine residues using a maleimide-based, cathepsin-B-cleavable linker [4] [1] [5].

  • Materials:

    • Purified monoclonal antibody (mAb) in PBS, pH 7.0-7.4
    • MC-VC-PABC-MMAE linker-drug complex (LDC)
    • Tris(2-carboxyethyl)phosphine hydrochloride (TCEP)
    • Dimethyl sulfoxide (DMSO), anhydrous
    • Ethylenediaminetetraacetic acid (EDTA)
    • Desalting column (e.g., PD-10) or tangential flow filtration (TFF) system
  • Procedure:

    • Partial Reduction of mAb:
      • Dialyze the mAb into conjugation buffer (PBS with 5 mM EDTA, pH 7.2).
      • Add a molar equivalent of TCEP (e.g., 2.5-3.5 equivalents per mAb) to partially reduce interchain disulfides.
      • Incubate for 2-3 hours at 37°C.
    • Conjugation:
      • Dissolve the MC-VC-PABC-MMAE LDC in anhydrous DMSO.
      • Add the LDC solution drop-wise to the reduced mAb with gentle stirring. A typical starting Drug-to-Antibody Ratio (DAR) target is 4.
      • Allow the reaction to proceed for 1-2 hours at room temperature.
    • Purification and Characterization:
      • Quench the reaction by adding an excess of L-cysteine.
      • Purify the conjugated ADC from unconjugated drug and aggregates using a desalting column or TFF.
      • Determine the final DAR and assess aggregation using hydrophobic interaction chromatography (HIC) and size-exclusion chromatography (SEC).
Protocol 2: In Vitro Cytotoxicity Assay to Evaluate ADC Potency and Bystander Killing

This assay measures the direct cytotoxicity of an ADC and, for MMAE-based ADCs, its ability to kill antigen-negative cells via the bystander effect [3].

  • Materials:

    • Target cancer cell line (Antigen-positive, e.g., HER3+ for CDX3379-MMAE [4])
    • Bystander cancer cell line (Antigen-negative, isogenic preferred)
    • ADC, naked antibody, and free MMAE/MMAF controls
    • Cell culture media and reagents
    • 96-well cell culture plates
    • Cell Titer-Glo Luminescent Cell Viability Assay kit
  • Procedure:

    • Direct Cytotoxicity:
      • Seed antigen-positive cells in a 96-well plate.
      • The next day, treat cells with a serial dilution of the ADC, naked antibody, and free payload.
      • Incubate for 72-96 hours.
      • Measure cell viability using the Cell Titer-Glo assay.
      • Calculate IC₅₀ values from the dose-response curve.
    • Bystander Killing Assay:
      • Seed antigen-negative "bystander" cells in a 96-well plate.
      • In a transwell co-culture system or by adding conditioned media from the "Direct Cytotoxicity" assay, expose the bystander cells to the potential contents released from ADC-treated, antigen-positive cells.
      • After 72-96 hours, measure the viability of the antigen-negative bystander cells. A significant reduction indicates a potent bystander effect, expected for MMAE- but not MMAF-based ADCs.

Mechanism of Action and Experimental Workflow

The diagrams below illustrate the core mechanism of an MMAE-based ADC and the experimental workflow for its evaluation.

MMAE_ADC_Mechanism cluster_1 1. Circulation & Binding cluster_2 2. Internalization & Processing cluster_3 3. Cell Killing & Bystander Effect ADC ADC (Antibody-Linker-MMAE) Antigen Target Antigen ADC->Antigen Binds CellMembrane1 Cell Membrane Antigen->CellMembrane1 Endosome Early Endosome CellMembrane1->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Maturation CathepsinB Cathepsin B Lysosome->CathepsinB FreeMMAE Free MMAE Released CathepsinB->FreeMMAE Linker Cleavage Tubulin Tubulin Polymerization Inhibition FreeMMAE->Tubulin BystanderEffect Diffuses to Neighboring Cell FreeMMAE->BystanderEffect Membrane Permeable Apoptosis1 Apoptosis (Antigen+ Cell) Tubulin->Apoptosis1 Apoptosis2 Apoptosis (Antigen- Cell) BystanderEffect->Apoptosis2

Diagram Title: Mechanism of an MMAE-based ADC

ADC_Evaluation_Workflow A1 ADC Synthesis & Conjugation A2 Purification & Characterization (SEC, HIC, DAR measurement) A1->A2 B1 In Vitro Cytotoxicity Assay on Antigen+ Cells A2->B1 B2 Bystander Killing Assay via Co-culture/Conditioned Media B1->B2 B3 Mechanistic Studies (e.g., Cell Cycle Analysis) B2->B3 C1 In Vivo Efficacy Study (Syngeneic or Xenograft Models) B3->C1 C2 Combination Therapy (e.g., with Radiotherapy [4]) C1->C2 C3 Pharmacokinetics/Pharmacodynamics (Tissue Distribution, Payload Release) C2->C3

Diagram Title: ADC Preclinical Evaluation Workflow

Future Perspectives and Combination Strategies

Research continues to optimize auristatin-based ADCs. A promising direction is their use in combination therapies. For instance, MMAE has been shown to function as a potent radiosensitizer by increasing radiation-induced DNA damage. When combined with radiotherapy, tumor-directed MMAE-ADCs can stimulate a robust anti-tumor immune response, leading to improved durable tumor control and potentiating the effects of immune checkpoint inhibitors, creating a powerful trimodal approach of chemo-radio-immunotherapy [4] [5].

References

  • Monomethyl auristatin antibody and peptide drug conjugates for trimodal cancer chemo-radio-immunotherapy. Nat Commun 13, 3869 (2022). [4]
  • The next frontier in antibody-drug conjugates. Cancer Drug Resist (2025). [6]
  • Antibody–Drug Conjugate Payloads: MMAE & MMAF. BiochemPEG (2022). [1]
  • A comprehensive overview on antibody-drug conjugates. Front Pharmacol 14, 1274088 (2023). [7]
  • Spatially precise chemo-radio-immunotherapy by antibody drug conjugates. npj Precis Oncol 9, 97 (2025). [5]
  • Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction. Creative Biolabs. [2]
  • Antibody–Drug Conjugates—A Tutorial Review. Molecules 26(10), 2943 (2021). [8]
  • Antibody–Drug Conjugates (ADCs): current and future biopharmaceuticals. J Hematol Oncol 18, 51 (2025). [3]

References

Comprehensive Application Notes and Protocols for Dolastatin 10-Based Antibody-Drug Conjugates (ADCs)

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Dolastatin 10 and Its Role in Antibody-Drug Conjugates

This compound is a structurally unique pentapeptide originally isolated from the marine sea hare Dolabella auricularia by Pettit and colleagues in 1987. It demonstrated remarkable antineoplastic activity at picomolar to nanomolar concentrations against various cancer cell lines, including L1210 leukemia cells (IC~50~ = 0.03 nM), small cell lung cancer NCI-H69 cells (IC~50~ = 0.059 nM), and human prostate cancer DU-145 cells (IC~50~ = 0.5 nM) [1]. Despite its exceptional potency, this compound failed to demonstrate significant efficacy in clinical trials as a standalone chemotherapeutic agent, primarily due to dose-limiting toxicities and insufficient therapeutic windows [2] [1]. This clinical limitation led to the strategic transformation of this compound into a payload for antibody-drug conjugates (ADCs), which combine the targeting specificity of monoclonal antibodies with the extreme cytotoxicity of this compound derivatives.

The mechanism of action of this compound involves potent inhibition of tubulin polymerization, thereby disrupting microtubule assembly during cell division [1] [3]. Specifically, this compound binds to the vinca domain of tubulin, inhibiting GTP binding and tubulin-dependent GTP hydrolysis, which ultimately triggers cell cycle arrest at G2/M phase and induces apoptosis in rapidly dividing cancer cells [1]. This mechanism, coupled with its exceptional potency, makes this compound an ideal candidate for ADC payloads, as it can effectively kill cancer cells upon targeted delivery while minimizing systemic exposure.

Table 1: Key Properties of this compound

Property Description
Source Marine sea hare Dolabella auricularia (later identified from marine cyanobacterium Symploca sp. VP642)
Chemical Class Linear pentapeptide containing unusual amino acid residues
Molecular Weight 784.492 Da (monoisotopic)
Molecular Formula C~42~H~68~N~6~O~6~S
Primary Mechanism Tubulin polymerization inhibitor (binds to vinca domain)
Potency Range Picomolar to nanomolar IC~50~ values across various cancer cell lines
Clinical Limitation Dose-limiting toxicity as monotherapy

The true breakthrough for this compound came with the recognition that its derivatives (particularly monomethyl auristatin E [MMAE] and monomethyl auristatin F [MMAF]) could be successfully conjugated to tumor-targeting antibodies, creating ADCs that deliver their cytotoxic payload specifically to cancer cells [4]. This approach has led to the development of multiple FDA-approved ADCs, beginning with Brentuximab vedotin (Adcetris) in 2011, which revolutionized treatment for relapsed or refractory Hodgkin lymphoma and systemic anaplastic large-cell lymphoma [1] [4]. The successful application of this compound derivatives as ADC payloads exemplifies how natural products with unacceptable toxicity profiles can be transformed into highly specific and effective targeted therapies.

This compound Derivatives and Structure-Activity Relationships

The structural optimization of this compound has yielded several key derivatives with improved properties for ADC conjugation. The parent compound consists of four amino acid building blocks: dolavaline (Dov, P1), valine (Val, P2), dolaisoleuine (Dil, P3), and dolaproine (Dap, P4), along with the C-terminal amine dolaphenine (Doe, P5) [2]. Structure-activity relationship (SAR) studies have revealed that modifications at the N-terminal (P1) and C-terminal (P5) subunits are generally well-tolerated, while changes to the central core (P2-P4) typically result in attenuated potency [2]. However, recent research has demonstrated that strategic modifications throughout the structure can enhance both potency and conjugation compatibility.

Monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF) represent the most significant this compound derivatives used in clinical ADC development. MMAE differs from this compound primarily through monomethylation of the N-terminal amine and replacement of the Doe unit with a simplified phenylalanine-based C-terminus, while MMAF incorporates a charged C-terminal phenylalanine residue that impairs cell membrane permeability, thereby reducing off-target toxicity [5] [6]. Recent innovations have focused on introducing functional handles (azides, thiols, aromatic amines, and phenols) at various positions to enable diverse conjugation chemistries [2] [5]. For instance, azide substitutions at the P4 subunit have demonstrated potent cytotoxic activity while serving as convenient handles for linker attachment or macrocyclization [2].

Table 2: Cytotoxicity of this compound Derivatives in Cancer Cell Lines

Compound Modifications MOLM13 (GI~50~, nM) SW780 (GI~50~, nM) HCT116 (IC~50~, μM)
This compound Parent compound ~0.03 nM (L1210 cells) [1] ~0.059 nM (NCI-H69 cells) [1] N/A
MMAE (2b) Reference standard 0.112 2.520 N/A
13a Azide at P4 only 0.224 1.410 N/A
13b P2 Abu(3-N~3~), P4 azide, P1 MeVal 0.279 2.270 N/A
13c P2 Abu(3-N~3~), P4 azide, P1 Dov 0.057 0.717 N/A
19a N-terminal L-valine N/A N/A 0.25
MMAF (3) Carboxylic acid C-terminus N/A N/A 2.76
19c N-terminal L-alanine N/A N/A 0.61
19d N-terminal L-phenylalanine N/A N/A 0.27
19e N-terminal L-leucine N/A N/A 0.19

The macrocyclic analogue 19 represents an interesting structural variation, incorporating a tether between the P2 and P4 subunits to constrain the molecule's conformation. However, this derivative exhibited significantly reduced potency compared to linear analogues, potentially due to decreased cellular membrane permeability associated with increased hydrophilicity [2]. This highlights the importance of balancing structural innovation with maintenance of favorable physicochemical properties. Recent synthetic advances have enabled efficient production of this compound analogues with various N-terminal modifications, C-terminal functionalizations, and stereochemical variations, providing a robust toolkit for ADC payload optimization [5] [6]. These developments have expanded the conjugation chemistry repertoire beyond traditional amine- and hydroxyl-based linkages to include thiols, aromatic amines, and phenols, thereby facilitating more diverse ADC architectures with improved pharmacological properties [5].

ADC Design and Conjugation Strategies

The design of this compound-based ADCs requires careful integration of three essential components: the tumor-targeting antibody, chemical linker, and cytotoxic payload (this compound derivative) [7] [8]. Each component must be strategically selected and optimized to ensure ADC stability during systemic circulation, efficient target cell internalization, and effective payload release within cancer cells. The monoclonal antibody component provides target specificity by recognizing tumor-associated surface antigens such as CD30, HER2, or TROP-2, which are overexpressed on specific cancer types while having limited expression on healthy tissues [7]. Most approved this compound-based ADCs utilize IgG1 antibodies due to their favorable pharmacokinetic profile, efficient internalization capabilities, and ability to elicit secondary immune responses through antibody-dependent cellular cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC) [7].

The linker component plays a critical role in controlling payload release kinetics and directly impacts both ADC efficacy and toxicity. Linkers are broadly categorized as cleavable (utilizing physiological gradients or enzymes for payload release) or noncleavable (relying on complete antibody degradation for payload release) [8]. This compound-based ADCs most commonly employ enzyme-cleavable linkers (particularly valine-citrulline dipeptide sequences activated by cathepsin B in lysosomes) or acid-labile linkers (such as hydrazones that hydrolyze in the acidic environment of endosomes and lysosomes) [5] [8]. The drug-to-antibody ratio (DAR) represents another critical design parameter, with most clinical-stage this compound-based ADCs having DAR values between 3.5 and 4, balancing potency against aggregation and clearance risks [8].

Table 3: Comparison of Linker Technologies for this compound-Based ADCs

Linker Type Release Mechanism Advantages Limitations Clinical Examples
Valine-Citrulline (vc) Cathepsin B cleavage Serum stability, tumor-selective activation Subject to multidrug resistance pumps Brentuximab vedotin, Polatuzumab vedotin
Hydrazone Acid-induced hydrolysis Simplicity, activation in acidic compartments Moderate plasma stability Early-stage development candidates
Sulfo-SPDB Noncleavable, lysosomal degradation High plasma stability, reduced bystander effect Requires internalizing antibodies Mirvetuximab soravtansine (DM4-based)
Maleimido-caproyl Controlled conjugation, various mechanisms Positioning flexibility, tunable stability Potential deconjugation in plasma Various preclinical candidates
PEG-based Enhanced solubility, various mechanisms Improved pharmacokinetics, reduced aggregation Potential immunogenicity Novel derivatives under investigation

The following diagram illustrates the complete mechanism of action for this compound-based ADCs from administration to cell death:

G ADC This compound ADC (Antibody-Drug Conjugate) Blood Circulation in Bloodstream ADC->Blood Administration Target Antigen Binding to Target Cancer Cell Blood->Target Targeting Internalization Internalization via Endocytosis Target->Internalization Antigen-ADC Complex Formation Endosome Trafficking to Endosome/Lysosome Internalization->Endosome Vesicle Formation Release Payload Release (Linker Cleavage) Endosome->Release Acidic Environment/ Enzymatic Activity Mechanism Tubulin Binding & Microtubule Disruption Release->Mechanism Free this compound Derivative Bystander Bystander Effect (if membrane-permeable) Release->Bystander Diffusion to Neighboring Cells Apoptosis Cell Cycle Arrest & Apoptosis Mechanism->Apoptosis Mitotic Arrest

Recent innovations in this compound ADC design have focused on expanding conjugation sites beyond traditional lysine and cysteine residues. Site-specific conjugation technologies enable precise control over DAR and conjugation sites, resulting in more homogeneous ADC products with improved therapeutic indices [5]. Additionally, the development of this compound derivatives with novel functional handles (such as the azide groups described in Section 2) enables bioorthogonal conjugation chemistries that enhance ADC stability and manufacturing efficiency [2] [5]. These advances in ADC architecture, combined with optimized linker technologies, have progressively improved the therapeutic window of this compound-based ADCs, enabling more effective cancer treatments with reduced systemic toxicity.

Experimental Protocols

Synthesis of Azide-Modified this compound Derivatives

The synthesis of azide-functionalized this compound derivatives suitable for conjugation involves a convergent strategy that separately prepares P1-P3 and P4-P5 intermediates before final coupling [2]. The following protocol outlines the key steps for generating P4-azide modified derivatives:

  • Step 1: Preparation of Boc-Dap(4-N~3~)-OH (Compound 9)

    • Begin with chiral proline aldehyde (5) and perform syn-aldol reaction with boron enolate of chiral (R)-oxazolidinone (6) to yield compound 7 [2].
    • Conduct methylation and tert-butyl dimethyl silyl deprotection according to established procedures [2].
    • Introduce the azide group using Mitsunobu-type chemistry with diphenylphosphoryl azide (DPPA) and diisopropyl azadicarboxylate (DIAD) to obtain Boc-Dap(4-N~3~)-phenyloxazolidinone (8) [2].
    • Remove the chiral auxiliary through hydrolysis using LiOH and H~2~O~2~ in THF/H~2~O to yield Boc-Dap(4-N~3~)-OH (9) [2].
    • Purify by flash chromatography (silica gel, hexane/ethyl acetate gradient).
  • Step 2: Synthesis of Boc-Dipeptide 10

    • Activate Boc-Dap(4-N~3~)-OH (9) using EDCI and HOBt in dichloromethane at 0°C [2].
    • Add phenylalanine methyl ester and continue coupling at room temperature for 12-16 hours.
    • Monitor reaction completion by TLC (silica gel, 1:1 hexane/ethyl acetate).
    • Wash organic layer successively with 1M HCl, saturated NaHCO~3~, and brine.
    • Dry over Na~2~SO~4~, filter, and concentrate under reduced pressure.
    • Purify crude product by flash chromatography to obtain Boc-dipeptide 10.
  • Step 3: Boc Deprotection to Yield Compound 11

    • Treat Boc-dipeptide 10 with 4M HCl in dioxane at 0°C for 2 hours [2].
    • Concentrate under reduced pressure and triturate with diethyl ether to obtain hydrochloride salt 11 as a white solid.
  • Step 4: Convergent Synthesis of Linear Dolastatin Analogues

    • Couple P1-P3 intermediate (12a-c) with P4-P5 intermediate (11) using EDCI/HOBt in dichloromethane [2].
    • Stir at room temperature for 12-16 hours under nitrogen atmosphere.
    • Purify final products (13a-c) by preparative HPLC (C18 column, water/acetonitrile gradient with 0.1% TFA).
    • Characterize compounds by ( ^1 \text{H} ) NMR, ( ^{13}\text{C} ) NMR, and HRMS.
Conjugation of this compound Derivatives to Antibodies

This protocol describes the conjugation of this compound derivatives to monoclonal antibodies using maleimide-thiol chemistry, one of the most common approaches for ADC preparation:

  • Step 1: Antibody Reduction

    • Prepare monoclonal antibody solution in PBS (pH 7.4) at 2-5 mg/mL concentration.
    • Add tris(2-carboxyethyl)phosphine (TCEP) at 2-5 molar equivalents relative to antibody.
    • Incubate at 37°C for 2 hours to reduce interchain disulfide bonds.
    • Remove excess TCEP using desalting column (PD-10) equilibrated with PBS (pH 7.0) containing 1 mM DTPA.
  • Step 2: Conjugation Reaction

    • Add this compound derivative-maleimide linker-payload (typically 8-10 molar equivalents) in DMSO to reduced antibody (final DMSO concentration <10%).
    • React at room temperature for 1-2 hours with gentle mixing.
    • Quench reaction by adding 1 molar equivalent of N-acetylcysteine and incubating for 15 minutes.
  • Step 3: Purification and Characterization

    • Purify conjugated ADC by tangential flow filtration or size exclusion chromatography.
    • Determine protein concentration by UV absorbance at 280 nm.
    • Determine drug-to-antibody ratio (DAR) by hydrophobic interaction chromatography (HIC) or LC-MS.
    • Confirm antigen binding affinity by surface plasmon resonance (SPR) or ELISA.
    • Assess aggregation status by size exclusion chromatography (SEC-HPLC).
In Vitro Cytotoxicity Assays

Standardized cytotoxicity assays are essential for evaluating the potency of this compound derivatives and their corresponding ADCs:

  • Cell Line Selection and Culture

    • Maintain appropriate cancer cell lines (e.g., MOLM13, SW780, L1210, HCT116) in recommended media supplemented with 10% fetal bovine serum at 37°C in 5% CO~2~ [2] [6].
    • For ADC testing, include cell lines expressing the target antigen and antigen-negative controls.
  • Compound Treatment and Incubation

    • Seed cells in 96-well plates at optimal densities (5000-50,000 cells/well depending on cell line) and incubate overnight [5].
    • Prepare serial dilutions of this compound derivatives or ADCs in culture medium.
    • Treat cells with test compounds and incubate for 72-96 hours.
  • Viability Assessment

    • Add Cell Counting Kit-8 (CCK-8) or MTT reagent (0.5 mg/mL final concentration) and incubate for 2-4 hours [5].
    • Measure absorbance at 450 nm (CCK-8) or 570 nm (MTT) using a microplate reader.
    • Calculate percentage viability relative to untreated controls.
    • Determine IC~50~ values using four-parameter logistic curve fitting (GraphPad Prism or similar software).
Tubulin Polymerization Inhibition Assay

Direct evaluation of tubulin binding activity provides mechanistic confirmation for this compound derivatives:

  • Tubulin Preparation

    • Reconstitute porcine brain tubulin (Cytoskeleton Inc.) to 3 mg/mL in general tubulin buffer (80 mM PIPES, 2 mM MgCl~2~, 0.5 mM EGTA, pH 6.9) containing 1 mM GTP [5].
    • Keep tubulin on ice until use.
  • Polymerization Assay

    • Dispense tubulin solution (100 μg/well) into prewarmed 96-well plates.
    • Add test compounds at final concentrations of 0.3, 1, and 3 μM in duplicate.
    • Immediately monitor tubulin polymerization at 37°C by measuring absorbance at 340 nm every minute for 60 minutes.
    • Include reference compounds (this compound as positive control, vehicle as negative control).
  • Data Analysis

    • Calculate the rate of polymerization from the linear portion of the absorbance curve.
    • Determine percentage inhibition relative to vehicle control.
    • Generate IC~50~ values for inhibition of tubulin polymerization using nonlinear regression analysis.

Applications and Clinical Translation

This compound derivatives have successfully transitioned from failed cytotoxins to invaluable payloads in multiple FDA-approved antibody-drug conjugates. Brentuximab vedotin (Adcetris), the first FDA-approved this compound-based ADC, combines an anti-CD30 monoclonal antibody with MMAE via a protease-cleavable linker [4]. This ADC has revolutionized treatment for CD30-positive malignancies including Hodgkin lymphoma and systemic anaplastic large cell lymphoma, demonstrating remarkable response rates in patients with refractory disease [1] [4]. The clinical success of Brentuximab vedotin validated the concept of leveraging this compound's extreme potency through targeted delivery and inspired the development of numerous additional MMAE-based ADCs.

Several other this compound-derived ADCs have subsequently gained regulatory approval for various oncology indications. Polatuzumab vedotin (Polivy) targets CD79b for the treatment of relapsed or refractory diffuse large B-cell lymphoma, while Enfortumab vedotin (Padcev) directs MMAE to Nectin-4-expressing cells in locally advanced or metastatic urothelial cancer [8]. Tisotumab vedotin (Tivdak) represents the most recent FDA-approved MMAE-based ADC, targeting tissue factor in recurrent or metastatic cervical cancer [8]. These clinical successes highlight the versatility of this compound derivatives as payloads for ADCs targeting diverse antigens across multiple cancer types.

The promising clinical activity of this compound-based ADCs has stimulated extensive investigation of next-generation derivatives with enhanced therapeutic properties. MMAF-based ADCs leverage the reduced membrane permeability of the charged C-terminal phenylalanine to minimize bystander killing of normal cells, potentially improving the safety profile in applications where precise targeting is critical [6]. Novel this compound derivatives featuring alternative conjugation handles (thiols, aromatic amines, phenols) enable more diverse linker chemistries and potentially improved ADC stability [5]. Additionally, site-specific conjugation approaches yield more homogeneous ADC populations with optimized pharmacokinetics and potentially enhanced therapeutic indices [5].

The following workflow diagram outlines the complete development process for this compound-based ADCs from derivative synthesis to clinical application:

G Synthesis This compound Derivative Synthesis Char1 Structural Characterization (NMR, MS, HPLC) Synthesis->Char1 Confirm Structure & Purity Bioassay Biological Characterization (Cytotoxicity, Tubulin Binding) Char1->Bioassay Validate Biological Activity Conjugation ADC Conjugation & Purification Bioassay->Conjugation Select Promising Derivatives Char2 ADC Characterization (DAR, Aggregation, Binding) Conjugation->Char2 Assess Conjugation Success InVitro In Vitro ADC Evaluation (Potency, Specificity) Char2->InVitro Test Targeted Cytotoxicity InVivo In Vivo Efficacy & Toxicity InVitro->InVivo Evaluate in Animal Models Clinical Clinical Development InVivo->Clinical Advance Lead Candidate

Despite these advances, this compound-based ADCs face several challenges in clinical application. Therapeutic resistance can emerge through various mechanisms, including reduced target antigen expression, impaired ADC internalization, altered lysosomal function, and upregulation of drug efflux transporters [7]. Additionally, toxicity considerations remain important, as MMAE-based ADCs commonly cause peripheral neuropathy, neutropenia, and other dose-limiting toxicities attributable to some degree of off-target payload release [1] [7]. Future directions for this compound-based ADC development include combination therapies with immune checkpoint inhibitors, bispecific ADCs engaging multiple tumor antigens, and conditionally active ADCs that maximize the therapeutic window through enhanced tumor selectivity [7]. These innovative approaches promise to expand the clinical utility of this compound derivatives and further establish their position as cornerstone payloads in the ADC landscape.

Conclusion

This compound has undergone a remarkable transformation from a failed cytotoxic agent to an invaluable payload component in multiple clinically successful antibody-drug conjugates. The exceptional tubulin polymerization inhibition potency of this compound derivatives, particularly MMAE and MMAF, combined with their compatibility with various conjugation chemistries, has established this compound class as one of the most important in the ADC landscape. The experimental protocols outlined in this application note provide a foundation for the synthesis, conjugation, and evaluation of novel this compound derivatives, enabling researchers to explore new structural variations and conjugation strategies. As ADC technology continues to evolve, with advances in site-specific conjugation, novel linker designs, and antibody engineering, this compound derivatives will likely remain essential tools for targeted cancer therapy development. The continued optimization of these powerful natural product-based warheads promises to yield increasingly effective and selective cancer therapeutics with improved patient outcomes across a broadening range of malignancies.

References

Clinical Administration Protocols for Dolastatin 10 and Analogues

Author: Smolecule Technical Support Team. Date: February 2026

Compound Administration Schedule Dose Levels Key Outcomes & Rationale Reference
Dolastatin 10 IV bolus every 21 days 65 to 455 µg/m² MTD: 400 µg/m² (minimally pretreated); 325 µg/m² (heavily pretreated). DLT: Granulocytopenia. [1]
This compound Continuous Infusion (Theoretical) N/A Preclinical data suggests infusion may prolong intracellular drug residence time and improve therapeutic effect compared to bolus. [2] [3]
TZT-1027 (Soblidotin) 1-hour IV infusion, days 1 & 8 of a 21-day cycle 1.35 to 2.7 mg/m² Recommended Phase II dose: 2.4 mg/m². DLTs: Neutropenia, infusion arm pain. [4]
TZT-1027 (Soblidotin) 1-hour IV infusion, weekly for 3 weeks 0.3 to 2.1 mg/m² MTD: 2.1 mg/m². Recommended Phase II dose: 1.8 mg/m². DLT: Neutropenia, myalgia, constipation. [5]

Detailed Experimental Protocols

For researchers aiming to design preclinical or clinical studies, here are the detailed methodologies derived from the cited literature.

1. Phase I Protocol for this compound (IV Bolus) This protocol is based on the seminal phase I trial that established the foundational dosing for this compound [1].

  • Dosing Regimen: this compound is administered as a peripheral intravenous bolus over a short duration (specific time not detailed in abstract, but typical for bolus is 1-5 minutes) every 21 days, constituting one cycle.
  • Dose Escalation: A modified Fibonacci sequence is used, starting at 65 µg/m² and escalating to a maximum tested dose of 455 µg/m².
  • Dose-Limiting Toxicity (DLT) Monitoring: The primary DLT is granulocytopenia. The Maximum Tolerated Dose (MTD) is stratified based on patient's prior treatment history.
  • Pharmacokinetic Sampling: Blood samples are collected during the first treatment cycle. Analysis involves a validated method (e.g., HPLC) to determine plasma concentration over time, calculating AUC, clearance (CL), and elimination half-life (t½z), which was approximately 320 minutes.

2. Protocol for TZT-1027 (1-Hour Infusion) This protocol outlines the administration of the this compound analogue, TZT-1027 (Soblidotin), via a controlled 1-hour infusion [5] [4].

  • Drug Preparation & Administration: TZT-1027 is diluted in saline (e.g., 250 mL) and administered as a 60-minute intravenous drip infusion.
  • Dosing Schedules:
    • Schedule A (Days 1 & 8): The drug is given on days 1 and 8 of a 21-day cycle. Doses are escalated from 1.35 mg/m². Administration on day 8 is contingent on adequate neutrophil (≥1500/mm³) and platelet counts [4].
    • Schedule B (Weekly): The drug is given weekly for 3 weeks (days 1, 8, 15), followed by a 1-week rest period [5].
  • Toxicity Management:
    • Infusion-Associated Pain: Arm pain during or after infusion may be ameliorated by adding additional saline flushing post-drug administration [4].
    • Hematological Monitoring: Frequent monitoring of neutrophil counts is essential, as neutropenia is the principal DLT. Dose delays or modifications are required if counts do not recover.

Rationale for Infusion over Bolus Administration

Preclinical studies provide a strong pharmacological basis for favoring infusion schedules. Research on lymphoma cell lines indicated that the tight binding of this compound with tubulin prolongs its intracellular residence time. This high-affinity binding suggests that a prolonged infusion could maintain a more constant and effective drug concentration at the target site, potentially leading to superior antitumor activity compared to the high peak-and-rapid-decline profile of a bolus injection [2] [3]. This mechanistic insight has influenced the clinical development of its derivatives, such as TZT-1027, which are routinely administered as 1-hour infusions [5] [4].

Critical Considerations for Protocol Design

  • Toxicity Profile: The primary DLT for this compound is granulocytopenia, while its analogue TZT-1027 causes neutropenia. Non-hematological toxicities include peripheral sensory neuropathy (this compound) and infusion arm pain, myalgia, and constipation (TZT-1027) [5] [4] [1].
  • Patient Stratification: The MTD of this compound is significantly lower for heavily pretreated patients (>2 prior regimens) compared to minimally pretreated patients. Clinical protocols must account for prior therapy burden [1].
  • Therapeutic Failure in Monotherapy: Despite potent preclinical activity, this compound itself showed limited objective efficacy in several phase II solid tumor trials, leading to its stagnation in development [2] [3]. Its primary success has been as a warhead in Antibody-Drug Conjugates (ADCs) like Brentuximab vedotin (Adcetris).

Research and Development Workflow

The following diagram illustrates the key stages and decision points in the translation of this compound from discovery to clinical application, highlighting the critical role of administration schedule.

Start Lead Compound: This compound Preclinical Preclinical Studies Start->Preclinical Mech Mechanism of Action: Tubulin Binding & Prolonged Intracellular Residence Preclinical->Mech ScheduleDev Administration Schedule Development Mech->ScheduleDev Bolus IV Bolus q21d ScheduleDev->Bolus Infusion IV Infusion (1-hour) ScheduleDev->Infusion ClinicalOutcomes Clinical Outcomes Assessment Bolus->ClinicalOutcomes Infusion->ClinicalOutcomes ToxBolus DLT: Granulocytopenia Limited Monotherapy Efficacy ClinicalOutcomes->ToxBolus ToxInfusion DLT: Neutropenia, Pain Enables ADC Development ClinicalOutcomes->ToxInfusion ADC Successful ADC Platform (e.g., Adcetris) ToxInfusion->ADC

Conclusion

References

Dolastatin 10 Application Notes: Cell Cycle Analysis & Mitotic Arrest

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Dolastatin 10 is a highly potent linear pentapeptide originally isolated from the marine sea hare Dolabella auricularia [1] [2]. Its exceptional cytotoxicity, with IC₅₀ values in the sub-nanomolar range against various cancer cell lines, stems from its unique mechanism as a microtubule-destabilizing agent [3]. This compound inhibits tubulin polymerization by binding to the β-tubulin subunit at the vinca alkaloid site, thereby disrupting microtubule dynamics [4] [5]. This disruption prevents the formation of the mitotic spindle, leading to a potent and characteristic arrest of the cell cycle at the G₂/M phase [1] [6]. The following diagram illustrates this core mechanism and a key experimental workflow for its detection.

G D10 This compound Treatment Tubulin Binds β-tubulin D10->Tubulin Polymerization Inhibits Microtubule Polymerization Tubulin->Polymerization Spindle Disrupts Mitotic Spindle Assembly Polymerization->Spindle Arrest Cell Cycle Arrest at G2/M Phase Spindle->Arrest Analysis Detection via Cell Cycle Analysis Arrest->Analysis

Detailed Experimental Protocols

Protocol 1: Cell Cycle Analysis by Flow Cytometry

This protocol details the quantification of cell cycle distribution, including the G₂/M population, in this compound-treated cells using propidium iodide (PI) staining.

  • Primary Materials:

    • Cell line: Human prostate cancer DU-145 cells [1] (or other relevant lines like H460 [6])
    • Drug: this compound, typically prepared as a mM stock in DMSO and diluted in culture medium to working concentrations (e.g., 0.1 - 10 nM) [1] [3].
    • Key Reagents: Phosphate-Buffered Saline (PBS), 70% ethanol in PBS (ice-cold), Propidium Iodide (PI) staining solution (50 µg/mL PI, 0.1% Triton X-100, 0.1 mM EDTA, RNase A 50 µg/mL in PBS) [1] [6].
  • Step-by-Step Procedure:

    • Cell Seeding and Treatment: Seed cells in appropriate culture flasks and allow to adhere. Treat with this compound at desired concentrations (e.g., IC₅₀ ~0.5 nM for DU-145 cells [1]) for a predetermined period (e.g., 24 hours). Include a vehicle control (DMSO).
    • Cell Harvesting: Collect both adherent and floating cells. Wash cell pellet with ice-cold PBS.
    • Fixation: Gently resuspend the cell pellet in ice-cold 70% ethanol and incubate at 4°C for a minimum of 2 hours (or overnight).
    • Staining: Centrifuge to remove ethanol, wash with PBS, and resuspend in PI staining solution. Incubate in the dark at room temperature for 30-60 minutes.
    • Flow Cytometry: Analyze samples using a flow cytometer (e.g., FACScalibur). Collect a minimum of 10,000 events per sample. Use 488 nm excitation and measure fluorescence emission at >570 nm.
    • Data Analysis: Determine the percentage of cells in G₀/G₁, S, and G₂/M phases using cell cycle analysis software (e.g., ModFit LT).

Protocol 2: Quantification of Mitotic Index by Fluorescence Microscopy

This method provides a direct visual count of cells in mitosis based on chromosome condensation.

  • Primary Materials:

    • Key Reagents: Methanol:Acetic acid fixative (3:1 v/v), DAPI staining solution (0.5 µg/mL in PBS or mounting medium) [6].
  • Step-by-Step Procedure:

    • Cell Culture and Treatment: Seed cells on sterile glass coverslips placed in culture dishes. Treat with this compound as in Protocol 1.
    • Fixation: Aspirate medium and carefully add methanol:acetic acid fixative for 10-15 minutes at room temperature.
    • Staining: Wash coverslips with PBS and stain with DAPI solution for 10 minutes in the dark.
    • Mounting and Visualization: Mount coverslips on glass slides. Using a fluorescence microscope (e.g., Olympus IX71 [6]) with a DAPI filter set, visualize the nuclei.
    • Scoring and Calculation: Count a minimum of 300 cells per sample from multiple random fields. Cells with condensed chromosomes and no visible nuclear envelope are scored as mitotic. Calculate the Mitotic Index as: (Number of Mitotic Cells / Total Number of Cells Counted) × 100%.

Protocol 3: Assessment of Microtubule Network by Immunofluorescence

This protocol visualizes the direct cytoskeletal effects of this compound.

  • Primary Materials:

    • Primary Antibody: Anti-α-tubulin antibody.
    • Secondary Antibody: Fluorescently-labeled (e.g., FITC) secondary antibody.
    • Other Reagents: Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS), blocking solution (e.g., 1-5% BSA in PBS).
  • Step-by-Step Procedure:

    • Cell Culture, Fixation, and Permeabilization: Grow and treat cells on coverslips. Fix with paraformaldehyde, then permeabilize with permeabilization buffer.
    • Staining: Block cells to prevent non-specific binding. Incubate with anti-α-tubulin primary antibody, followed by the fluorescent secondary antibody. Co-stain with DAPI to label nuclei.
    • Imaging and Analysis: Image using a fluorescence or confocal microscope. This compound-treated cells will show a collapsed, depolymerized tubulin network compared to the organized, filamentous network in control cells [1].

Quantitative Activity Data

The table below summarizes the potent cytotoxic and anti-mitotic effects of this compound across various experimental models.

Cell Line / Model Assay Type Key Metric & Result Experimental Context Source
DU-145 (Human Prostate Cancer) In vitro proliferation IC₅₀ = 0.5 nM Tissue culture [1]
NCI-H69 (Small Cell Lung Cancer) In vitro proliferation IC₅₀ = 0.059 nM Tissue culture [3]
L1210 (Leukemia) In vitro proliferation IC₅₀ = 0.03 nM Tissue culture [3]
DU-145 Xenograft In vivo efficacy Blocked diaphragmatic invasion Athymic nude mice (5 μg dose) [1]
H460 (Lung Cancer) Clonogenic / Radiation Dose Enhancement Factor = 1.2 Combined with γ-radiation [6]
tsFT210 (Model Cell Line) Cell Cycle Analysis Mitotic Arrest Synchronized cells, flow cytometry [6]

Research Context and Advanced Applications

While this compound itself demonstrated dose-limiting toxicities (such as peripheral neuropathy) in clinical trials, limiting its use as a single agent, its profound potency has been successfully harnessed through antibody-drug conjugate (ADC) technology [3] [5]. Derivatives like Monomethyl Auristatin E (MMAE) and Monomethyl Auristatin F (MMAF) are now widely used cytotoxins in ADCs [3] [2]. Brentuximab vedotin (Adcetris), an anti-CD30 antibody conjugated to MMAE, is an FDA-approved therapy for Hodgkin lymphoma and represents the most significant clinical translation of the this compound pharmacophore [3].

Critical Notes for Researchers

  • Potency Handling: Due to its extreme potency (nanomolar range), appropriate safety precautions, including the use of gloves and working in a biosafety cabinet, are mandatory when handling this compound stock solutions.
  • Apoptosis Consideration: Note that the primary response to this compound is mitotic arrest. While apoptosis may follow as a secondary event, one study on DU-145 cells indicated that the mechanism primarily involves tubulin depolymerization without direct induction of apoptosis [1]. This can vary by cell type.
  • Combination Therapy: The ability of this compound and its derivatives to induce mitotic arrest provides a strong rationale for combination with radiotherapy, as the M phase is highly radiosensitive [6].

References

Comprehensive Application Notes: Structural Modification Strategies for Dolastatin 10 Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Significance

Dolastatin 10 is a structurally complex linear pentapeptide originally isolated from the marine sea hare Dolabella auricularia that demonstrates remarkable cytotoxicity at picomolar to nanomolar concentrations against various cancer cell lines [1] [2]. Despite its potent antimitotic activity through tubulin polymerization inhibition, this compound failed in clinical trials due to dose-limiting toxicities and lack of efficacy when administered as a conventional chemotherapeutic agent [3] [4]. This clinical limitation prompted extensive research into structural modifications aimed at optimizing its therapeutic window. The subsequent development of this compound derivatives as payloads in antibody-drug conjugates (ADCs) has represented a paradigm shift in targeted cancer therapy, culminating in the FDA approval of brentuximab vedotin (Adcetris) in 2011 for treatment of specific lymphomas [1] [2]. These applications have generated substantial interest within the medicinal chemistry community regarding structure-activity relationship (SAR) studies and synthetic methodologies for generating novel this compound analogs with improved properties for targeted therapeutic applications.

The evolution of this compound derivatives exemplifies how strategic structural modifications can transform a failed cytotoxic agent into clinically valuable therapeutics through rational drug design. These application notes provide a comprehensive technical resource for researchers and drug development professionals, summarizing key structural modification strategies, detailed synthetic protocols, and biological evaluation methodologies for this compound derivatives. By integrating recent advances in synthetic chemistry with mechanistic insights into tubulin inhibition, these notes aim to facilitate the ongoing development of next-generation dolastatin-based therapeutics with enhanced efficacy and reduced systemic toxicity.

Comprehensive Structural Modification Strategies

N-Terminal (P1 Subunit) Modifications

The N-terminal dolavaline (Dov) subunit of this compound has demonstrated significant tolerance to structural modifications while maintaining potent cytotoxic activity. Research has revealed that alterations to the N-terminal dimethylation pattern can profoundly influence both potency and physicochemical properties. One significant finding indicates that removal of one methyl group from the natural N,N-dimethylvaline unit to yield monomethylauristatin D (MMAD) preserves in vivo antitumor activity while modifying pharmacokinetic properties [5]. Further investigations exploring complete removal of N-methyl groups through incorporation of α,α-disubstituted amino acids have yielded analogs with excellent antitumor profiles, challenging conventional assumptions about N-methylation requirements for bioactivity [5]. These findings have important implications for ADC development, as N-terminal modifications can directly influence conjugation efficiency and linker stability.

Recent systematic SAR studies have expanded the scope of N-terminal modifications beyond methylation patterns. Investigations evaluating various amino acid substitutions at the P1 position have revealed that L-valine-containing analogs exhibit superior potency (IC50 = 0.25 μM) compared to those incorporating L-alanine, L-phenylalanine, or L-leucine residues [5]. Furthermore, the N-terminal amine has served as the primary conjugation site for linker attachment in numerous ADC platforms, with the resulting conjugates demonstrating minimal loss of potency compared to the parent compound [6]. The structural flexibility of the P1 subunit has been further exploited through introduction of hydrophilic groups designed to improve aqueous solubility and reduce aggregation tendencies in ADC formulations. These collective findings establish the N-terminal region as a critical modification site for optimizing both biological activity and drug-like properties.

Central Subunit (P2-P4) Modifications

Traditional SAR studies suggested that modifications to the central peptide subunits (P2-P4) typically resulted in attenuated cytotoxic potency, but recent investigations have challenged this paradigm through strategic functionalization approaches. Introduction of azide functional groups at the P4 subunit has generated analogs with potent cytotoxic activity comparable to monomethyl auristatin E (MMAE) in vitro [7]. Particularly interesting is the enhanced potency observed with dual P2 and P4 azide modifications when combined with dolavaline at the P1 position and phenylalanine at the P5 position (GI50 = 0.057 nM against MOLM13 cells) [7]. This synergistic effect suggests that strategically placed heteroatom substitutions can induce favorable conformational changes that enhance tubulin binding affinity. The incorporated azide groups serve dual purposes as both chemical modifiers of biological activity and versatile handles for linker attachment or macrocyclization strategies.

The P2 subunit has also proven amenable to strategic modifications despite its central position in the peptide sequence. Systematic investigations have demonstrated that substitutions of the natural valine residue with Abu (3-NH2), Abu (3-N3), and Abu (3-OH) units can yield analogs with high cytotoxic activity, particularly when paired with specific aromatic P5 subunits [7]. Crystallographic studies of tubulin-bound auristatins reveal that the P2 subunit engages in critical hydrogen bonding interactions with Asn α329 of tubulin, providing a structural rationale for the SAR observations [7] [8]. These findings indicate that modifications preserving or enhancing these intermolecular interactions can maintain potency despite altering the natural amino acid sequence. The successful modification of central subunits highlights the potential for optimizing this compound analogs through comprehensive SAR studies rather than limiting changes to terminal positions.

C-Terminal (P5 Subunit) Modifications

The C-terminal dolaphenine (Doe) subunit represents the most frequently modified region in this compound analogs, with extensive SAR studies establishing its significance for both tubulin binding and ADC development. Early investigations demonstrated that replacement of the C-terminal thiazole with a carboxylic acid group (as in monomethylauristatin F, MMAF) significantly reduced cell permeability but dramatically enhanced the therapeutic index when conjugated to targeting antibodies [5]. This observation led to the development of numerous C-terminal modifications designed to optimize polarity, conjugation capacity, and metabolic stability. Recent innovations include incorporation of five-membered heterocycles (thiazole and triazole) with various functional group tethers (hydroxyl, primary amine, secondary amine, carboxylic acid) that enable diverse conjugation chemistries while maintaining sub-nanomolar to low nanomolar cytotoxicity [3].

The structural basis for C-terminal modifications is elucidated by tubulin co-crystal structures showing that the Doe subunit interacts with the backbone carbonyl groups of Tyr β222, creating opportunities for strategic modifications that preserve these critical interactions [7]. Introduction of polar functional groups at the C-terminus has proven particularly valuable for ADC applications, as these modifications can reduce overall hydrophobicity and minimize aggregation while providing specific conjugation sites that ensure controlled payload release [3] [6]. Systematic investigations have identified C-terminal analogs with phenol, aniline, and thiol groups that maintain potent tubulin inhibition while enabling novel conjugation approaches beyond traditional amine-based chemistry [6]. These advances have significantly expanded the toolbox for developing next-generation dolastatin-based ADCs with optimized physicochemical properties and conjugation specificity.

Macrocyclization Strategies

Macrocyclization represents an innovative structural modification approach that constrains this compound analogs into conformationally restricted architectures. This strategy typically involves tethering the P2 and P4 subunits to create macrocyclic structures that pre-organize the peptide backbone into its bioactive conformation [7]. The structural rationale for macrocyclization derives from tubulin co-crystal structures revealing distinct cis and trans amide bond geometries between the Val-Dil (P2-P3) and Dil-Dap (P3-P4) subunits, respectively [7]. By introducing covalent links that enforce these preferred geometries, macrocyclization aims to enhance target binding affinity and improve pharmacokinetic properties through reduced conformational flexibility and decreased proteolytic susceptibility.

Practical implementation of macrocyclization strategies has been achieved through strategic incorporation of azide functional groups at both P2 and P4 positions, which serve as chemical handles for intramolecular tethering following linear chain assembly [7]. The synthetic approach typically involves reduction of the azide groups to amines, followed by ring-opening reactions with anhydrides to install tethers of defined length, and finally macrocyclization under high-dilution conditions using coupling reagents such as 2-chloro-1-methylpyridinium iodide (CMPI) [7]. Interestingly, while this approach has successfully generated macrocyclic analogs, some compounds have demonstrated reduced cytotoxic potency compared to their linear counterparts, potentially due to decreased cellular permeability reflected in calculated hydrophilicity measurements [7]. This observation highlights the importance of balancing conformational optimization with maintained membrane permeability in macrocycle design.

Experimental Protocols and Methodologies

Synthetic Procedures for Key Modified Subunits

The synthesis of structurally complex this compound analogs requires efficient preparation of modified subunits with precise stereochemical control. The P4 subunit (dolaproine, Dap) with azide functionality can be synthesized through a multi-step sequence beginning with chiral proline aldehyde [7]. A critical step involves Mitsunobu-type chemistry using diphenylphosphoryl azide (DPPA) and diisopropyl azodicarboxylate (DIAD) to install the azide group with inversion of configuration [7]. The resulting Boc-Dap(4-N3)-phenyloxazolidinone intermediate is subsequently hydrolyzed using LiOH and H2O2 to provide Boc-Dap(4-N3)-OH, which serves as a versatile building block for both linear and macrocyclic analogs. This synthetic approach allows incorporation of azide handles at the P4 position for subsequent conjugation or cyclization strategies while maintaining the stereochemical integrity required for biological activity.

Modified C-terminal subunits featuring heterocyclic rings with versatile functional groups can be efficiently synthesized using both traditional and click chemistry approaches. Thiazole-containing building blocks can be prepared from Fmoc-protected precursors through sequential mesylation, azide displacement, and Staudinger reduction to yield amine-functionalized thiazoles suitable for solid-phase peptide synthesis [3]. Alternatively, triazole-containing subunits can be synthesized directly on solid support using Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) between azide-functionalized resins and alkyne-containing precursors, providing efficient access to diverse triazole analogs in good yields [3]. These methodologies enable rapid exploration of C-terminal modifications with various functional groups (hydroxyl, amine, carboxylic acid) that facilitate subsequent conjugation to antibodies or other targeting moieties while maintaining the structural features critical for tubulin binding.

Analytical and Biological Evaluation Methods

Comprehensive characterization of this compound analogs requires orthogonal analytical techniques to verify structural identity, assess purity, and evaluate biological activity. Structural confirmation is typically achieved through a combination of high-resolution mass spectrometry (HRMS) and multidimensional NMR spectroscopy (1H, 13C, COSY, HSQC, HMBC) [3] [5]. Purity assessment is commonly performed using reverse-phase HPLC with UV detection at 214 nm and 254 nm, with analogs demonstrating >95% purity considered acceptable for biological evaluation [5]. These analytical protocols ensure precise structural characterization and reliable purity assessment critical for interpreting structure-activity relationships.

Biological evaluation of novel dolastatin analogs encompasses multiple assays assessing cytotoxic potency, mechanism of action, and physicochemical properties. In vitro cytotoxicity is typically determined using cell proliferation assays (e.g., MTT, CellTiter-Glo) against a panel of cancer cell lines, including MOLM13 (acute myeloid leukemia), SW780 (bladder cancer), HCT116 (colon carcinoma), and others, with exposure times ranging from 48-72 hours [7] [3] [5]. The tubulin polymerization inhibition activity is quantified using fluorescent-based biochemical assays with porcine brain tubulin, measuring IC50 values relative to reference compounds [6]. Additionally, membrane permeability can be assessed using parallel artificial membrane permeability assay (PAMPA) systems, providing insights into passive diffusion capabilities that influence cellular uptake [6]. These comprehensive biological assessments enable researchers to establish correlations between structural modifications and pharmacological profiles.

Quantitative Data Summary

Table 1: Cytotoxic Activity (GI50/IC50) of this compound Analogs with Structural Modifications

Compound Modification Type Specific Structural Changes Cell Line GI50/IC50 (nM) Reference
This compound None (natural product) - L1210 leukemia 0.03 [1]
NCI-H69 (lung cancer) 0.059 [1]
DU-145 (prostate cancer) 0.5 [1]
MMAE (2b) Reference standard - MOLM13 0.112 [7]
SW780 1.410 [7]
13a P4 modification P4 azide substitution MOLM13 0.224 [7]
13c P2+P4 modification P2 Abu(3-N3) + P4 azide + Dov-P1 MOLM13 0.057 [7]
19a N-terminal modification L-valine at N-terminus HCT116 0.25 μM [5]
MMAF (3) C-terminal modification Carboxylic acid replacement of thiazole HCT116 2.70 μM [5]
DA-1 C-terminal modification Thiazole with methylene amine tether Various cancer lines Sub-nanomolar to low nanomolar [3]
Macrocyclic 19 Macrocyclization P2-P4 tether MOLM13 Low potency [7]

Table 2: Structural Modification Strategies and Their Effects on this compound Analogs

Modification Region Specific Modification Biological Consequences Applications
N-terminal (P1) Removal of one N-methyl group (MMAD) Maintained in vivo antitumor activity Improved pharmacokinetics
Replacement with α,α-disubstituted amino acids Excellent antitumor activity without N-methyl groups Reduced metabolic degradation
L-valine substitution 10-fold higher potency than MMAF (IC50 = 0.25 μM) Enhanced cytotoxicity
P2 subunit Abu(3-N3), Abu(3-NH2), Abu(3-OH) substitutions High activity with specific P5 subunits SAR exploration
P4 subunit Azide functionalization Retained potency (GI50 = 0.224 nM) Conjugation handle for macrocyclization
P2+P4 subunits Dual azide modifications Enhanced potency (GI50 = 0.057 nM) with Dov-P1 Synergistic effects investigation
C-terminal (P5) Carboxylic acid (MMAF) Reduced cell permeability but improved therapeutic index in ADCs ADC payload development
Heterocyclic rings (thiazole, triazole) with various tethers Sub-nanomolar to low nanomolar activity Versatile conjugation platforms
Phenol, aniline, thiol groups Maintained tubulin inhibition with diverse conjugation options Expanded linker chemistry
Overall structure P2-P4 macrocyclization Reduced cytotoxicity potentially due to decreased permeability Conformational constraint studies

Strategic Workflow for this compound Derivative Optimization

The following diagram illustrates the systematic decision-making process for optimizing this compound derivatives through strategic structural modifications:

G Start This compound Lead Compound NTerminal N-Terminal (P1) Modifications Start->NTerminal Central Central Subunits (P2-P4) Modifications Start->Central CTerminal C-Terminal (P5) Modifications Start->CTerminal Macro Macrocyclization Strategies Start->Macro NStrategies • N-demethylation variants • α,α-disubstituted amino acids • Amine conjugation sites NTerminal->NStrategies CStrategies • Azide functionalization (P4) • Heteroatom substitutions (P2) • Dual modification approaches Central->CStrategies CTermStrategies • Heterocycle replacements • Polar functional groups • Conjugation handle installation CTerminal->CTermStrategies MacroStrategies • P2-P4 tethering • Azide-alkyne cyclization • Conformational constraint Macro->MacroStrategies Eval1 Cytotoxic Activity Assessment NStrategies->Eval1 CStrategies->Eval1 CTermStrategies->Eval1 MacroStrategies->Eval1 Eval2 Tubulin Inhibition Evaluation Eval1->Eval2 Eval3 Permeability & Solubility Analysis Eval2->Eval3 Eval4 ADC Conjugation Efficiency Eval3->Eval4 Output Optimized Derivative for Development Eval4->Output

Diagram 1: Systematic optimization workflow for this compound derivatives

Conclusions and Future Directions

The structural modification of this compound has evolved from empirical analog generation to rationale design strategies informed by structural biology and computational chemistry. Key insights emerging from decades of SAR studies include the tolerance of terminal subunits (P1 and P5) to diverse modifications, the unanticipated potential for central subunit optimization through strategic functionalization, and the value of conformational constraint approaches for improving target specificity [7] [3] [5]. The successful clinical translation of auristatin-based ADCs has validated the fundamental premise that extraordinarily potent cytotoxic agents can achieve therapeutic utility when appropriately targeted, inspiring continued innovation in dolastatin analog design.

Future directions in this compound derivative development will likely focus on addressing persistent challenges in ADC technology, including optimizing bystander effects, overcoming drug resistance, and expanding the therapeutic window. Emerging strategies include the development of dual-targeting conjugates, pro-drug activation approaches, and combination therapies that leverage the unique mechanism of auristatin payloads [8] [4]. Additionally, continued exploration of novel conjugation chemistries enabled by strategic incorporation of unique functional groups will expand the repertoire of linker technologies available for ADC optimization [6]. As structural biology platforms advance, structure-based design will play an increasingly prominent role in guiding the development of next-generation dolastatin derivatives with enhanced potency, selectivity, and pharmaceutical properties.

References

Comprehensive Application Notes and Protocols: Dolastatin 10 Conjugation for Antibody-Drug Conjugates

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Dolastatin 10 and Its Role in ADCs

This compound is a highly potent pentapeptide originally isolated from the marine sea hare Dolabella auricularia [1]. As a microtubule-targeting agent, it exerts its cytotoxic effects by inhibiting tubulin polymerization, disrupting cell division, and inducing apoptosis in cancer cells at nanomolar concentrations [2] [1]. Despite its exceptional potency, clinical development of this compound as a standalone chemotherapeutic agent was limited by insufficient therapeutic windows in human trials [3] [2]. However, its remarkable cytotoxicity profile made it an ideal candidate for development as payloads in antibody-drug conjugates (ADCs), where its potency could be targeted specifically to cancer cells while minimizing systemic exposure [3] [4].

The evolution of this compound into ADC payloads represents a successful case of natural product optimization for targeted cancer therapy. Through extensive structure-activity relationship (SAR) studies, researchers developed synthetic analogs including monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF), which have become cornerstone payloads in modern ADC development [3] [5]. These derivatives maintain the potent antitubulin activity of the parent compound while incorporating functional groups that enable controlled conjugation to antibody platforms [6]. To date, four FDA-approved ADCs utilize dolastatin-derived payloads: Adcetris (brentuximab vedotin), Padcev (enfortumab vedotin), Polivy (polatuzumab vedotin), and Blenrep (belantamab mafodotin) [3]. This document provides detailed protocols and application notes for conjugating this compound derivatives to antibodies for ADC development.

Conjugation Chemistry Strategies

Functionalization of this compound Derivatives

The conjugation of this compound derivatives to antibodies requires strategic incorporation of functional handles that enable controlled linkage while preserving cytotoxic potency. SAR studies have identified tolerant modification sites primarily at the N-terminal (dolavaline moiety) and C-terminal (dolaphenine moiety) regions [6] [7].

Table 1: Functionalization Strategies for this compound Derivatives

Modification Site Functional Group Conjugation Chemistry Key Features
N-terminal amine Primary/secondary aliphatic amine Carbamate, amide formation Traditional approach, maintained in MMAE/MMAF [6]
C-terminal thiazole Hydroxyl group Ester, carbonate formation Used in MMAE conjugation [6]
C-terminal thiazole Carbonyl at 2-position Amine, aniline, phenol, thiol conjugation Enables versatile conjugation chemistry [6]
P4 subunit (Dap) Azide group Click chemistry, macrocyclization Novel approach for linker attachment [7]
P2 and P4 subunits Dual azide groups Cyclization, bifunctional linkers Enables constrained macrocyclic analogs [7]

Recent advances have expanded the functionalization repertoire through installation of non-traditional functional groups, including thiols, aromatic amines, and phenols at the C-terminal region, significantly broadening the scope of conjugation chemistry available for ADC development [6]. The incorporation of azide functionalities at the P4 subunit (dolaproine position) provides an alternative handle for linker attachment while maintaining potent cytotoxicity, with GI₅₀ values of 0.224 nM in MOLM13 cells demonstrated for azide-modified analogs [7].

Linker Design and Selection

Linker design critically influences ADC stability, pharmacokinetics, and therapeutic index. Optimal linkers must maintain stability in circulation while enabling efficient payload release within target cells.

  • Cleavable Linkers: Include enzyme-cleavable (e.g., valine-citrulline dipeptide), acid-cleavable (e.g., hydrazone), and reducible (disulfide) linkers that leverage physiological differences between circulation and intracellular environments [4]. The valine-citrulline dipeptide linker used in Adcetris is cleaved by cathepsin B in lysosomes, enabling intracellular payload release [5].

  • Non-cleavable Linkers: Rely on complete antibody degradation in lysosomes to release payload-linker-amino acid adducts [4]. These linkers typically offer enhanced plasma stability but may alter payload permeability and bystander effects.

  • Hydrophilic Linkers: Incorporation of discrete polyethylene glycol (PEG) moieties (e.g., PEG₆, PEG₈) addresses hydrophobicity-driven aggregation, improves solubility, and enhances pharmacokinetic profiles [8]. Studies demonstrate that PEG₈-Dol10 ADCs effectively delayed tumor growth and improved survival in SKOV-3 xenograft models at 10 mg/kg doses [8].

The following diagram illustrates the strategic functionalization approaches for this compound derivatives:

G Dolastatin10 Dolastatin10 NTerminal N-Terminal (Dov) Dolastatin10->NTerminal CTerminal C-Terminal (Doe) Dolastatin10->CTerminal P4Subunit P4 Subunit (Dap) Dolastatin10->P4Subunit AliphaticAmine Aliphatic Amine NTerminal->AliphaticAmine ThiazoleOH Thiazole Hydroxyl CTerminal->ThiazoleOH ThiazoleCarbonyl Thiazole Carbonyl CTerminal->ThiazoleCarbonyl AzideGroup Azide Group P4Subunit->AzideGroup Conjugation1 Carbamate/Amide Formation AliphaticAmine->Conjugation1 Conjugation2 Ester/Carbonate Formation ThiazoleOH->Conjugation2 Conjugation3 Versatile Conjugation (Amine, Aniline, Phenol, Thiol) ThiazoleCarbonyl->Conjugation3 Conjugation4 Click Chemistry Macrocyclization AzideGroup->Conjugation4

Experimental Protocols

Protocol 1: Conjugation of MMAE to Antibodies Using Valine-Citrulline Linker

This protocol describes the conjugation of monomethyl auristatin E (MMAE) to antibodies using a protease-cleavable valine-citrulline (vc) linker, based on the methodology employed in Adcetris [5].

3.1.1 Materials and Reagents
  • Monoclonal antibody (≥95% purity, 2-5 mg/mL in PBS)
  • MMAE-vc-PAB linker (commercially available)
  • Dimethylformamide (DMF, anhydrous)
  • Tris(2-carboxyethyl)phosphine (TCEP)
  • EDTA (0.5 M solution, pH 8.0)
  • L-ascorbic acid
  • PD-10 desalting columns or equivalent
  • 50 mM Tris buffer, 1 mM EDTA, pH 7.4
  • DMSO (anhydrous)
3.1.2 Procedure
  • Antibody Reduction:

    • Dialyze antibody into conjugation buffer (50 mM Tris, 1 mM EDTA, 5 mM ascorbic acid, pH 7.4).
    • Add 4-8 molar equivalents of TCEP to antibody solution.
    • Incubate at 37°C for 2 hours under inert atmosphere.
    • Remove reducing agents using PD-10 column equilibrated with conjugation buffer.
  • Linker-Payload Conjugation:

    • Prepare 10 mM stock solution of MMAE-vc-PAB in DMSO.
    • Add 5-8 molar equivalents of MMAE-vc-PAB to reduced antibody.
    • React for 2-4 hours at room temperature with gentle agitation.
    • Quench reaction with 10 molar equivalents of cysteine.
  • Purification and Characterization:

    • Purify conjugate using size exclusion chromatography.
    • Determine drug-to-antibody ratio (DAR) by hydrophobic interaction chromatography (HIC) or LC-MS.
    • Confirm binding affinity by ELISA or surface plasmon resonance.
Protocol 2: Solid-Phase Synthesis of this compound Derivatives

This protocol describes the solid-phase peptide synthesis (SPPS) of this compound derivatives, including novel analogs with C-terminal modifications [9].

3.2.1 Materials and Reagents
  • 2-Chlorotrityl chloride resin (1.0-1.8 mmol/g)
  • Fmoc-protected amino acids: Fmoc-Dov, Fmoc-Val, Fmoc-Dil, Fmoc-Dap
  • Fmoc-Doe derivatives with modified C-terminal
  • HATU coupling reagent
  • Diisopropylethylamine (DIEA)
  • Piperidine (20% in DMF)
  • Trifluoroacetic acid (TFA)
  • Triisopropylsilane (TIS)
  • Dichloromethane (DCM)
  • Dimethylformamide (DMF)
3.2.2 Procedure
  • Resin Loading:

    • Swell 100 mg 2-chlorotrityl chloride resin in DCM for 30 minutes.
    • Load Fmoc-Doe derivative (1.2 equiv) in DCM/DMF (1:1) with pyridine (2 equiv) for 2 hours.
    • Cap residual sites with methanol/DCM (1:19) with DIEA.
    • Achieve typical loading of 0.40-0.60 mmol/g.
  • Peptide Assembly:

    • Remove Fmoc with 20% piperidine in DMF (2 × 10 min).
    • Wash resin with DMF (5 × 3 min).
    • Couple successive Fmoc-amino acids (4 equiv) using HATU (3.8 equiv) and DIEA (8 equiv) in DMF for 2 hours per cycle.
    • Assembly sequence: Fmoc-Dap → Fmoc-Dil → Fmoc-Val → Fmoc-Dov.
  • Cleavage and Purification:

    • Cleave peptide from resin using TFA/TIS/DCM (2.5:2.5:95, 1 hour at RT).
    • Precipitate in cold hexane, collect by centrifugation.
    • Purify by reverse-phase HPLC (C18 column, acetonitrile/water gradient).
    • Characterize by HRMS and analytical HPLC.
Protocol 3: Conjugation of Hydrophilic this compound Derivatives

This protocol describes the conjugation of hydrophilic this compound derivatives incorporating PEG spacers to reduce ADC aggregation [8].

3.3.1 Materials and Reagents
  • Maleimide-functionalized PEG-drug linker (PEG₆-Dol10 or PEG₈-Dol10)
  • Reduced monoclonal antibody (from Protocol 1.1)
  • Phosphate buffered saline (PBS), pH 7.4
  • N-ethylmaleimide (NEM)
  • Size exclusion chromatography media
3.3.2 Procedure
  • Antibody Reduction:

    • Reduce interchain disulfides as described in Protocol 1.1.
  • Conjugation with PEGylated Linker:

    • Dissolve maleimide-PEGₙ-Dol10 linker in DMSO (10 mM stock).
    • Add 4-6 molar equivalents to reduced antibody.
    • React for 2 hours at room temperature.
    • Quench with 10 molar equivalents of NEM.
  • Purification and Analysis:

    • Purify using size exclusion chromatography.
    • Analyze DAR by HIC-HPLC.
    • Assess aggregation by SEC-MALS.
    • Evaluate cytotoxicity against HER2-positive SK-BR-3 cells.

Analytical Characterization and Quality Control

Comprehensive characterization of this compound-based ADCs is essential for ensuring product quality, stability, and therapeutic efficacy.

Table 2: Analytical Methods for ADC Characterization

Analytical Parameter Method Specifications Acceptance Criteria
Drug-to-antibody ratio (DAR) HIC-HPLC, LC-MS Separation of DAR species DAR = 3.5-4.0, CV < 15%
Aggregation SEC-MALS, SEC-UV % high molecular weight < 5% aggregates
Potency Cell proliferation assay (SK-BR-3, MOLM13) IC₅₀ values IC₅₀ < 1 nM
Tubulin inhibition Tubulin polymerization assay % inhibition at 1 μM > 80% inhibition
Payload release Lysosomal incubation + LC-MS % payload released > 70% in 24h
Binding affinity Surface plasmon resonance KD value KD < 10 nM

The cytotoxic potency of this compound derivatives should be validated using standardized cell proliferation assays. Representative potency data include:

  • MMAE: IC₅₀ = 0.03 nM against L1210 leukemia cells [1]
  • PEG₈-Dol10: IC₅₀ = 0.059 nM against NCI-H69 small cell lung cancer cells [1]
  • Azide-modified analogs: GI₅₀ = 0.224-0.279 nM against MOLM13 cells [7]

Biological Evaluation

In Vitro Assessment
  • Cytotoxicity Profiling: Evaluate ADC potency against antigen-positive and antigen-negative cell lines to demonstrate target-specific cytotoxicity. Use 72-hour cell viability assays with readouts such as MTT or CellTiter-Glo.
  • Mechanism of Action Validation: Confirm tubulin polymerization inhibition using commercial tubulin polymerization assay kits (e.g., Cytoskeleton Inc. BK011P) [6]. Typical compounds demonstrate >80% inhibition at 1 μM concentration.
  • Internalization and Payload Release: Assess ADC internalization kinetics using fluorescently labeled antibodies and quantify intracellular payload release via LC-MS/MS following lysosomal enrichment.
In Vivo Evaluation
  • Xenograft Models: Establish subcutaneous xenografts in immunocompromised mice (e.g., NOG/SCID) using antigen-positive tumor cell lines (e.g., SKOV-3 for HER2 targeting).
  • Dosing Regimen: Administer ADCs intravenously at 3-10 mg/kg doses weekly or biweekly for 3-5 cycles.
  • Efficacy Endpoints: Monitor tumor volume twice weekly, record time to tumor doubling, and assess survival prolongation compared to control groups.
  • Toxicity Assessment: Evaluate body weight changes, hematological parameters (complete blood count), and histological examination of major organs.

The following diagram illustrates the complete workflow for this compound-based ADC development:

G SPPS Solid-Phase Peptide Synthesis of Dolastatin Derivatives Functionalization Functionalization with Conjugation Handles SPPS->Functionalization LinkerPreparation Linker Preparation (Cleavable/Non-cleavable) Functionalization->LinkerPreparation Conjugation Conjugation Reaction & Quenching LinkerPreparation->Conjugation AntibodyReduction Antibody Reduction (Interchain Disulfides) AntibodyReduction->Conjugation Purification ADC Purification (SEC, HIC) Conjugation->Purification Analytics Analytical Characterization (DAR, Aggregation, Potency) Purification->Analytics InVitro In Vitro Evaluation (Cytotoxicity, Mechanism) Analytics->InVitro InVivo In Vivo Assessment (Efficacy, Toxicity) InVitro->InVivo

Troubleshooting and Optimization

  • Low DAR: Increase linker-payload equivalents (up to 8:1) or extend conjugation time. Ensure complete antibody reduction by monitoring free thiol concentration (Ellman's assay).
  • High Aggregation: Incorporate hydrophilic linkers (PEG₆-PEG₁₂) or optimize drug loading to DAR 3.5-4.0. Implement additional purification steps if necessary.
  • Reduced Potency: Verify payload integrity after conjugation and confirm efficient intracellular payload release. Validate antigen binding affinity post-conjugation.
  • Poor Solubility: Incorporate discrete PEG spacers or adjust formulation buffer to include excipients such as polysorbate 80 or sucrose.

Conclusion

This compound and its synthetic derivatives represent exceptionally potent payloads for ADC development, with proven clinical success in multiple approved therapeutics. The conjugation strategies outlined in these application notes enable researchers to develop optimized ADCs with controlled drug loading, enhanced stability, and maintained potency. Continued innovation in this compound conjugation chemistry, particularly through novel functionalization strategies and linker technologies, promises to further expand the therapeutic potential of this remarkable class of marine-derived compounds.

References

overcoming dolastatin 10 clinical trial failure reasons

Author: Smolecule Technical Support Team. Date: February 2026

Dolastatin 10 Failure Analysis & Troubleshooting Guide

The following table summarizes the key challenges and potential experimental approaches to understand and overcome them.

Failure Mechanism / Challenge Troubleshooting Guide & Experimental Protocols

| Dose-Limiting Toxicities (Neutropenia, Neuropathy) • High efficacy potency also causes severe side effects, leading to a narrow therapeutic window [1]. | ► Investigate Analogs & Prodrugs: ・ Profile the safety of dolastatin analogs (e.g., Monomethyl auristatin E) used in Antibody-Drug Conjugates (ADCs). ・ Develop and test prodrug strategies that are activated specifically in the tumor microenvironment.

► Implement Robust Toxicity Profiling: ・ In animal models, conduct detailed histopathological examinations on organs like bone marrow and peripheral nerves. ・ Use in vitro co-culture models of cardiomyocytes and neurons to model off-target effects. | | Lack of Tumor Selectivity • The drug acts on all rapidly dividing cells, both healthy and cancerous, causing systemic damage [1]. | ► Explore Antibody-Drug Conjugates (ADCs): ・ Conjugate this compound to a tumor-specific monoclonal antibody. ・ Validate conjugate stability in plasma and specific drug release in target tumor cells.

► Utilize Tumor-Targeted Delivery Systems: ・ Formulate this compound into nanoparticles functionalized with tumor-homing peptides. ・ Perform in vivo imaging to track biodistribution and confirm enhanced tumor accumulation. | | Multi-Drug Resistance (MDR) • Tumors can expel the drug using efflux pumps like P-glycoprotein (P-gp), leading to resistance. | ► Conduct Combination Therapy Screens: ・ Screen for synergy between this compound and third-generation P-gp inhibitors (e.g., Tariquidar). ・ Use flow cytometry to measure intracellular drug accumulation with and without inhibitors.

► Develop P-gp Evasive Compounds: ・ Synthesize and test this compound analogs with modified structures that are poor substrates for P-gp. | | Suboptimal Pharmacokinetics • Rapid clearance from the body can limit the drug's time in contact with the tumor, reducing efficacy. | ► Perform Formulation Optimization: ・ Develop liposomal or polymeric nanoparticle formulations to protect the drug and prolong its circulation half-life. ・ Compare the plasma concentration-time curves (PK profiles) of the new formulation vs. the free drug in rodent models. | | Tumor Microenvironment (TME) Barriers • High stromal density and poor blood vessel perfusion can prevent the drug from reaching all cancer cells. | ► Employ Combination Strategies: ・ Co-administer this compound with stroma-modifying agents (e.g., PEGylated hyaluronidase). ・ Use multiphoton microscopy in live tumor slices to visualize drug penetration depth and diffusion rates. |

Conceptual Breakthrough: The ADC Strategy

The most successful application of dolastatin's potent cytotoxicity has been not as a standalone drug, but as a "warhead" in Antibody-Drug Conjugates (ADCs). This strategy directly tackles the core issues of selectivity and toxicity. The following diagram illustrates this revolutionary approach.

G cluster_tumor Tumor Site ADC Antibody-Drug Conjugate (ADC) in bloodstream TargetAntigen Tumor Cell with Target Antigen ADC->TargetAntigen  Systemic Delivery Binding Antibody Binds to Specific Antigen TargetAntigen->Binding Internalization Complex is Internalized Binding->Internalization WarheadRelease Lysosomal Degradation Releases Dolastatin Warhead Internalization->WarheadRelease CellDeath Microtubule Disruption Triggers Apoptosis WarheadRelease->CellDeath WarheadRelease->CellDeath  Potent Cytotoxic Effect

The failure of this compound as a single agent paved the way for its successful repurposing as a payload in ADCs like Brentuximab vedotin, which delivers the toxin directly to cancer cells, widening the therapeutic window.

Recommended Research & Development Focus

Moving forward, your research should prioritize the following areas to overcome the historical limitations of this compound:

  • Next-Generation Warheads: Focus on synthesizing novel dolastatin analogs with improved safety profiles and reduced susceptibility to drug resistance mechanisms.
  • Novel Targeting Moieties: Investigate beyond traditional antibodies. Explore the use of peptides, small molecules, or other ligands that can target a wider range of tumors or improve penetration.
  • Biomarker Development: Identify predictive biomarkers to select patient populations most likely to respond to dolastatin-based therapies, increasing clinical trial success rates.

References

managing dolastatin 10 peripheral neuropathy toxicity

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: Dolastatin 10 and Peripheral Neuropathy

Q1: What is the likely clinical phenotype of this compound-induced peripheral neuropathy? Based on its mechanism of action as a microtubule-targeting agent, this compound would be expected to cause a sensory-predominant, length-dependent peripheral neuropathy. This is similar to the neuropathies caused by other antimicrotubule agents like vinca alkaloids and taxanes [1] [2]. The table below summarizes the expected characteristics and how they align with other established neurotoxic agents.

Feature Expected Phenotype for this compound Similarities to Other Agents
Primary Type Sensory neuropathy/neuronopathy Platin compounds, Taxanes, Vinca alkaloids [1] [2]
Common Symptoms Numbness, tingling (paresthesia), burning or shooting pain in hands/feet; sensory ataxia (gait imbalance) [1] [3] All major CIPN-causing classes [1] [2] [3]
Motor/Autonomic Less prominent; may occur at higher cumulative doses [2] Vinca alkaloids (prominent motor/autonomic) [1]
Dose Relationship Expected to be cumulative dose-dependent [1] Platin compounds, Taxanes, Vinca alkaloids [1]
Key Mechanism Impairment of axonal transport via microtubule disruption [1] Vinca alkaloids, Taxanes [1]

Q2: What in vivo models and readouts are used to assess and quantify neuropathy? Preclinical assessment relies on behavioral, functional, and histological endpoints in rodent models. A combination of these methods provides a robust picture of neurotoxicity. Key methodologies are summarized below.

Assessment Category Method/Readout What It Measures Experimental Protocol Notes
Behavioral (Sensory) Von Frey filament test Mechanical allodynia (pain from light touch) Record paw withdrawal threshold; apply filaments of varying forces to hind paws [4].
Hargreaves test (IITC Plantar Test) Thermal hyperalgesia Measure latency to withdraw hind paw from focused heat beam [4].
Cold plate test Cold allodynia Measure behaviors (e.g., paw lifting, licking) on a cooled surface [4].
Functional Nerve Conduction Studies (NCS) Sensory and motor nerve conduction velocity & amplitude In vivo or ex vivo measurement of compound action potentials in nerves (e.g., sciatic); reduced amplitude indicates axonopathy [2].
Histopathological Intraepidermal Nerve Fiber Density (IENFD) Degeneration of small sensory nerve fibers Skin biopsy from hind paw; immunostain for protein gene product (PGP9.5); quantify nerve fibers/mm [2].
Sciatic nerve histology Axonal degeneration/demyelination Process nerve for resin sections; analyze for axonal loss, myelin abnormalities via toluidine blue staining/electron microscopy [1].

Experimental Protocol: Assessing a Candidate Neuroprotective Agent

This protocol outlines the steps to evaluate a potential neuroprotective compound (Candidate X) against this compound-induced neuropathy in a rodent model.

1. Experimental Design & Groups:

  • Group 1: Vehicle control (e.g., saline).
  • Group 2: this compound only (at a dose known to induce mild-moderate neuropathy).
  • Group 3: Candidate X only (to assess its own toxicity).
  • Group 4: this compound + Candidate X (to assess neuroprotection).
    • Administration: Candidate X can be given prophylactically (before this compound) or concomitantly, depending on the hypothesis. Dosing should continue for the study duration.

2. In-life Dosing and Monitoring:

  • Animals: Use species/strain appropriate for cancer model (e.g., nude mice for xenografts). Ensure IACUC approval.
  • Dosing Route: Intravenous for this compound; oral/gavage or intraperitoneal for Candidate X, as suitable.
  • Schedule: Administer this compound in cycles (e.g., weekly) to mimic clinical dosing. Administer Candidate X daily.
  • Baseline Measurements: Record baseline weights and all behavioral data (Von Frey, Hargreaves) before starting treatment.

3. Endpoint Assessments:

  • Weekly: Monitor animal weight and perform behavioral tests.
  • Terminal (Study End):
    • Conduct final behavioral tests.
    • Perform in vivo Nerve Conduction Studies under anesthesia.
    • Euthanize animals and collect tissues: hind paw skin for IENFD, sciatic nerve for histology, and dorsal root ganglia (DRG) for molecular analysis.

4. Data Analysis:

  • Compare behavioral thresholds, nerve conduction velocities/amplitudes, and IENFD counts between Group 2 (this compound only) and Group 4 (this compound + Candidate X).
  • Statistical significance (p < 0.05) in Group 4 showing values closer to Group 1 than Group 2 indicates a protective effect of Candidate X.

CIPN Pathogenesis and Assessment Workflow

The diagram below illustrates the core experimental workflow for investigating mechanisms and interventions for this compound-induced neuropathy.

G CIPN Investigation Workflow cluster_mech Mechanistic Analyses cluster_func Functional & Behavioral Tests cluster_histo Histopathological Analyses Start Study Initiation Model In Vivo Model Setup (Rodent, 4 treatment groups) Start->Model MechAssess Mechanistic Assessment Model->MechAssess Tissue Collection FuncAssess Functional & Behavioral Assessment Model->FuncAssess Weekly Monitoring HistoAssess Histopathological Assessment Model->HistoAssess Terminal Collection DataAnalysis Data Analysis & Interpretation MechAssess->DataAnalysis OxidativeStress Oxidative Stress (Mitochondrial ROS) DNADamage DNA Damage (Platinum Adducts) IonChannel Ion Channel Dysfunction Transport Axonal Transport Disruption FuncAssess->DataAnalysis Behavior Behavioral Tests (Von Frey, Hargreaves) NerveCond Nerve Conduction Velocity (NCV) HistoAssess->DataAnalysis IENFD Nerve Fiber Density (IENFD) NerveHisto Nerve Histology (Axonal Degeneration)

Critical Troubleshooting Guide for Researchers

Problem Potential Root Cause Suggested Action
No neuropathy observed at expected doses. This compound cumulative dose below neurotoxic threshold; animal model strain is resistant. Increase cumulative dose or dosing frequency; consider a different animal strain; confirm drug bioavailability.
High mortality in treatment groups. This compound dose is too high, causing systemic toxicity (e.g., bone marrow suppression). Titrate down the dose of this compound to find the maximum tolerated dose (MTD) that induces neuropathy without severe lethality.
Neuroprotective agent shows no effect. Candidate X dose is too low; dosing schedule is inappropriate; mechanism of action does not match this compound's primary toxicity pathway. Re-evaluate Candidate X pharmacokinetics; consider prophylactic administration; investigate combination with agents targeting different pathways (e.g., antioxidants).
Inconsistent behavioral data. High variability between animals; experimenter bias; testing environment not controlled. Randomize animal treatment and testing order; blind the experimenter to treatment groups; control for room noise, light, and time of day for tests.

References

dolastatin 10 resistance P-glycoprotein multidrug resistance

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • FAQ 1: What is the evidence that Dolastatin 10 resistance is mediated by P-glycoprotein? Early studies demonstrated that murine and human leukemia cell lines expressing a multidrug resistance (MDR) phenotype showed cross-resistance to this compound. This resistance was reversed by verapamil, a known P-gp inhibitor. Crucially, experiments on CHO cells transfected with human mdr1 cDNA confirmed that P-gp expression alone was sufficient to confer this compound resistance through a verapamil-sensitive mechanism. Furthermore, this compound was shown to compete for the P-gp substrate binding site in photoaffinity labeling assays [1].

  • FAQ 2: Why is overcoming P-gp-mediated MDR so challenging in the clinic? Clinical trials with P-gp inhibitors have faced several hurdles:

    • Toxicity and Drug Interactions: Many inhibitors cause off-target side effects or undesirable interactions with chemotherapeutics [2] [3].
    • Lack of Specificity: Early-generation inhibitors often lacked specificity for P-gp and could interact with other transporters or biological targets [3].
    • Lack of Efficacy: Some inhibitors were themselves transport substrates, requiring high systemic concentrations for efficacy, which often led to dose-limiting toxicity [3].
    • Redundancy in Defense Mechanisms: Cancer cells may overexpress other ABC transporters (e.g., BCRP/ABCG2, MRPs/ABCCs) with overlapping substrate specificity, providing a backup efflux mechanism if P-gp is inhibited [2].
  • FAQ 3: How can I accurately quantify P-gp expression in heterogeneous cell populations, like patient samples? Traditional methods may miss critical heterogeneity. Recent research highlights the use of novel fluorescent tracers like LightSpot-FL-1, which allows for specific detection and quantification of P-gp in cells or spheroids via flow cytometry. This technology can identify distinct blast subpopulations with varying P-gp expression within the same sample, revealing substantial inter- and intra-individual heterogeneity that could impact treatment response [4].

  • FAQ 4: Are there new strategies for developing P-gp inhibitors? Yes, to overcome the limitations of early inhibitors, new strategies are being explored:

    • Targeting Nucleotide-Binding Domains (NBDs): Instead of competing with chemotherapeutics at the drug-binding domains, new inhibitors are designed to target the NBDs to block ATP hydrolysis, which powers the efflux pump. This approach can yield inhibitors that are not transport substrates themselves [3].
    • Computational Drug Design: In silico methods, including molecular docking, machine learning-based QSAR models, and molecular dynamics simulations, are being used to identify and optimize novel P-gp inhibitors with better efficacy and safety profiles [5] [6].

Troubleshooting Guides

Problem 1: Confirming P-gp Mediated Resistance in a New Cell Line

Background: Before investigating resistance reversal, confirm that reduced drug efficacy is due to P-gp activity.

Experimental Workflow to Confirm P-gp Role:

G Start Start: Suspected MDR Cell Line Step1 1. Measure Baseline IC50 of chemotherapeutic Start->Step1 Step2 2. Co-treat with P-gp inhibitor (e.g., Verapamil, Elacridar) Step1->Step2 Step3 3. Re-measure IC50 with inhibitor Step2->Step3 Step4 4. Compare IC50 values Step3->Step4 Decision Significant IC50 reduction with inhibitor? Step4->Decision Result1 P-gp involvement confirmed Decision->Result1 Yes Result2 Resistance likely mediated by other mechanisms Decision->Result2 No

Key Protocols:

  • Cell Viability Assay: Use MTT or resazurin assays. Seed cells in 96-well plates and expose them to a concentration gradient of the chemotherapeutic (e.g., paclitaxel, doxorubicin) with and without a P-gp inhibitor (e.g., 50-100 µM verapamil). Incubate for 48-72 hours before measuring viability [3] [7].
  • Intracellular Drug Accumulation Assay: Use flow cytometry. Treat cells with a fluorescent P-gp substrate (e.g., 0.5-1 µM daunorubicin, calcein-AM) with and without an inhibitor for 1-3 hours. Wash cells and measure intracellular fluorescence. Increased fluorescence with inhibitor indicates P-gp blockade [4] [3].

Troubleshooting Table:

Observation Potential Cause Solution
No change in IC50 with inhibitor Resistance is not P-gp mediated; consider other ABC transporters (e.g., BCRP, MRP) or non-transporter mechanisms. Use specific inhibitors for other transporters (e.g., Novobiocin for BCRP) in parallel experiments [3].
High cytotoxicity from inhibitor alone Off-target toxicity of the inhibitor. Titrate inhibitor concentration and use a cell viability assay to establish a non-toxic working dose [3].
Variable results in accumulation assay Instability of fluorescent dye or inefficient loading. Optimize dye concentration and incubation time. Include a positive control (known P-gp substrate) and use P-gp overexpressing and sensitive cell line pairs [4].
Problem 2: Reversing P-gp Mediated Resistance

Background: Once P-gp is confirmed, the goal is to restore chemosensitivity.

Mechanisms of P-gp Inhibition and Resistance Reversal:

G Pgp P-glycoprotein (P-gp) SubstrateBinding Competitive Inhibition (Binds Drug Binding Domain) Pgp->SubstrateBinding ATPaseInhibition ATPase Inhibition (Binds Nucleotide Binding Domain) Pgp->ATPaseInhibition ExpressionRegulation Regulation of Expression Pgp->ExpressionRegulation Verapamil e.g., Verapamil (1st Gen) SubstrateBinding->Verapamil Elacridar e.g., Elacridar (3rd Gen) SubstrateBinding->Elacridar NBDInhibitors e.g., Novel Compounds (Compounds 29, 34, 45) ATPaseInhibition->NBDInhibitors Flavonoids e.g., Theaflavin, Quercetin ExpressionRegulation->Flavonoids

Quantitative Data on Resistance Reversal: The table below summarizes data from key studies on the reversal of P-gp-mediated resistance.

| Cell Line | P-gp Status | Chemotherapeutic (IC50 without inhibitor) | Inhibitor Used | IC50 with Inhibitor (Fold Reduction) | Citation | | :--- | :--- | :--- | :--- | :--- | :--- | | A2780ADR (Ovarian) | Overexpressed | Paclitaxel | Compound 29 | >10-fold ↓ | [3] | | A2780ADR (Ovarian) | Overexpressed | Vinblastine | Compound 34 | >100-fold ↓ | [3] | | KBCHR8-5 (Lymphoma) | Overexpressed | Doxorubicin | Theaflavin | Significant ↓ (Order of efficacy: Theaflavin > Quercetin > Rutin) | [7] | | KG-1a (Leukemia) | High (27,666 FU*) | Daunorubicin | Verapamil | Increased intracellular accumulation by ~114% at 3h | [4] | | *FU: Fluorescence Units from LightSpot-FL-1 binding. |

Key Protocols for Reversal Experiments:

  • Chemosensitization Assay: Co-treat cells with a non-toxic dose of your chosen P-gp inhibitor and a concentration gradient of the chemotherapeutic drug. Cell viability is assessed after 48-72 hours. A successful reversal is indicated by a significant leftward shift in the dose-response curve and a lower IC50 value [3] [7].
  • Apoptosis Assay: To confirm that restored chemosensitivity leads to cell death, use assays like Annexin V/propidium iodide staining followed by flow cytometry. Co-treatment of chemotherapeutic and P-gp inhibitor should significantly increase the percentage of apoptotic cells compared to either agent alone [3].

Troubleshooting Table:

Observation Potential Cause Solution
Resistance is not fully reversed by a single inhibitor. Co-expression of other drug efflux transporters (e.g., BCRP, MRP). Use a combination of specific inhibitors or develop ABC transporter profiling for the cell line [3].
Inhibitor is toxic at concentrations required for full reversal. Off-target effects. Switch to a newer generation, more specific inhibitor, or use lower, non-toxic doses in combination with other therapies [2] [3].

References

optimizing dolastatin 10 therapeutic window efficacy toxicity

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • What is the primary mechanism of action of Dolastatin 10? this compound is a potent antimitotic agent that inhibits tubulin polymerization. It binds to the same domain on tubulin as the vinca alkaloids, disrupting microtubule assembly and leading to cell cycle arrest and apoptosis [1] [2].

  • What were the major clinical limitations of native this compound? Despite its high potency in vitro, this compound demonstrated significant systemic toxicity in clinical trials, with peripheral neuropathy being one of the most common adverse effects. This limited its efficacy and therapeutic window when administered as a standalone chemotherapeutic agent [1].

  • What is the most successful strategy to improve the therapeutic window of this compound? The most successful strategy has been to use this compound derivatives as the cytotoxic warhead in Antibody-Drug Conjugates (ADCs). This approach leverages the specificity of monoclonal antibodies to deliver the potent payload directly to tumor cells, thereby enhancing targeting and reducing systemic exposure and toxicity [1].

  • Which this compound derivatives are used in clinically successful ADCs? The derivatives Monomethyl Auristatin E (MMAE) and Monomethyl Auristatin F (MMAF) are widely used. MMAE is the cytotoxic component in the commercially available ADC Brentuximab vedotin (Adcetris), which is approved for the treatment of anaplastic large T-cell systemic malignant lymphoma and Hodgkin lymphoma [1].

Quantitative Data on Efficacy and Toxicity

The table below summarizes key quantitative data from in vitro and clinical studies, providing a basis for evaluating the potency and safety profiles.

Table 1: Summary of Efficacy and Toxicity Data for this compound and its Derivative TZT-1027

Compound Context Model / Population Key Efficacy / Toxicity Data Source / Notes
This compound In Vitro L1210 Leukemia Cells IC~50~ = 0.03 nM [1] Extreme potency
In Vitro NCI-H69 Small Cell Lung Cancer Cells IC~50~ = 0.059 nM [1] Extreme potency
In Vitro DU-145 Prostate Cancer Cells IC~50~ = 0.5 nM [1] Extreme potency
Clinical Phase II Trials Peripheral Neuropathy (Dose-Limiting Toxicity) [1] Led to clinical stagnation
TZT-1027 (Soblidotin) Clinical (Phase I) Patients with Solid Tumors Neutropenia, myalgia, and constipation were identified as DLTs [2] Different toxicity profile from parent compound
Clinical (Phase I) Patients with Solid Tumors Maximum Tolerated Dose (MTD) = 2.1 mg/m² (weekly for 3 weeks) [2]
Clinical (Phase I) Patients with Solid Tumors Recommended Phase II Dose = 1.8 mg/m² (weekly for 3 weeks) [2]

Experimental Protocols for Key Investigations

Protocol 1: Assessing Tubulin Polymerization Inhibition *In Vitro*

This protocol is fundamental for confirming the mechanism of action of this compound and its analogs.

  • Reagent Preparation: Prepare a solution of purified tubulin (e.g., from bovine brain) in a GTP-containing polymerization buffer.
  • Drug Treatment: Pre-incubate the tubulin solution with varying concentrations of this compound (or derivative) and a vehicle control. A known tubulin polymerization inhibitor (e.g., vincristine) should be used as a positive control.
  • Polymerization Induction: Transfer the mixtures to a pre-warmed cuvette and induce polymerization in a spectrophotometer maintained at 37°C.
  • Kinetic Measurement: Monitor the increase in turbidity (a proxy for polymer mass) by measuring the absorbance at 340 nm over 30-60 minutes.
  • Data Analysis: Calculate the rate and extent of polymerization for each sample. The concentration that inhibits 50% of polymerization (IC~50~) can be determined from dose-response curves.

Protocol 2: Phase I Dose-Escalation Study Design for a Dolastatin Derivative

This outlines the core design used to establish safety and dosing, as seen with TZT-1027 [2].

  • Patient Eligibility: Enroll patients with histologically confirmed, treatment-refractory solid tumors. Key criteria include: Age (e.g., 18-75 years), ECOG performance status ≤2, and adequate bone marrow, hepatic, and renal function.
  • Dosing Schedule: Administer the drug intravenously over 60 minutes. A common schedule is weekly administration for 3 weeks, followed by a 1-week rest, constituting one 4-week cycle [2].
  • Dose Escalation: Begin at a safe starting dose (e.g., 0.3 mg/m² for TZT-1027). Escalate the dose for subsequent patient cohorts based on observed toxicity.
  • Endpoint Assessment: The primary endpoint is the determination of the Maximum Tolerated Dose (MTD). MTD is defined as the dose at which a pre-specified proportion of patients (e.g., 2/3 to 2/6) experience a Dose-Limiting Toxicity (DLT) within the first cycle. Common DLTs for these compounds include grade 4 neutropenia or grade 3/4 non-hematological toxicities [2].
  • Pharmacokinetic Sampling: Collect blood samples at various time points after infusion to determine key PK parameters like AUC (Area Under the Curve) and C~max~ (Maximum Concentration), and to correlate exposure with toxicity.

Strategic Pathways for Optimizing the Therapeutic Window

The following diagram illustrates the primary research and development strategies derived from this compound, highlighting the path toward a improved therapeutic profile.

G Start This compound (High Potency, High Systemic Toxicity) Strategy Optimization Strategies Start->Strategy A Synthetic Derivatives Strategy->A  Structural  Modification B Antibody-Drug Conjugate (ADC) Strategy->B  ADC  Technology A1 TZT-1027 (Soblidotin) A->A1 A2 MMAE / MMAF A->A2 B1 e.g., Brentuximab Vedotin (Anti-CD30 antibody + MMAE) B->B1 A1_out Different toxicity profile (neutropenia, myalgia) Entered Phase I/II trials A1->A1_out A2_out Reduced peripheral neuropathy Designed for ADC linkage A2->A2_out End Goal: Wider Therapeutic Window A1_out->End A2_out->End B1_out Targeted delivery to tumor cells Improved therapeutic window FDA-approved for lymphomas B1->B1_out B1_out->End

Troubleshooting Common Experimental Challenges

  • Challenge: High Potency In Vitro But Lack of Efficacy In Vivo

    • Potential Cause: Poor pharmacokinetics or rapid clearance, or the bolus administration method leading to insufficient tumor exposure.
    • Solution: Investigate alternative dosing schedules, such as prolonged infusion rather than bolus injection, to maintain effective concentrations. Also, verify the development of drug resistance mechanisms in the model used [1].
  • Challenge: Unacceptable Neurotoxicity in Preclinical Models

    • Potential Cause: This is an on-target toxicity due to the mechanism of action (tubulin inhibition).
    • Solution: Focus on developing ADC formats. By conjugating derivatives like MMAE to tumor-targeting antibodies, the payload is largely shielded in circulation, reducing uptake in healthy neurons and mitigating neurotoxicity [1].
  • Challenge: Observing Myelosuppression (e.g., Neutropenia) as a Dose-Limiting Toxicity

    • Potential Cause: This is a common class effect for cytotoxic antimitotic agents, as seen with TZT-1027 [2].
    • Solution: Perform careful dose escalation studies to establish the MTD and the Recommended Phase II Dose (RP2D). Implement robust patient monitoring and supportive care, such as growth factor support, during clinical trials.

References

dolastatin 10 infusion site pain management prevention

Author: Smolecule Technical Support Team. Date: February 2026

Documented Infusion Site Reactions

The table below summarizes the key findings from clinical trials regarding the administration of Dolastatin 10 and its derivative, TZT-1027.

Compound Reported Infusion Site Reactions Study Details
This compound "Local irritation at the drug injection site was mild and not dose dependent." [1] Phase I trial (n=30), administered as an IV bolus every 21 days. [1]
TZT-1027 (Soblidotin) "Infusion-related arm pain" was a dose-limiting toxicity (DLT) in one schedule. [2] Phase I trial using a schedule of IV infusion on Days 1 & 8 of a 21-day cycle. [2]
TZT-1027 No specific mention of infusion site pain in the weekly for 3 weeks schedule; DLTs were neutropenia, myalgia, and constipation. [3] Phase I study with weekly administration for 3 weeks. [3]

Troubleshooting and FAQ

This section anticipates potential researcher questions based on the available data.

Q1: Is infusion site pain a common or expected adverse event with this compound? A: Based on the available phase I trial data, it is not a prominent or dose-limiting issue for this compound itself, with studies describing it as "mild" [1] [4]. However, close monitoring is essential as its derivative, TZT-1027, caused significant infusion-related arm pain that was serious enough to be a dose-limiting factor in one clinical trial schedule [2].

Q2: What are the documented dose-limiting toxicities I should prioritize in monitoring? A: The primary dose-limiting toxicities observed in clinical trials are systemic rather than local:

  • Hematological Toxicity: Neutropenia is the most consistently reported dose-limiting toxicity for both this compound and TZT-1027 [3] [1] [2].
  • Non-Hematological Toxicity: Other dose-limiting effects include fatigue, peripheral neuropathy, myalgia (muscle pain), and constipation [3] [2] [4].

Q3: Are there any recommended premedications or administration strategies to mitigate reactions? A: The search results do not provide specific premedication regimens for infusion site pain for this class of drugs. The administration strategy itself appears to influence toxicity profiles. For example, a 5-day continuous intravenous infusion of the analogue cemadotin completely avoided the cardiotoxic effects seen with bolus injections [5]. This suggests that slower infusion rates could be a variable to investigate for mitigating certain adverse events.

Proposed Experimental Protocol for Assessing Infusion Site Reactions

Since direct evidence is scarce, the following workflow outlines a systematic approach to monitor and manage infusion site reactions in a preclinical or clinical setting. You can use this as a basis for developing standard operating procedures (SOPs).

Start Start: Drug Administration M1 Monitor Vital Signs and Patient Symptoms Start->M1 C1 Reaction Observed? M1->C1 A1 Grade the Reaction (Mild, Moderate, Severe) C1->A1 Yes A3 Continue Monitoring According to Schedule C1->A3 No C2 Is it Severe or Dose-Limiting? A1->C2 A2 Follow Severe Reaction Protocol: - Stop Infusion - Notify PI/MD - Implement Supportive Care C2->A2 Yes C2->A3 No A4 Document All Findings (Dose, Timing, Severity, Action Taken) A2->A4 A3->A4 End Update Protocol/SOP A4->End

Supporting Details for the Workflow:

  • Monitoring (Box M1): Continuous monitoring of the infusion site for signs of erythema (redness), swelling, pain, or vein discoloration. Patient-reported symptoms should be recorded using a standardized scale (e.g., 0-10).
  • Grading (Box A1): Use a standardized toxicity grading system like the National Cancer Institute's Common Terminology Criteria for Adverse Events (NCI CTCAE) to classify the reaction's severity objectively [5].
  • Documentation (Box A4): Meticulous documentation is critical for identifying patterns. Record:
    • Drug name, dose, and concentration.
    • Infusion rate and site location.
    • Time of onset post-infusion start.
    • Exact nature and severity of the reaction.
    • All interventions and their outcomes.

Key Takeaways for Researchers

  • Limited Direct Evidence: Specific data on preventing or managing this compound infusion site pain is sparse. The derivative TZT-1027 presents a more significant risk profile for this specific issue [2].
  • Focus on Systemic DLTs: The primary clinical challenge with this drug class is managing systemic toxicities, particularly severe neutropenia [3] [1].
  • Proactive Monitoring is Key: Given the potential for infusion-related pain, implementing a rigorous monitoring and documentation protocol, as outlined above, is essential for early detection and management.

References

Technical Support Guide: Strategies to Reduce Dolastatin 10 Systemic Toxicity

Author: Smolecule Technical Support Team. Date: February 2026

Dolastatin 10 Toxicity Overview

This compound is a remarkably potent marine-derived pentapeptide that exhibits picomolar to nanomolar cytotoxicity against various cancer cell lines, including L1210 leukemia cells (IC₅₀ = 0.03 nM), small cell lung cancer NCI-H69 cells (IC₅₀ = 0.059 nM), and human prostate cancer DU-145 cells (IC₅₀ = 0.5 nM). [1] Despite this exceptional potency, its clinical development as a standalone chemotherapeutic agent was halted due to dose-limiting systemic toxicities observed in phase II trials. [1] [2] The compound's mechanism of action involves inhibition of tubulin polymerization, tubulin-dependent GTP hydrolysis, and noncompetitive inhibition of vincristine binding to tubulin. [2]

The table below summarizes the principal dose-limiting toxicities associated with this compound and its analogs:

Table 1: Dose-Limiting Toxicities of this compound and Analogs

Toxicity Type Specific Manifestations Observed In Severity Grade
Hematological Neutropenia, leukopenia TZT-1027 phase I trials [3] Grade 4
Neurological Peripheral neuropathy This compound clinical trials [1] Dose-limiting
Gastrointestinal Constipation, nausea, anorexia TZT-1027 (2.1 mg/m² dose) [3] Grade 3-4
Musculoskeletal Myalgia TZT-1027 phase I [3] Grade 3

The primary challenge researchers face is maintaining the exceptional antitumor efficacy of this compound while minimizing its off-target effects on healthy tissues. The following sections detail evidence-based strategies to overcome this limitation.

Strategy 1: Antibody-Drug Conjugates (ADCs)

Concept and Rationale

Antibody-Drug Conjugates (ADCs) represent a targeted therapeutic approach that combines the specificity of monoclonal antibodies with the potency of cytotoxic payloads. This strategy creates a "magic bullet" that selectively delivers this compound derivatives to malignant cells while sparing healthy tissues. [4] The ADC structure comprises three key components:

  • A tumor-targeting monoclonal antibody specific to antigens highly expressed on cancer cells
  • A stable chemical linker that remains intact in circulation but releases payload intracellularly
  • A potent cytotoxic payload derived from this compound (e.g., MMAE, MMAF) [4] [5]

The mechanism of action of this compound-based ADCs involves: (1) antigen-antibody binding on cancer cell surface, (2) internalization via receptor-mediated endocytosis, (3) lysosomal trafficking and linker cleavage, and (4) intracellular payload release leading to microtubule disruption and apoptosis. [4]

Diagram: ADC Mechanism of Action for Targeted this compound Delivery

ADC_Mechanism ADC This compound ADC (Antibody-Drug Conjugate) Antigen Tumor-Associated Antigen ADC->Antigen Binding Internalization Receptor-Mediated Endocytosis Antigen->Internalization Lysosome Lysosomal Trafficking & Linker Cleavage Internalization->Lysosome Release Payload Release (MMAE/MMAF) Lysosome->Release Apoptosis Microtubule Disruption & Apoptosis Release->Apoptosis

Successful Clinical Implementations

The ADC approach has successfully translated this compound's potency into clinically approved therapeutics:

Table 2: FDA-Approved ADCs Utilizing this compound Derivatives

ADC Drug Target Antigen Dolastatin Derivative Approved Indications Cytotoxic Potency (IC₅₀)
Brentuximab vedotin (Adcetris) CD30 MMAE Anaplastic large T-cell systemic malignant lymphoma, Hodgkin lymphoma [1] ~0.07 nM [4]
Polatuzumab vedotin CD79b MMAE Diffuse large B-cell lymphoma [4] ~0.07 nM [4]
Enfortumab vedotin Nectin-4 MMAE Urothelial cancer [5] Sub-nanomolar range [5]
Tisotumab vedotin Tissue factor MMAE Cervical cancer [5] Sub-nanomolar range [5]

The drug-to-antibody ratio (DAR) is a critical quality attribute for ADC development, typically optimized between 3-4 for balanced efficacy and pharmacokinetics. [4] The linker chemistry significantly influences ADC stability and payload release - cleavable linkers (e.g., dipeptide-based) exploit intracellular conditions (low pH, proteases) for selective payload release, while non-cleavable linkers rely on complete antibody degradation in lysosomes. [4]

Strategy 2: Structural Modification

Rational Design Approaches

Structural modification of the native this compound molecule enables retention of antitumor efficacy while improving its therapeutic index. The extensive structure-activity relationship (SAR) studies have identified key modification sites:

  • C-terminal modifications: Replacement of the C-terminal dolaphenine (Doe) group with phenylalanine (in MMAF) or norephedrine (in MMAE) [2]
  • N-terminal modifications: Introduction of N-terminal 2-aminoisobutyric acid (Aib) in acestatin D [2]
  • Methylene hydroxylation: Development of dolastatinol with C-terminal methylene hydroxyl functionality [2]

The simplified analog TZT-1027 (soblidotin) entered phase I clinical trials and demonstrated a maximum tolerated dose (MTD) of 2.1 mg/m² when administered weekly for 3 weeks, with the recommended phase II dose established at 1.8 mg/m². [3] At this recommended dose, toxicity was acceptable with no dose-limiting toxicities observed, indicating an improved therapeutic window compared to the parent compound. [3]

Synthetic Strategies

Efficient synthesis of this compound analogs is crucial for SAR studies and optimization. Solid-phase peptide synthesis (SPPS) using Fmoc chemistry on 2-chlorotrityl chloride resin has been successfully employed for producing novel derivatives like dolastatinol. [2] Key synthetic considerations include:

  • Preparation of unusual amino acid building blocks (dolaproine/Dap, dolaisoleucine/Dil) with correct stereochemistry
  • Implementation of pH-triggering self-immolative linkers for efficient release of active compounds
  • Use of HATU as coupling reagent with DIEA as base in DMF for efficient peptide assembly [2]

The synthetic route for dolastatinol achieved a yield of 46% through optimized coupling and cleavage conditions, demonstrating the feasibility of producing modified analogs for further evaluation. [2]

Experimental Protocols

ADC Efficacy Assessment Protocol

Objective: To evaluate the efficacy and specificity of this compound-based ADCs in vitro.

Materials:

  • This compound ADC and unconjugated this compound (positive control)
  • Target antigen-positive and antigen-negative cell lines
  • Cell culture reagents and equipment
  • MTT assay kit or similar viability assessment method
  • Flow cytometer for internalization studies

Methodology:

  • Cell seeding: Plate antigen-positive and antigen-negative cells in 96-well plates (5,000 cells/well) and incubate for 24 hours.
  • Treatment: Apply serial dilutions of ADC and controls to cells (n=6 per concentration).
  • Incubation: Maintain cells for 72-96 hours at 37°C, 5% CO₂.
  • Viability assessment: Add MTT reagent and incubate for 4 hours, then measure absorbance at 570 nm.
  • Internalization analysis: Using flow cytometry, quantify ADC internalization over time.
  • Data analysis: Calculate IC₅₀ values and selectivity indices (ratio of IC₅₀ in antigen-negative to antigen-positive cells).

Troubleshooting tip: If ADC shows poor selectivity, verify antigen expression levels and consider optimizing the linker chemistry for more stable circulation. [4] [1]

Tubulin Polymerization Inhibition Assay

Objective: To confirm retained mechanism of action for structurally modified this compound analogs.

Materials:

  • Purified tubulin proteins
  • Modified this compound analogs and native this compound (control)
  • GTP in polymerization buffer
  • Fluorescent tubulin-binding dye (e.g., Bis-ANS)
  • Spectrofluorometer
  • Temperature-controlled cuvette holder

Methodology:

  • Sample preparation: Mix tubulin (2 mg/mL) with test compounds in polymerization buffer.
  • Baseline measurement: Record fluorescence at 37°C for 2 minutes.
  • Polymerization initiation: Add GTP to 1 mM final concentration.
  • Kinetic monitoring: Measure fluorescence every 30 seconds for 30 minutes.
  • Data analysis: Calculate polymerization rates and percentage inhibition compared to control.

Technical note: this compound inhibits tubulin polymerization by binding to the vinca alkaloid site on β-tubulin, preventing microtubule assembly. [6] [2] Modified analogs should demonstrate comparable or improved tubulin binding affinity.

Strategy 3: Administration Protocol Optimization

Dosing Schedule Modification

Modifying the administration schedule can significantly impact the therapeutic index of this compound analogs. Research on TZT-1027 demonstrated that:

  • Weekly administration for 3 weeks followed by a 1-week rest allowed acceptable toxicity management
  • The maximum tolerated dose was established at 2.1 mg/m² for this schedule
  • Dose-limiting toxicities (neutropenia, myalgia, constipation) emerged primarily at the highest dose level
  • The recommended phase II dose of 1.8 mg/m² provided the optimal balance of efficacy and safety [3]
Infusion Method Optimization

Studies comparing administration methods revealed that infusion administration may be superior to bolus injection for this compound analogs. [1] The prolonged infusion approach:

  • Allows more consistent drug exposure
  • Reduces peak plasma concentrations that drive toxicity
  • Maintains efficacy due to this compound's slow efflux from cells and prolonged intracellular retention [1]

Frequently Asked Questions (FAQ)

Q1: What are the primary advantages of ADC technology for this compound delivery?

A1: ADC technology enables targeted delivery to tumor cells, minimizing exposure to healthy tissues. It leverages the exceptional potency of this compound derivatives (MMAE/MMAF) while improving therapeutic index through antigen specificity. Approved ADCs have demonstrated clinical efficacy with manageable safety profiles in various malignancies. [4] [5] [1]

Q2: How do structural modifications reduce this compound toxicity without compromising efficacy?

A2: Strategic modifications at the C-terminus (e.g., MMAF, dolastatinol) and N-terminus can optimize drug-like properties while maintaining tubulin inhibition. These alterations may improve water solubility, modulate membrane permeability, and enhance selectivity for cancer cells. Synthetic analogs like TZT-1027 have demonstrated clinical activity with manageable toxicity profiles. [3] [2]

Q3: What key parameters should I optimize when developing a this compound-based ADC?

A3: Critical parameters include: (1) Target antigen selection - highly expressed on tumor vs. minimal normal tissue expression; (2) Linker design - balanced stability in circulation and efficient intracellular release; (3) Drug-to-antibody ratio (DAR) - typically 3-4 for optimal efficacy/pharmacokinetics; (4) Payload potency - this compound derivatives maintain picomolar cytotoxicity. [4] [5]

Q4: Are there any validated in vitro models for predicting this compound analog toxicity?

A4: Yes, the NCI-60 human tumor cell line screen provides comprehensive cytotoxicity profiles that can help predict compound selectivity. Additionally, primary human bone marrow colony-forming unit assays can model hematological toxicity, while human neuron-like cell lines (e.g., SH-SY5Y) can assess neurotoxicity potential. [6] [1]

Q5: What is the "bystander effect" in this compound-based ADCs and why is it important?

A5: The bystander effect occurs when membrane-permeable payloads (like MMAE) released from antigen-positive cells diffuse into and kill adjacent antigen-negative tumor cells. This is particularly valuable for treating heterogeneous tumors where not all cells express the target antigen. However, this effect requires careful management as it may also increase toxicity to normal tissues. [4]

Conclusion

The systemic toxicity of this compound, while limiting its development as a conventional chemotherapeutic, has been successfully addressed through three strategic approaches: (1) ADC technology for targeted delivery, (2) rational structural modification to optimize therapeutic index, and (3) administration protocol optimization. The clinical success of multiple FDA-approved ADCs containing this compound derivatives validates these strategies and highlights the continued potential of this remarkably potent natural product in oncology. Researchers are encouraged to systematically evaluate these approaches using the provided experimental protocols to advance new this compound-based therapeutics.

References

dolastatin 10 combination therapy synergistic agents

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Clinical Derivatives

Understanding the fundamental mechanism of Dolastatin 10 is crucial for rational combination therapy design.

Aspect Details
Origin Originally isolated from the marine mollusk Dolabella auricularia; later found to be produced by marine cyanobacteria [1] [2] [3].
Primary Mechanism Potent inhibitor of tubulin polymerization, leading to microtubule destabilization and apoptosis [1] [2].
Key Derivatives (ADCs) Monomethyl auristatin E (MMAE) and Monomethyl auristatin F (MMAF) [1].
Relevant Approved ADC Brentuximab vedotin (Adcetris): An ADC combining an anti-CD30 antibody with MMAE, approved for systemic anaplastic large T-cell lymphoma and Hodgkin lymphoma [1].

The following diagram illustrates the primary mechanism of this compound and the ADC strategy for targeted delivery.

G cluster_1 Mechanism of this compound cluster_2 Antibody-Drug Conjugate (ADC) Strategy Dolastatin Dolastatin 10 10 , fillcolor= , fillcolor= Tubulin Binds β-tubulin Polymerization Inhibits Tubulin Polymerization Tubulin->Polymerization Microtubules Microtubule Destabilization Polymerization->Microtubules Apoptosis Cell Cycle Arrest & Apoptosis Microtubules->Apoptosis D10 D10 D10->Tubulin Monoclonal Monoclonal Antibody Antibody Linker Cleavable Linker Antibody->Linker Receptor Binds Tumor-Specific Surface Antigen Antibody->Receptor Targeting Payload Cytotoxic Payload (e.g., MMAE) Linker->Payload Internalization ADC Internalization Receptor->Internalization Release Payload Release Internalization->Release CellDeath Targeted Cell Death Release->CellDeath

Research Frameworks for Identifying Synergy

While large-scale screening data for this compound combinations is not available in the search results, the following computational and experimental frameworks are highly relevant for systemic discovery of synergistic partners.

Framework/Method Description Application Note
NIMS (Network target-based Identification of Multicomponent Synergy) [4] A computational method that uses disease-specific biological networks to prioritize synergistic drug combinations based on the topology of drug target interactions and phenotypic similarity. Useful for generating hypotheses for combination therapy by analyzing network relationships between potential drug targets.
High-Throughput Phenotypic Screening [5] An empirical method that tests numerous drug combinations in cellular models to identify synergistic responses that exceed expected effects (e.g., Loewe additivity or Bliss independence). Ideal for experimentally screening a library of compounds alongside this compound to find unexpected synergies.

The workflow for screening and validating synergistic combinations generally follows the path below.

G Start Define Research Goal Step1 Hypothesis Generation (Computational Methods e.g., NIMS) Start->Step1 Step2 Experimental Screening (High-Throughput Combination Assays) Step1->Step2 Step3 Synergy Analysis (Loewe, Bliss, or HSA Models) Step2->Step3 Step4 Mechanistic Validation (e.g., Apoptosis, Cell Cycle, Pathway Analysis) Step3->Step4 End In Vivo Efficacy & Toxicity Studies Step4->End

Experimental Protocols for Combination Studies

Here are detailed methodologies for key experiments cited in the context of this compound research.

1. Protocol for In Vitro Apoptosis Assessment (as in [6]) This method is foundational for evaluating the cellular response to this compound.

  • Cell Lines: Use relevant human cancer cell lines (e.g., non-Hodgkin's lymphoma, prostate cancer DU-145, small cell lung cancer NCI-H69).
  • Treatment: Expose cells to this compound at nanomolar concentrations (e.g., ~1 ng/mL, or IC50 values which can be as low as 0.03 nM for L1210 cells) for 24 hours [1] [6].
  • Analysis:
    • Cell Viability: Assess using MTT or similar assays.
    • Apoptosis Markers: Analyze by Western blotting for key proteins. A typical finding is the downregulation of the anti-apoptotic protein Bcl-2, while c-myc expression may remain unchanged [6].
    • Cell Cycle Analysis: Use flow cytometry to confirm G2/M phase arrest [2].

2. General Workflow for Synergy Screening (adapted from [5] [7]) This protocol can be adapted to screen for synergistic agents to combine with this compound.

  • Cell Culture: Select appropriate cancer cell lines (e.g., PC-3, LNCaP, DU-145 for prostate cancer).
  • Combination Setup:
    • Prepare a matrix of serial dilutions of this compound and the candidate combination agent.
    • Include single-agent controls and vehicle controls.
  • Dosing and Incubation: Treat cells with the single agents and combinations for 48-72 hours.
  • Viability Readout: Perform a cell viability assay (e.g., MTS, ATP-lite).
  • Data Analysis:
    • Calculate the Combination Index (CI) using software like CompuSyn, where CI < 1 indicates synergy, CI = 1 additivity, and CI > 1 antagonism [5] [4].
    • Alternatively, use the Bliss independence or Loewe additivity models to quantify synergy scores [5].

Frequently Asked Questions (FAQs)

Q1: Why did this compound itself fail in clinical trials, and how were these limitations overcome? this compound as a monotherapy showed significant toxicity, including peripheral neuropathy, in phase II clinical trials, which halted its direct development [1]. The breakthrough came with Antibody-Drug Conjugate (ADC) technology. By conjugating its derivatives (MMAE/MMAF) to tumor-targeting antibodies, researchers improved tumor-specific delivery, which enhanced the therapeutic window by reducing systemic toxicity [1] [3].

Q2: What is the current most successful application of this compound in therapy? The most successful applications are the ADCs derived from this compound. The premier example is Brentuximab vedotin (Adcetris), which is an FDA-approved therapy for specific lymphomas. In total, this compound has served as the foundation for six FDA-approved cancer drugs, with over 100 related clinical trials ongoing [1] [3].

Q3: Are there any known natural products that show synergistic potential with other anticancer agents? Yes, research in other areas provides a precedent for this approach. For instance, a scoping review on prostate cancer highlighted that natural products like alpha-tomatine (from tomatoes) and platycodin D (from Platycodonis radix) have shown synergistic effects when combined with conventional chemotherapeutics such as paclitaxel and docetaxel, respectively [7]. This supports the feasibility of screening natural product libraries alongside this compound.

Guidance for Further Research

The search results indicate that specific, published studies on synergistic small-molecule combinations with this compound are not prevalent. To advance your research, I suggest:

  • Explore ADC Combinations: The most validated path is to investigate this compound derivatives (MMAE/MMAF) in ADC combination regimens with other targeted therapies or immunotherapies.
  • Leverage Frameworks: Utilize the NIMS computational framework [4] or high-throughput phenotypic screening platforms [5] to systematically identify novel synergistic partners from large compound libraries.
  • Investigate Resistance Pathways: Focus on targets and pathways that are synthetically lethal with tubulin inhibition or that can overcome resistance mechanisms, such as anti-apoptotic proteins.

References

Dolastatin 10 Plasma Clearance & Protein Binding Profile

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes key pharmacokinetic parameters from preclinical and clinical studies that characterize the rapid clearance of dolastatin 10.

Parameter Preclinical (Mouse) Data Human Clinical Data Notes and Implications
Terminal Half-life 5.6 hours [1] [2] 12.7 - 18.9 hours [1] Human half-life is longer, but initial distribution is very rapid.
Initial Plasma Decline Decline to <13 nM within 15 minutes post-IV [1] Rapid distribution phase (half-life of 4-6 minutes) [1] Explains low efficacy against distant-site tumors in early models [1].
Plasma Clearance 3.6 L/h/kg (~10.8 L/h/m²) [1] [2] 4.2 - 4.5 L/h/m² [1] High clearance rate, indicating rapid metabolism and/or elimination.
Protein Binding >81% (across mouse, dog, human) [1] [2] >81% [1] High binding reduces the fraction of free, active drug available to tumors.
Metabolic Stability Rapid conversion to polar metabolites (e.g., dihydroxy derivatives) in liver homogenate [2] Information limited Rapid metabolism is a major driver of fast clearance [1].

Experimental Approaches to Address Clearance

For researchers designing experiments, here are methodologies focused on understanding and mitigating the clearance issue.

Characterizing Metabolic Pathways
  • In Vitro Incubation with Liver Fractions: Incubate this compound with liver S9 fractions or microsomes from relevant species (e.g., mouse, human) to identify metabolites [2].
  • Analytical Techniques: Use LC-MS/MS to characterize metabolic products. One key metabolite was identified as a dihydroxy derivative of this compound [2].
Leveraging Antibody-Drug Conjugate (ADC) Technology

Converting this compound into a payload for an ADC is the most successful clinical strategy to bypass its pharmacokinetic limitations. The workflow and mechanism are illustrated below:

adc_workflow Tumor Cell Tumor Cell Internalization & Trafficking to Lysosome Internalization & Trafficking to Lysosome Tumor Cell->Internalization & Trafficking to Lysosome Normal Cell Normal Cell Unaffected Unaffected Normal Cell->Unaffected  No internalization ADC Injection ADC Injection Circulation\n(Low systemic toxicity) Circulation (Low systemic toxicity) ADC Injection->Circulation\n(Low systemic toxicity) Payload Release Payload Release Cell Death Cell Death Payload Release->Cell Death  Microtubule Disruption & Apoptosis This compound Derivative\n(e.g., MMAE, MMAF) This compound Derivative (e.g., MMAE, MMAF) Linker Linker This compound Derivative\n(e.g., MMAE, MMAF)->Linker  Conjugation Monoclonal Antibody Monoclonal Antibody Linker->Monoclonal Antibody  Conjugation Monoclonal Antibody->ADC Injection  Forms Circulation\n(Low systemic toxicity)->Tumor Cell  Binds target antigen Circulation\n(Low systemic toxicity)->Normal Cell  No binding Linker Cleavage\n(e.g., by proteases, low pH) Linker Cleavage (e.g., by proteases, low pH) Internalization & Trafficking to Lysosome->Linker Cleavage\n(e.g., by proteases, low pH)  Lysosomal Conditions Linker Cleavage\n(e.g., by proteases, low pH)->Payload Release

ADC Mechanism to Overcome Clearance

  • Conjugation Strategy: Chemically link this compound derivatives (e.g., MMAE, MMAF) to a monoclonal antibody via a cleavable linker (e.g., dipeptide-based) [3] [4].
  • Experimental Workflow: The ADC circulates stably, binds tumor-associated antigens, internalizes, and releases the potent payload inside the cell, minimizing systemic exposure and overcoming rapid clearance of the free drug [3] [4] [5].

Key Takeaways for Researchers

  • The Core Problem: this compound's rapid clearance is driven by fast metabolism and high protein binding, limiting tumor delivery [1] [2].
  • The Proven Solution: ADC technology is the most viable path forward, as demonstrated by the clinical success of drugs like Brentuximab vedotin (Adcetris) which uses the this compound derivative MMAE [3] [5].
  • Experimental Focus: For new projects, prioritize designing and testing ADCs. For studying the native compound, focus on advanced bioanalytical methods (LC-MS/MS) to track parent drug and metabolites precisely.

References

dolastatin 10 versus vinblastine tubulin binding potency

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Analysis of Tubulin Binding and Effects

The table below summarizes key experimental data comparing the tubulin-binding properties and biological effects of dolastatin 10 and vinblastine.

Parameter This compound Vinblastine
Binding Affinity (Kᵢ) 1.4 µM (noncompetitive inhibitor of vincristine binding) [1] 6.6 µM (competitive inhibitor of vincristine binding) [1]
IC₅₀ for Tubulin Polymerization ~2.2 µM [2] ~2.7 µM [2]
Binding Site on Tubulin Distinct site on β-tubulin, close to the exchangeable GTP site and the Vinca domain [1] "Vinca domain" on β-tubulin, specifically involving residues 175-213 [3] [4]
Effect on Vinca Alkaloid Binding Noncompetitive inhibition [1] [2] Competitive inhibition [1]
Effect on GTP Binding/Hydrolysis Strongly inhibits both GTP binding and GTP hydrolysis [1] [2] Inhibits GTP hydrolysis, but no significant effect on GTP binding at concentrations up to 100 µM [2]
Cytotoxicity (IC₅₀ in cell lines) Sub-nanomolar range (e.g., 0.03 nM in L1210 leukemia cells) [5] Not fully specified in provided results, but less potent than this compound [5]

Detailed Experimental Methodologies

The key findings in the table above are derived from established biochemical and biophysical experiments. Here is a detailed look at the core methodologies:

Radioligand Binding Assays

This standard technique is used to determine binding affinity (Kᵢ), mechanism (competitive/noncompetitive), and site.

  • Protocol Summary: Tubulin is incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]vincristine or [³H]vinblastine). Increasing concentrations of the unlabeled test compound (this compound or vinblastine) are added to the reaction. The mixture is incubated to equilibrium, often at 37°C, and then rapidly filtered through a glass fiber filter. The amount of radiolabeled ligand bound to tubulin is quantified by measuring the radioactivity on the filter using a scintillation counter. Data are analyzed using methods like Scatchard plots to determine inhibition constants (Kᵢ) [1] [6] [2].
  • Key Reagents: Purified tubulin, radiolabeled vinca alkaloid (e.g., [³H]vincristine), unlabeled this compound or vinblastine, suitable filtration buffer.
Tubulin Polymerization Assays

This assay measures the direct functional effect of the compounds on microtubule assembly.

  • Protocol Summary: Purified tubulin in a polymerization buffer (containing GTP) is incubated in a spectrophotometer cuvette. The test drug is added to the tubulin solution prior to initiation. Polymerization is induced by raising the temperature to 37°C. The increase in turbidity, measured as absorbance at 350 nm, is monitored over time. The IC₅₀ value (concentration that inhibits 50% of polymerization) is determined from the rate or extent of polymerization across different drug concentrations [2].
  • Key Reagents: Purified tubulin, GTP, polymerization buffer (e.g., with monosodium glutamate), spectrophotometer.

Mechanisms of Action and Binding Sites

The experimental data reveals distinct mechanisms for these two inhibitors. The following diagram illustrates their binding interactions and functional consequences on tubulin.

G Tubulin Tubulin VLB_Site Vinblastine Binding Site (β-tubulin, residues 175-213) Tubulin->VLB_Site D10_Site This compound Binding Site (β-tubulin, distinct site) Tubulin->D10_Site GTP_Site Exchangeable GTP Site Tubulin->GTP_Site Polymerization Microtubule Polymerization VLB_Site->Polymerization  Inhibits D10_Site->GTP_Site  Inhibits GTP Binding D10_Site->Polymerization  Inhibits GTP_Site->Polymerization Required For

As the diagram shows, while both drugs ultimately inhibit microtubule polymerization, their molecular interactions differ:

  • Vinblastine binds competitively at the Vinca site on β-tubulin, physically preventing vinca alkaloid binding and primarily disrupting tubulin assembly dynamics [3] [4].
  • This compound binds more potently at a separate, allosteric site. This noncompetitive binding not only inhibits polymerization but also strongly disrupts the function of the nearby exchangeable GTP site, a key regulator of tubulin dynamics [1] [2].

Research and Development Implications

The distinct biochemical profiles of these compounds have led to different development paths:

  • Vinblastine continues to be used as a standalone chemotherapeutic agent, though its toxicity profile and susceptibility to drug efflux are known challenges [7].
  • This compound, despite its exceptional in vitro potency, exhibited dose-limiting toxicity and limited efficacy in clinical trials as a single agent [5] [8]. However, its profound cytotoxicity has been successfully harnessed in Antibody-Drug Conjugates (ADCs). Derivatives like Monomethyl Auristatin E (MMAE) and Monomethyl Auristatin F (MMAF) are key payloads in approved and investigational ADCs (e.g., Brentuximab vedotin) [9] [5]. This strategy improves tumor-specific delivery and mitigates systemic toxicity.

References

validating dolastatin 10 mechanism tubulin polymerization assay

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Tubulin Polymerization Assay

The tubulin polymerization assay is a foundational method to determine if a compound stabilizes or destabilizes microtubules. It works by measuring the increase in light scattering (absorbance) as tubulin polymerizes into microtubules in real-time [1].

The graph below illustrates the typical workflow and expected results for different classes of drugs.

G start Start Assay: Tubulin + GTP + Drug (4°C) incubate Incubate at 37°C Induces Polymerization start->incubate measure Measure Kinetic Absorbance at 340 nm incubate->measure analyze Analyze Polymerization Curve and Parameters measure->analyze curve Polymerization Curve nucle Nucleation (Slow initial increase) elong Elongation (Steep increase) plat Plateau (Maximum polymer formed) stabilizer Stabilizer (e.g., Paclitaxel) Faster nucleation & elongation Higher final polymer mass destabilizer Destabilizer (e.g., Vinblastine) Slower or no polymerization Lower final polymer mass control Control (GTP only) Normal polymerization curve

Experimental Protocol and Expected Results

Here is a standard protocol adapted from a commercial assay kit and research literature, which you can use as a template for testing dolastatin 10 [2] [1].

Detailed Experimental Protocol

Step Parameter Details
1. Sample Prep Tubulin Source >99% pure porcine tubulin (commercially available) [1].
Reaction Buffer 30 mM PIPES, 1 mM EGTA, 1 mM MgSO(_4), 0.5 mM GTP, pH 6.9 [2].
Drug Preparation Prepare test compound (e.g., this compound) in DMSO. Include controls: vehicle (DMSO), stabilizer (e.g., paclitaxel), destabilizer (e.g., vinblastine) [1].
2. Assay Run Reaction Volume 100 µL per assay, containing 300 µg of tubulin [1].
Plate Use a half-area 96-well plate.
Measurement Kinetic reading of optical density (OD) at 340 nm in a temperature-controlled spectrophotometer.
Temperature The assay begins at 4°C, then is rapidly shifted to 37°C to initiate polymerization. Data is collected for 30-60 min [2] [1].
3. Data Analysis Key Parameters Measure the lag phase (nucleation), slope (elongation rate), and maximum OD (final polymer mass).
Quantification Calculate EC(_{50}) (for stabilizers) or IC(_{50}) (for destabilizers) using non-linear curve fitting software [2] [1].

Expected Results for Different Drug Classes You can use the following reference data to contextualize your findings for this compound.

Drug Class Representative Drug Mechanism Expected Outcome in Assay Reference Activity
Stabilizers Paclitaxel Binds β-tubulin, promotes assembly [3]. Increased polymerization rate and final polymer mass. EC(_{50}): ~0.20 - 1.1 µM [2] [1]
Destabilizers Vinblastine Binds tubulin, inhibits polymerization [3]. Decreased polymerization rate and final polymer mass. IC(_{50}): ~0.88 µM [1]

Research Context and Next Steps

Since specific data for this compound was not available in this search, here is some context to guide your next steps:

  • This compound's Known Mechanism: this compound is a well-known microtubule-destabilizing agent [3]. Therefore, in a tubulin polymerization assay, you should expect results similar to vinblastine: a dose-dependent inhibition of polymerization.
  • Comparing Drug Interactions: The exact binding site of this compound on tubulin differs from taxanes (stabilizers) and vinca alkaloids (destabilizers), which can be confirmed through competitive binding studies [3].
  • Overcoming Resistance: Research on next-generation taxanes shows that modifying drug structures can help overcome resistance, a principle that also applies to developing dolastatin analogs [4].

To find the specific data you need, I suggest these approaches:

  • Search specialized databases like PubMed or Scopus using keywords "this compound tubulin polymerization assay IC50".
  • Consult primary literature on the early isolation and characterization of this compound, which would contain the original mechanistic studies.
  • Review clinical and preclinical research on this compound analogs (e.g., Monomethyl auristatin E) for references to foundational biochemical data.

References

dolastatin 10 versus dolastatin 15 potency pharmacokinetics

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Preclinical & Pharmacokinetic Profiles

The table below summarizes key comparative data between dolastatin 10 and dolastatin 15 from a foundational preclinical study [1] [2].

Parameter This compound Dolastatin 15
In Vitro Potency (Mean IC₅₀) 0.23 nM [1] 2.1 nM [1]
Relative Potency ~9.1 times more potent than dolastatin 15 [1] Benchmark
Resistance in P-gp Overexpressing Cells 3.2-fold resistance [1] 12.7-fold resistance [1]
In Vivo Activity (Growth Delay) 6.1-day delay [1] 0.4-day delay [1]
Plasma Half-Life (t₁/₂ β) ~3 times longer than dolastatin 15 [1] Detectable for only up to 4 hours [1]
Area Under the Curve (AUC) 333 ng·mL⁻¹·h [1] 208 ng·mL⁻¹·h [1]
Plasma Protein Binding >90% [1] Information not available in search results

Detailed Experimental Protocols

The comparative data in the table above was generated using the following key experimental methodologies [1]:

  • Growth-Inhibitory Potency (IC₅₀): The 50% inhibitory concentrations (IC₅₀) for both compounds were determined using panels of human ovarian and colon carcinoma cell lines. The results demonstrated that this compound was significantly more potent.
  • Cross-Resistance Assay: The resistance profiles were evaluated using an acquired doxorubicin-resistant cell line (CH1doxR) that overexpresses P-glycoprotein. The resistance was shown to be reversible by verapamil, a P-gp inhibitor.
  • In Vivo Antitumor Evaluation: Antitumor activity was compared in a subcutaneous advanced-stage human ovarian carcinoma xenograft model in mice. The compounds were administered at equitoxic doses, and tumor growth delay was measured.
  • Pharmacokinetic Measurement: A radioimmunoassay (RIA) was developed for this compound, with a limit of detection of 5 ng/mL in mouse plasma. This assay showed 65% cross-reactivity with dolastatin 15. The pharmacokinetic parameters (half-life, AUC) were calculated after intravenous administration in mice.

Mechanism of Action and Clinical Translation

The following diagram illustrates the shared mechanism of action and divergent clinical outcomes for these compounds:

Start This compound & 15 MoA Bind tubulin at Vinca domain Start->MoA Effect Inhibit microtubule polymerization MoA->Effect Outcome Cell cycle arrest at G2/M phase & Apoptosis Effect->Outcome D10 This compound Path Outcome->D10 D15 Dolastatin 15 Path Outcome->D15 D10Success Derivative MMAE becomes ADC warhead D10->D10Success D10ADC FDA-approved ADC: Brentuximab vedotin D10Success->D10ADC D15Analogue Leads to analogues Cemadotin, Tasidotin D15->D15Analogue D15Issue Metabolic instability in vivo D15Analogue->D15Issue D15Trial Failed in clinical trials for solid tumors D15Issue->D15Trial

  • Mechanism of Action: Both dolastatins are potent antimitotic agents that bind to the vinca domain of β-tubulin, inhibiting microtubule assembly and leading to cell cycle arrest and apoptosis [3] [4].
  • Clinical Trajectory of this compound: Although this compound itself did not progress beyond phase II clinical trials due to toxicity and insufficient efficacy, it served as the cornerstone for highly successful derivatives like monomethyl auristatin E (MMAE) [3] [5]. These derivatives are used as cytotoxic "warheads" in antibody-drug conjugates (ADCs), such as the FDA-approved drug Brentuximab vedotin [3] [4] [5].
  • Clinical Trajectory of Dolastatin 15: Analogues of dolastatin 15, such as cemadotin and tasidotin, were developed to improve upon the natural compound [6]. However, a key limitation has been their metabolic instability; they are rapidly degraded in the lysosomes of target cells, leading to active metabolites that are subsequently inactivated [6]. Tasidotin advanced to clinical trials for advanced solid tumors but showed limited efficacy at tolerable doses, with neutropenia being the primary dose-limiting toxicity [7].

Key Implications for Research and Development

The comparative data underscores critical factors for drug development:

  • Potency and PK are Crucial: this compound's superior potency, more favorable pharmacokinetic profile (longer half-life, higher AUC), and lower susceptibility to P-gp mediated resistance collectively contributed to its greater in vivo efficacy and more promising developmental trajectory [1].
  • Metabolic Stability is a Key Hurdle: The clinical failure of dolastatin 15 analogues highlights the importance of metabolic stability. Strategies to address this, such as backbone N-alkylation to create tertiary amides and resist proteolytic cleavage, are being explored in research to improve the druggability of this family of compounds [6].

References

Comparative Overview of Dolastatin 10 and Key Analogues

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the available toxicity and development data for Dolastatin 10 and its prominent analogues.

Compound Name Structural Relationship Reported Toxicity & Key Findings Development Status & Context

| This compound | Parent compound | Dose-Limiting Toxicity (DLT): Severe granulocytopenia (neutropenia) in humans [1] [2] [3]. Preclinical DLT: Myelotoxicity (bone marrow suppression) in mice, rats, and dogs [1]. Other Effects: Peripheral neuropathy [2] [3]. | Clinical development halted in Phase II trials due to toxicity and lack of efficacy [2] [3]. | | Monomethyl Auristatin E (MMAE) | Synthetic derivative; core structure of this compound [2]. | Toxicity is highly targeted; DLT in ADCs is often thrombocytopenia and neutropenia [4]. The antibody component of the ADC directs the payload to cancer cells, minimizing off-target toxicity. | Used exclusively as a payload in Antibody-Drug Conjugates (ADCs). Key component in marketed ADCs like Brentuximab Vedotin (Adcetris) [2] [4]. | | Monomethyl Auristatin F (MMAF) | Synthetic derivative; C-terminal modification with phenylalanine [2]. | Similar to MMAE, toxicity is targeted via ADCs. The charged C-terminus makes it more membrane-impermeable, reducing the "bystander effect" and potentially its toxicity profile [4]. | Used exclusively as a payload in ADCs. Component in ADCs like Belantamab Mafodotin (Blenrep) [4]. | | Soblidotin (TZT-1027, Auristatin PE) | Synthetic derivative [2] [3]. | DLT in clinical trials: Neutropenia [2] [3]. The dosage level in trials was insufficient to achieve clinical efficacy due to observed toxicity [3]. | Development stagnated in Phase I/II clinical trials [2] [3]. | | Dolastatinol | Synthetic analogue with a C-terminal hydroxyl methylene group [5]. | Reported Toxicity: The publication focuses on its synthesis and preservation of anticancer properties. Specific, detailed toxicity profile is not provided in the available abstract [5]. | Early-stage research. A novel compound with established synthesis route, but comprehensive toxicological evaluation is pending [5]. |

Experimental Context and Methodologies

Understanding how toxicity data is generated is crucial for interpreting the profiles above.

  • Preclinical Toxicity Protocols: The classic study on this compound involved administering a single intravenous bolus dose to CD2F1 mice, Fischer-344 rats, and beagle dogs. Endpoints included clinical observations, body weight, hematology, serum clinical chemistry, and microscopic pathology of tissues. The Maximum Tolerated Dose (MTD) was defined as the highest dose that did not cause lethality but produced substantial toxicity, with myelotoxicity identified as the primary issue [1].
  • Clinical Trial Context: In human Phase I trials, this compound was administered intravenously on various schedules (e.g., every 3 weeks). The DLT was determined by monitoring patients for severe adverse events, with granulocytopenia being the most significant finding that capped the dose escalation [1] [2] [3].
  • The ADC Safety Strategy: For MMAE and MMAF, the "experimental protocol" is the design of the ADC itself. The antibody provides targeted delivery, while the linker ensures stability in circulation and payload release inside target cells. This means traditional standalone toxicity studies for these payloads are less relevant than the safety data from the clinical trials of the final ADC product (e.g., Adcetris) [4].

The following diagram illustrates the core mechanism shared by this compound and its analogues, and how this mechanism is harnessed differently in ADCs to improve the therapeutic window.

G cluster_shared_mechanism Shared Mechanism: Tubulin Targeting cluster_adc_path ADC Mechanism (e.g., MMAE/MMAF) D10 This compound/Analogue Enters Cell Bind Binds Vinca Site on β-Tubulin D10->Bind Toxicity On-Target Toxicity: Myelosuppression (Neutropenia) D10->Toxicity  Free Drug Inhibit Inhibits Microtubule Polymerization Bind->Inhibit Effect Cell Cycle Arrest (G2/M) → Apoptosis Inhibit->Effect Effect->Toxicity ReducedTox Reduced Off-Target Toxicity Effect->ReducedTox ADC Antibody-Drug Conjugate (ADC) in Bloodstream BindAb Antibody Binds Tumor Cell Antigen ADC->BindAb Internalize Complex Internalized via Endocytosis BindAb->Internalize Release Linker Cleaved in Lysosome Payload (e.g., MMAE) Released Internalize->Release Release->Bind Payload is Dolastatin Analogue Bystander Bystander Effect: Kills Neighboring Cells Release->Bystander e.g., MMAE

A Guide for Further Research

To build a more complete comparative profile, you may need to consult specialized resources.

  • Consult Primary Literature: Search for original research and review articles in scientific databases using terms like "auristatin toxicology," "MMAE maximum tolerated dose," and "Soblidotin phase II trial."
  • Focus on ADC Therapeutics: For MMAE/MMAF, the most relevant toxicity data is found in the prescribing information and clinical study reports of the approved ADCs (e.g., Adcetris package insert).
  • Explore Regulatory Databases: Check the FDA's and EMA's websites for assessment reports of approved ADCs, which often contain detailed, comparative non-clinical and clinical toxicology data.

I hope this structured overview provides a solid foundation for your comparative guide. The field of auristatin-based therapeutics is evolving rapidly, primarily through the ADC platform.

References

dolastatin 10 validation as payload antibody-drug conjugates

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Validation and Protocols

Validating a tubulin-targeting payload like Dolastatin 10 or its analogs involves specific experimental assays to confirm its mechanism of action and cytotoxic efficacy.

  • Target Engagement and Mechanism: The primary mechanism is the disruption of tubulin dynamics. A key experiment is the tubulin polymerization assay [1]. This in vitro test measures the compound's ability to inhibit the assembly of microtubules from tubulin heterodimers. A successful validation would show concentration-dependent inhibition of polymerization.
  • Cellular Efficacy: The standard method is the cell viability assay (e.g., MTT, XTT, or CellTiter-Glo assays) performed on a panel of cancer cell lines [1]. These assays determine the half-maximal inhibitory concentration (IC50), with values for this compound and its derivatives typically in the low nanomolar to picomolar range, confirming their high potency [2] [1].
  • Downstream Effect Analysis: To confirm the mechanism leads to cell death, flow cytometry analysis of cells stained with propidium iodide can be used to demonstrate cell cycle arrest at the G2/M phase, a hallmark of microtubule disruption [1].

The diagram below illustrates the experimental workflow for validating a tubulin-targeting payload like this compound.

Comparison with Other Payload Classes

This compound belongs to the microtubule inhibitor class of payloads. The table below compares this class with other major payload categories to provide context for its use.

Payload Class Mechanism of Action Representative Payloads Example ADCs
Microtubule Inhibitors Bind to tubulin, disrupt microtubule assembly, cause cell cycle arrest & apoptosis [2]. Auristatins (MMAE, MMAF - derivatives of this compound), DM1, DM4 [2] [3]. Brentuximab vedotin, Trastuzumab emtansine [3] [4].
DNA-Damaging Agents Bind to DNA, cause double-strand breaks or alkylation, disrupting DNA replication [2]. Calicheamicin, Duocarmycins, Pyrrolobenzodiazepines (PBD) [2]. Gemtuzumab ozogamicin, Trastuzumab deruxtecan [3].
Topoisomerase Inhibitors Inhibit topoisomerase I/II enzymes, preventing DNA rejoining and causing lethal DNA damage [2] [3]. Deruxtecan (DXd), SN-38 [3]. Trastuzumab deruxtecan, Sacituzumab govitecan [3].

Key Considerations for Researchers

When evaluating this compound and its derivatives for ADC development, consider these factors highlighted in recent literature:

  • The Bystander Effect: Payloads like the uncharged MMAE can diffuse across cell membranes after release, killing adjacent antigen-negative tumor cells. This is crucial for treating heterogeneous tumors. In contrast, charged analogs like MMAF have limited bystander effects [3].
  • Overcoming Resistance: A primary mechanism of resistance to ADCs is the downregulation of the target antigen. The bystander effect of MMAE-based ADCs can help mitigate this [3] [5].
  • The Importance of Linker Technology: The stability of the linker connecting the payload to the antibody is critical for the therapeutic index. Early ADCs with unstable linkers had toxicity issues. Modern linkers for auristatins are designed to be stable in circulation but cleavable specifically within cancer cells (e.g., by cathepsin B in the lysosome) [3] [4].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.8

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

784.49210508 Da

Monoisotopic Mass

784.49210508 Da

Heavy Atom Count

55

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

EI946JT51X

MeSH Pharmacological Classification

Antineoplastic Agents

Other CAS

110417-88-4

Wikipedia

Dolastatin 10

Dates

Last modified: 08-15-2023
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2: Ishii K, Matsuo H, Fukaya Y, Tanaka S, Sakaki H, Waki M, Araie M. Iganidipine, a new water-soluble Ca2+ antagonist: ocular and periocular penetration after instillation. Invest Ophthalmol Vis Sci. 2003 Mar;44(3):1169-77. PubMed PMID: 12601046.
3: Yanagisawa S, Hayasaka S, Zhang XY, Hayasaka Y, Nagaki Y. Effect of topical iganidipine on experimental elevation of aqueous flare induced by prostaglandin E(2) and EP agonists in pigmented rabbits. Ophthalmic Res. 2002 Jul-Aug;34(4):195-9. PubMed PMID: 12297691.
4: Waki M, Sugiyama T, Watanabe N, Ogawa T, Shirahase H, Azuma I. [Effect of topically applied iganidipine dihydrochloride, a novel Ca2+ antagonist, on optic nerve head circulation in rabbits]. Nippon Ganka Gakkai Zasshi. 2000 Aug;104(8):541-6. Japanese. PubMed PMID: 10979293.
5: Waki M, Sugiyama T, Watanabe N, Ogawa T, Shirahase H, Azuma I. Effect of topically applied iganidipine dihydrochloride, a novel calcium antagonist, on optic nerve head circulation in rabbits. Jpn J Ophthalmol. 2001 Jan-Feb;45(1):76-83. PubMed PMID: 11163049.
6: Oku H, Sugiyama T, Kojima S, Watanabe T, Ikeda T. Improving effects of topical administration of iganidipine, a new calcium channel blocker, on the impaired visual evoked potential after endothelin-1 injection into the vitreous body of rabbits. Curr Eye Res. 2000 Feb;20(2):101-8. PubMed PMID: 10617910.
7: Waki M, Sugiyama T, Watanabe N, Ogawa T, Shirahase H, Azuma I. Effect of Topically Applied Iganidipine Dihydrochloride, a Novel Ca(2+) Antagonist, on Optic Nerve Head Circulation in Rabbits. Jpn J Ophthalmol. 2001 Jan;45(1):114. PubMed PMID: 11341901.
8: Shirahase H, Wada K, Uehara Y, Nakamura S, Ichikawa A. Preventive effect of iganidipine on renal and cerebral injuries in salt-induced hypertension. Am J Hypertens. 1997 Aug;10(8):869-78. PubMed PMID: 9270081.
9: Shirahase H, Uehara Y, Kanda M, Wada K, Ichikawa A, Kobayashi Y, Funahashi N. Protective Effects of Iganidipine on Morphological and Functional Changes of Arteries in Hypertensive Dahl Rats. J Cardiovasc Pharmacol Ther. 1998 Apr;3(2):143-152. PubMed PMID: 10684492.
10: Ohashi M, Saito S, Fukaya Y, Tomidokoro A, Araie M, Kashwagi K, Suzuki Y. Ocular distribution after topical instillation and potential neuroprotective effect after intravitreal injection of the calcium channel blocker iganipidine. Curr Eye Res. 2005 Apr;30(4):309-17. PubMed PMID: 16020261.
11: Yamada H, Chen YN, Aihara M, Araie M. Neuroprotective effect of calcium channel blocker against retinal ganglion cell damage under hypoxia. Brain Res. 2006 Feb 3;1071(1):75-80. PubMed PMID: 16413513.
12: Muñoz-Negrete FJ, Pérez-López M, Won Kim HR, Rebolleda G. [New developments in glaucoma medical treatment]. Arch Soc Esp Oftalmol. 2009 Oct;84(10):491-500. Review. Spanish. PubMed PMID: 19902393.
13: Yamamoto T. [The dawn of neuroprotective therapy for glaucomatous optic neuropathy]. Nippon Ganka Gakkai Zasshi. 2001 Dec;105(12):866-83. Review. Japanese. PubMed PMID: 11802458.

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